Mollicellin D
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINFZKIGIQBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218573 | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68455-11-8 | |
| Record name | 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68455-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mollicellin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOLLICELLIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mollicellin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mollicellin D: Chemical Structure, Biosynthetic Pathways, and Therapeutic Properties
Executive Summary
Mollicellin D is a biologically active depsidone secondary metabolite primarily isolated from endophytic and marine-derived fungi, notably Chaetomium brasiliense1. Synthesized via a non-reducing polyketide synthase (NR-PKS) pathway, this polyphenolic polyketide has garnered significant interest in pharmaceutical research due to its potent antibacterial properties against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and nontuberculous mycobacteria [[2]](). This technical guide provides an authoritative breakdown of its structural characteristics, biological activities, and the rigorous experimental protocols required for its isolation and evaluation.
Structural and Physicochemical Profiling
Mollicellin D (C₂₁H₂₁ClO₆) belongs to the depsidone class of chemical compounds. Its complex, rigid macrocyclic core is formed by the esterification and oxidative coupling of two orsellinic acid units (or substituted derivatives like 3-methylorsellinic acid) 2. The molecule is distinguished by two critical functional modifications: a monoprenyl group (3-methylbut-2-enyl) and regioselective chlorination at the C-8 position 3. These features dictate its high lipophilicity, which is essential for cellular membrane penetration.
Table 1: Physicochemical Properties of Mollicellin D
| Property | Value |
| Molecular Formula | C₂₁H₂₁ClO₆ 4 |
| Molecular Weight | 404.80 g/mol 3 |
| IUPAC Name | 8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one 3 |
| SMILES String | CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C 4 |
| XLogP3 (Lipophilicity) | 5.2 3 |
| Topological Polar Surface Area | 96.2 Ų 3 |
Biosynthetic Origins and Structure-Activity Relationship (SAR)
The biosynthesis of Mollicellin D is governed by silent biosynthetic gene clusters (BGCs) that are typically repressed under standard laboratory conditions 2. The pathway initiates with the iterative condensation of acetate and malonate units by NR-PKS to form orsellinic acid precursors. Tailoring enzymes subsequently catalyze oxidative coupling, prenylation, and chlorination.
Mechanistically, the prenyl group significantly elevates the molecule's XLogP3 to 5.2, enabling it to partition effectively into the thick peptidoglycan layers and lipid membranes of Gram-positive bacteria 3. The aldehyde/hydroxymethyl modifications and the electron-withdrawing chlorine atom are critical for specific electronic interactions with bacterial targets, directly correlating with its bactericidal efficacy 1.
Caption: Biosynthetic pathway and Structure-Activity Relationship (SAR) logic of Mollicellin D.
Biological Activities
Mollicellin D exhibits a dual biological profile, functioning both as a potent antimicrobial agent and a mycotoxin with mutagenic potential 5. Its primary clinical relevance lies in its high efficacy against Gram-positive multi-drug resistant strains.
Table 2: Antimicrobial Profile of Mollicellin D
| Pathogen Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus (ATCC 6538) | 6.25 µg/mL | [[1]]() |
| MRSA (Clinical Isolate 309) | 6.25 - 12.5 µg/mL | 1, 6 |
| Nontuberculous Mycobacteria | Active (Strain-dependent) | [[2]]() |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the bioassay-guided extraction, isolation, and biological evaluation of Mollicellin D.
Caption: Self-validating bioassay-guided isolation workflow for Mollicellin D.
Protocol 1: Bioassay-Guided Isolation from Chaetomium brasiliense
Objective: Isolate pure Mollicellin D using polarity-driven fractionation validated continuously by antimicrobial screening.
-
Fungal Cultivation: Culture C. brasiliense on solid rice medium or Potato Dextrose Broth (PDB) for 21-28 days at 25°C.
-
Causality/Rationale: Extended stationary phase cultivation is necessary to trigger the activation of silent BGCs responsible for secondary metabolite production, which are otherwise repressed during the exponential growth phase [[2]]().
-
-
Extraction: Macerate the mycelia and extract exhaustively with Ethyl Acetate (EtOAc).
-
Causality/Rationale: EtOAc possesses an intermediate polarity ideal for extracting moderately lipophilic depsidones like Mollicellin D, leaving highly polar primary metabolites (sugars, structural proteins) behind in the aqueous phase 1.
-
-
Primary Fractionation: Subject the concentrated EtOAc extract to Silica Gel Column Chromatography, eluting with a step gradient of Hexane/EtOAc (100:0 to 0:100).
-
Causality/Rationale: This step separates compounds based on hydrogen bonding and dipole interactions. Mollicellin D typically elutes in mid-polarity fractions.
-
-
Bioassay Validation (Self-Validating Step): Test all fractions against MRSA using a standard disk diffusion assay. Only active fractions proceed to the next step.
-
Causality/Rationale: This ensures resources are targeted solely at the biologically active chemotypes, preventing the blind purification of inactive structural analogs.
-
-
Purification: Purify the active fraction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing an isocratic mobile phase of CH₃CN/H₂O (e.g., 60:40) with 0.1% formic acid.
-
Causality/Rationale: The hydrophobic C18 stationary phase resolves structurally similar mollicellin analogues (e.g., Mollicellin H vs. D) based on subtle differences in lipophilicity (e.g., presence of methyl vs. desmethyl groups) [[2]]().
-
-
Structural Elucidation: Confirm the structure using 1D/2D NMR (¹H, ¹³C, HMBC, HSQC) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS).
-
Causality/Rationale: HREIMS confirms the exact molecular formula (C₂₁H₂₁ClO₆), while HMBC correlations map the specific ester and ether linkages of the depsidone core, verifying the exact structural isomer 7.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine the precise MIC of purified Mollicellin D against MRSA.
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Inoculum Preparation: Suspend MRSA colonies in sterile saline to a turbidity of 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
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Compound Dilution: Dissolve Mollicellin D in DMSO (stock: 1 mg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve a concentration range of 0.39 to 100 µg/mL.
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Causality/Rationale: DMSO ensures complete dissolution of the highly lipophilic compound. The final DMSO concentration must remain <1% to prevent solvent-induced cytotoxicity which would skew the MIC results.
-
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Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.
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Validation & Readout (Self-Validating Step): Include a positive control (Vancomycin) and a negative control (1% DMSO in MHB). The MIC is the lowest concentration exhibiting no visible bacterial growth.
Conclusion
Mollicellin D represents a fascinating intersection of complex fungal biosynthesis and potent pharmacological utility. Its unique chlorinated depsidone structure provides a privileged scaffold for overcoming multidrug resistance in Gram-positive pathogens. Future drug development efforts should focus on semi-synthetic modifications of the prenyl and hydroxyl groups to optimize its therapeutic index and mitigate its inherent mycotoxic effects 5.
References
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Mycocentral. "Mollicellin d - Mycotoxin Database". Available at: [Link]
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PubChem (NIH). "Mollicellin D | C21H21ClO6 | CID 152840". Available at:[Link]
-
RSC Advances. "Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress". Available at: [Link]
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Chemical & Pharmaceutical Bulletin (J-Stage). "4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense". Available at: [Link]
-
SciSpace. "Antimicrobial potentials of natural products against multidrug resistance pathogens". Available at: [Link]
-
ASM Journals. "Mollicellins: mutagenic and antibacterial mycotoxins". Available at: [Link]
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Foreword: Unveiling the Pharmaceutical Potential of Chaetomium brasiliense
An In-Depth Technical Guide to the Bioactive Secondary Metabolites of Chaetomium brasiliense
For the attention of Researchers, Scientists, and Drug Development Professionals.
The fungal kingdom represents a vast and largely untapped reservoir of chemical diversity, offering novel scaffolds for drug discovery. Within this kingdom, the genus Chaetomium has distinguished itself as a prolific producer of bioactive secondary metabolites.[1][2][3][4] This guide focuses on a particularly promising species, Chaetomium brasiliense, a fungus that has been the subject of several biochemical investigations revealing its capacity to produce compounds with significant applications in medicine and agriculture.[5] This document serves as a technical deep-dive into the bioactive secondary metabolites of C. brasiliense, providing researchers and drug development professionals with a comprehensive overview of the key compound classes, their biological activities, and the methodologies for their isolation and characterization.
Our exploration will navigate through the major classes of secondary metabolites produced by C. brasiliense, with a particular focus on depsidones, a class of compounds for which this species is a notable source. We will also delve into other significant metabolites, including chromones and chaetoglobosins. The therapeutic potential of these compounds is underscored by their demonstrated cytotoxic, antimalarial, and antimicrobial activities.[6][7][8][9] This guide aims to be a practical resource, offering not only a review of the existing literature but also detailed experimental workflows and data presentation to facilitate further research and development in this exciting field.
The Chemical Arsenal of Chaetomium brasiliense: A Survey of Bioactive Secondary Metabolites
Chaetomium brasiliense produces a diverse array of secondary metabolites, primarily polyketides, which fall into several distinct chemical classes. The genus Chaetomium is known for producing a wide variety of metabolites including chaetoglobosins, xanthones, anthraquinones, chromones, depsidones, terpenoids, and steroids.[1][2][10][11]
Depsidones: The Prolific Mollicellins
The most prominent class of secondary metabolites isolated from C. brasiliense are the depsidones, with a significant number of novel compounds belonging to the mollicellin family.[1][6][8] These compounds are polyketides characterized by a dibenzo-ε-lactone core structure. Several novel mollicellins have been isolated from C. brasiliense, including mollicellins I, J, K, L, M, N, and V-Y.[1][6][8]
The biological activities of these depsidones are of significant interest to the drug discovery community. They have demonstrated a broad spectrum of bioactivity, including:
-
Cytotoxic Activity: A number of mollicellins have shown potent growth inhibitory activity against a range of human cancer cell lines. For instance, mollicellins I and H exhibited significant activity against human breast (Bre04), lung (Lu04), and neuroma (N04) cancer cell lines.[1] Other studies have reported cytotoxicity against KB, BC1, NCI-H187, and five cholangiocarcinoma cell lines.[6] Mollicellins X, H, and F have shown potent cytotoxicity against the human oral epidermoid carcinoma (KB) cell line, while mollicellin F was also potent against the human hepatocellular carcinoma (HepG2) cell line.[8][9] Additionally, mollicellin B has demonstrated cytotoxicity against the colorectal adenocarcinoma (HT-29) cell line.[8][9]
-
Antimalarial Activity: Several depsidones from C. brasiliense have exhibited activity against the malaria parasite, Plasmodium falciparum.[6][7]
-
Antimicrobial Activity: Some mollicellins have displayed antimicrobial properties. Mollicellin K has been reported to have activity against Mycobacterium tuberculosis and the fungal pathogen Candida albicans.[6] Furthermore, many depsidones isolated from C. brasiliense have shown potent antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis, with some also showing moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative bacterium Pseudomonas aeruginosa.[8][9]
Chromones
Alongside depsidones, C. brasiliense has been found to produce chromones. One such compound is 2-(hydroxymethyl)-6-methylmethyleugenin.[1] While the primary focus of many studies on this organism has been the depsidones, the presence of other classes of compounds like chromones highlights the chemical diversity of this fungus.
Other Metabolites
The genus Chaetomium is known to produce a wide range of other bioactive compounds, including chaetoglobosins and azaphilones.[12][13][14] While specific reports on the isolation of these compounds from C. brasiliense are less frequent in the provided search results, the known biosynthetic capabilities of the genus suggest that different culture conditions or strains of C. brasiliense could yield these and other classes of metabolites. For example, a chaetochalasin with cytotoxic activity has been extracted from this fungus.[5]
From Fungus to Function: A Practical Guide to Isolation, Characterization, and Bioactivity Screening
The successful isolation and characterization of bioactive secondary metabolites from C. brasiliense is a multi-step process requiring careful planning and execution. This section provides a detailed, step-by-step methodology based on established protocols.
Fungal Cultivation and Extraction
The production of secondary metabolites is highly dependent on the growth conditions of the fungus. Solid-state fermentation is a commonly employed technique for the cultivation of Chaetomium species to enhance the production of their secondary metabolites.
Protocol 1: Solid-State Fermentation and Extraction of Chaetomium brasiliense
-
Inoculum Preparation:
-
Grow Chaetomium brasiliense on potato dextrose agar (PDA) plates for 7-10 days at 28°C.
-
Aseptically cut out small agar plugs containing the fungal mycelium.
-
-
Solid-State Fermentation:
-
Prepare a solid substrate, such as rice or a mixture of rice and corn grits, in Erlenmeyer flasks. Autoclave to sterilize.
-
Inoculate the sterile solid substrate with the agar plugs from the PDA plates.
-
Incubate the flasks under static conditions at 28°C for 3-4 weeks.
-
-
Extraction:
-
After the incubation period, break up the solid fermented material.
-
Macerate the fungal mass and substrate with a suitable organic solvent, such as ethyl acetate (EtOAc), at room temperature for 24-48 hours. This process should be repeated 2-3 times to ensure complete extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Isolation and Purification of Bioactive Compounds
The crude extract is a complex mixture of compounds that requires further separation to isolate the individual bioactive metabolites. Column chromatography is a fundamental technique for this purpose.
Protocol 2: Chromatographic Separation of Secondary Metabolites
-
Initial Fractionation (Column Chromatography):
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
-
Further Purification (Preparative TLC or HPLC):
-
Combine fractions containing the same compound(s) based on their TLC profiles.
-
Subject the combined fractions to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure compounds.
-
Workflow for Isolation and Purification of Bioactive Compounds from Chaetomium brasiliense
Caption: Workflow for isolating pure compounds.
Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound.
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure.
Bioactivity Screening
The isolated pure compounds are then screened for their biological activities using a variety of in vitro assays.
Protocol 3: Cytotoxicity and Antimicrobial Assays
-
Cytotoxicity Assays:
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
The SRB (sulforhodamine B) assay is a cell density-based assay.
-
These assays are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50). A variety of human cancer cell lines should be used to assess the spectrum of activity.
-
-
Antimicrobial Assays:
-
Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.
-
Disk Diffusion Assay: This is a qualitative method to assess the antimicrobial activity of a compound.
-
Quantitative Bioactivity Data of Metabolites from Chaetomium brasiliense
The following table summarizes the reported cytotoxic activities of selected depsidones isolated from Chaetomium brasiliense.
| Compound | Cell Line | Activity (GI50/IC50) | Reference |
| Mollicellin I | Bre-04 (Human Breast Cancer) | 2.5 - 8.6 µg/mL | [1] |
| Mollicellin H | Bre-04 (Human Breast Cancer) | 2.5 - 8.6 µg/mL | [1] |
| Mollicellin I | Lu04 (Human Lung Cancer) | 2.5 - 8.6 µg/mL | [1] |
| Mollicellin H | Lu04 (Human Lung Cancer) | 2.5 - 8.6 µg/mL | [1] |
| Mollicellin I | N04 (Human Neuroma) | 2.5 - 8.6 µg/mL | [1] |
| Mollicellin H | N04 (Human Neuroma) | 2.5 - 8.6 µg/mL | [1] |
| Mollicellins (1-10) | KB, BC1, NCI-H187, Cholangiocarcinoma | Cytotoxic | [6] |
| Mollicellin X, H, F | KB (Human Oral Epidermoid Carcinoma) | Potent Cytotoxicity | [8][9] |
| Mollicellin F | HepG2 (Human Hepatocellular Carcinoma) | Potent Cytotoxicity | [8][9] |
| Mollicellin B | HT-29 (Colorectal Adenocarcinoma) | Cytotoxic | [8][9] |
Future Perspectives and Conclusion
Chaetomium brasiliense has unequivocally established itself as a rich source of bioactive secondary metabolites, particularly the depsidones of the mollicellin family. The diverse and potent biological activities of these compounds, ranging from cytotoxic to antimalarial and antimicrobial, highlight the significant potential of this fungus in the search for new therapeutic agents.
Future research should focus on several key areas:
-
Exploration of Chemical Space: Further investigation into the secondary metabolite profile of C. brasiliense under different culture conditions (e.g., OSMAC approach) could lead to the discovery of novel compounds.
-
Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of the most potent bioactive compounds is crucial for their development as drug candidates.
-
Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathways of these metabolites could enable their production through synthetic biology approaches, overcoming potential supply issues from fungal fermentation.
-
Lead Optimization: The potent bioactivities of the natural products from C. brasiliense provide an excellent starting point for medicinal chemistry efforts to optimize their efficacy and safety profiles.
References
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Isaka, M., et al. (2009). Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense. PubMed. [Link]
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Li, G. Y., et al. (2008). Secondary Metabolites from the Fungus Chaetomium brasiliense. Helvetica Chimica Acta, 91(1), 124-129. [Link]
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Soytong, K., et al. (2021). Secondary Metabolites and Their Biological Activities from Chaetomium. Journal of Agricultural Technology, 17(1), 339-358. [Link]
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Promgool, T., et al. (2022). Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice. Natural Product Research, 36(18), 4735-4743. [Link]
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Elkhateeb, W. A., et al. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. Journal of Pharmaceutics and Pharmacology Research, 4(1). [Link]
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Promgool, T., et al. (2022). Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice. Taylor & Francis Online. [Link]
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Elkhateeb, W. A., et al. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. SciSpace. [Link]
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Doveri, F. (2013). An additional update on the genus Chaetomium with descriptions of two coprophilous species, new to Italy. Mycotaxon, 124, 209-222. [Link]
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Zhang, Y., et al. (2022). A Review on Bioactive Compounds from Marine-Derived Chaetomium Species. Journal of Fungi, 8(6), 589. [Link]
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Rao, Q. R., et al. (2023). Chemical diversity and biological activities of specialized metabolites from the genus Chaetomium: 2013–2022. Phytochemistry, 210, 113653. [Link]
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Soytong, K., et al. (2021). Antimicrobial Activity of Metabolites from Chaetomium to Control Root Rot (Phytophthora parasitica) and Colletotrichum gloeosporioides (anthracnose) in Citrus. Atlantis Press. [Link]
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Elkhateeb, W. A., et al. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. SciSpace. [Link]
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Rao, Q. R., et al. (2023). Chemical diversity and biological activities of specialized metabolites from the genus Chaetomium: 2013-2022. PubMed. [Link]
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Rao, Q. R., et al. (2023). Chemical diversity and biological activities of specialized metabolites from the genus Chaetomium: 2013–2022. Scilit. [Link]
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Abdel-Azeem, A. M., et al. (2012). Chemical and bioactive diversities of the genus Chaetomium secondary metabolites. Mini reviews in medicinal chemistry, 12(2), 127-148. [Link]
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Dwibedi, V., et al. (2023). Key insights into secondary metabolites from various Chaetomium species. Applied Microbiology and Biotechnology, 107(2-3), 509-526. [Link]
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Dwibedi, V., et al. (2022). Key insights into secondary metabolites from various Chaetomium species. ResearchGate. [Link]
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Dwibedi, V., et al. (2023). Key insights into secondary metabolites from various Chaetomium species. PubMed. [Link]
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Abdel-Azeem, A. M., et al. (2012). Chemical and Bioactive Diversities of the Genus Chaetomium Secondary Metabolites. Bentham Science. [Link]
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Technical Guide: Metabolite Profiling of Chaetomium sp. Eef-10
Technical Guide: Metabolite Profiling of Chaetomium sp.[1] Eef-10
Content Type: Advanced Technical Reference Primary Focus: Isolation, Structural Elucidation, and Bioactivity Profiling of Depsidones and Polyketides Target Audience: Natural Product Chemists, Pharmacologists, and Drug Discovery Leads[1]
Executive Summary & Ecological Context
Chaetomium sp.[2][3][4][5][6][7][8] Eef-10 is a bioactive endophytic fungus isolated from the medicinal plant Eucalyptus exserta.[9] Unlike soil-dwelling saprophytes, this strain has evolved a unique metabolic profile driven by its symbiotic existence within host tissues.
The primary value of Eef-10 lies in its ability to biosynthesize depsidones (specifically Mollicellins O–R) and rare phenolic derivatives. These compounds exhibit significant cytotoxicity against human cancer cell lines (HepG2, HeLa) and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This guide details the reproducible workflow for profiling these metabolites, from solid-state fermentation to high-resolution structural elucidation.
Cultivation & Fermentation Protocol (OSMAC Approach)
To maximize the yield of depsidones, a solid-state fermentation protocol is superior to submerged liquid culture for this specific strain. The physical scaffold of the rice medium mimics the host tissue environment, triggering the expression of silent biosynthetic gene clusters (BGCs).
Step-by-Step Fermentation Workflow
-
Inoculum Preparation:
-
Solid-State Medium:
-
Substrate: 100 g commercially available rice + 100 mL distilled water in 1 L Erlenmeyer flasks.
-
Sterilization: Autoclave at 121°C for 20 minutes. Note: Ensure rice is not clumped to allow aeration.
-
-
Inoculation & Growth:
-
Dice the PDA culture into 0.5 cm³ cubes. Aseptically transfer 10 cubes per flask.
-
Incubation: Static incubation at 28°C for 30 days .
-
Endpoint: Harvest when mycelia have fully penetrated the rice substrate and secondary metabolites (pigmentation) are visible.
-
Extraction & Isolation Architecture
The extraction strategy utilizes a polarity-gradient approach to separate lipophilic depsidones from highly polar primary metabolites.
Extraction Logic[4]
-
Solvent: Ethyl Acetate (EtOAc).[4]
-
Rationale: EtOAc is moderately polar, ideal for extracting polyketides and depsidones while leaving behind sugars and highly polar salts found in the rice medium.
Isolation Workflow Diagram
The following diagram illustrates the fractionation logic required to isolate Mollicellins O–R.
Figure 1: Isolation workflow for Chaetomium sp.[1][7][8] Eef-10 metabolites.[1][5][6][9][10][11] The critical step is the silica gel gradient, where depsidones typically elute in mid-polarity fractions (Petroleum Ether/EtOAc 80:20 to 60:40).
Chemical Profiling: The Mollicellin Series
The signature metabolites of Eef-10 are depsidones , a class of polyketides featuring a cyclic ether linkage and an ester bond in a 7-membered ring system.
Key Metabolites Identified
| Compound Name | Class | Formula | Key Spectral Feature (NMR) |
| Mollicellin O | Depsidone | C₁₉H₁₆O₇ | H-bonded OH signal at δ 12.00+ |
| Mollicellin P | Depsidone | C₁₉H₁₈O₇ | Methoxy signals (δ 3.7-3.9) |
| Mollicellin H | Depsidone | C₂₀H₁₈O₇ | Known reference standard |
| Atraric Acid | Phenolic | C₁₀H₁₂O₄ | Simple aromatic signals |
Structural Elucidation (Self-Validating Protocol)
To confirm the identity of a new depsidone (e.g., Mollicellin O), the following data triangulation is required:
-
HR-ESI-MS: Establishes the molecular formula (e.g., m/z [M-H]⁻).
-
1H NMR: Identify the aromatic protons and the hydrogen-bonded hydroxyl groups (often downfield >11 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the "self-validating" step. You must observe correlations between the aromatic protons and the ester carbonyl (C-11) to confirm the depsidone core structure.
Bioactivity & Mechanism of Action
The metabolites of Eef-10 are not merely chemical curiosities; they exhibit potent biological activity. The depsidone scaffold is known to interact with cellular membranes and inhibit specific enzymes.
Quantitative Bioactivity Data
The following data summarizes the potency of Eef-10 metabolites compared to standard positive controls.
| Compound | Target: HepG2 (Liver Cancer) IC₅₀ (µM) | Target: MRSA (Antibacterial) MIC (µg/mL) |
| Mollicellin H | 5.14 | 6.21 |
| Mollicellin O | 10.23 | 12.86 |
| Camptothecin (Control) | 3.60 | -- |
| Vancomycin (Control) | -- | 1.00 |
Biosynthetic Pathway Logic
Understanding the biosynthesis helps in dereplication. Depsidones are formed via the coupling of two polyketide units (orsellinic acid derivatives), followed by oxidative coupling.
Figure 2: Proposed biosynthetic pathway. The transition from Depside to Depsidone involves a critical oxidative ring closure, likely catalyzed by a cytochrome P450 monooxygenase.
References
-
Ouyang, J., Mao, Z., Guo, H., & Shan, T. (2018).[9] "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[9][10] Eef-10." Molecules, 23(12), 3218.
-
BenchChem. (2025).[1] "Secondary Metabolites of the Endophytic Fungus Chaetomium sp. Eef-10: A Technical Guide."
-
Zhang, Q., et al. (2012).[7] "Chemical and bioactive diversities of the genus Chaetomium secondary metabolites." Mini-Reviews in Medicinal Chemistry.
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Structural Determinants of Mutagenicity in Fungal Depsidones: A Comparative Analysis of Mollicellin D and Mollicellin E
Executive Summary
Fungal secondary metabolites, particularly depsidones produced by Chaetomium species, present a fascinating paradox in early-stage drug development: they exhibit potent antibacterial properties but often carry severe genotoxic liabilities. Mollicellin D and Mollicellin E are two closely related depsidone mycotoxins[1]. Despite their structural homology, they display a stark divergence in their mutagenic profiles.
As a Senior Application Scientist, understanding the causality behind this divergence is critical for rational drug design and toxicological screening. This technical guide provides an in-depth mechanistic comparison of Mollicellin D and E, detailing the structural basis of their mutagenicity, the metabolic pathways that govern their toxicity, and the validated experimental protocols required to assess them [1].
Structural Biology and Mechanistic Causality
The mutagenic potential of mollicellins is not a generalized property of the depsidone core, but is strictly governed by the presence of specific electrophilic functional groups [1].
-
Mollicellin D (
) : Features a core depsidone ring with a chlorine atom but lacks extended reactive aliphatic side chains. While it is highly bactericidal against Gram-positive bacteria, it is entirely devoid of mutagenic activity [1]. The absence of a reactive moiety prevents direct covalent interaction with bacterial DNA. -
Mollicellin E (
) : Shares the chlorinated depsidone core but is distinguished by the presence of a 3-methylbutenoic acid moiety [1]. This specific electrophilic group acts as the primary driver of genotoxicity. It allows Mollicellin E to act as a direct-acting mutagen, causing DNA lesions in Salmonella typhimurium without the need for prior metabolic activation.
The Paradox of Metabolic Detoxification
In standard genetic toxicology, the addition of rat liver homogenate (S9 fraction) is typically used to activate inert pro-mutagens into reactive electrophiles via Cytochrome P450 enzymes. However, Mollicellin E exhibits an inverse relationship [1]. Co-incubation with the S9 fraction completely abolishes its mutagenic activity and significantly reduces its antibacterial efficacy [1]. This causality indicates that mammalian hepatic enzymes rapidly metabolize the 3-methylbutenoic acid moiety into a non-reactive derivative, representing a critical metabolic detoxification pathway rather than an activation pathway.
Caption: Structural-Activity Relationship and Metabolic Detoxification Pathway of Mollicellin E.
Quantitative Data Presentation
To facilitate rapid comparative analysis for toxicologists and chemists, the physicochemical and biological properties of both compounds are summarized below.
| Property / Feature | Mollicellin D | Mollicellin E |
| Chemical Formula | ||
| Key Structural Moiety | Chlorinated Depsidone Core | Core + 3-methylbutenoic acid |
| Antibacterial Activity | High (Bactericidal) | High (Bactericidal) |
| Direct Mutagenicity (Ames) | Negative | Positive (Direct-acting) |
| Effect of S9 Fraction | No change in mutagenicity | Mutagenicity completely abolished |
| Primary Target | Bacterial cell wall/membrane | Bacterial DNA & cell wall |
Experimental Protocol: Comprehensive Mutagenicity Profiling
To establish a self-validating system for mutagenicity screening, relying on a single mutation locus is insufficient. Both reverse (Histidine auxotrophy) and forward (8-azaguanine resistance) mutation assays must be employed to capture a complete genotoxic profile [1].
Reagents and Preparations
-
Bacterial Strains : Salmonella typhimurium histidine auxotrophs (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) [1].
-
S9 Mix : Lyophilized rat liver S9 fraction (induced by Aroclor 1254), reconstituted with
and Glucose-6-phosphate to fuel Cytochrome P450 enzymatic activity. -
Test Compounds : Mollicellin D and E dissolved in DMSO (ensure final DMSO concentration on the plate does not exceed 1% to prevent solvent-induced cytotoxicity).
Step-by-Step Methodology (Pre-Incubation Method)
The pre-incubation method is chosen over the standard plate incorporation method because it increases the sensitivity of the assay for direct-acting mutagens by allowing concentrated contact between the bacteria and the compound before dilution in agar.
-
Culture Preparation : Inoculate nutrient broth with S. typhimurium and incubate at 37°C overnight on a shaker until reaching a density of
cells/mL. -
Assay Assembly : In sterile glass tubes, combine:
- mL of the bacterial culture.
- mL of the test compound (Mollicellin D or E at varying concentrations: 10, 50, 100 µ g/plate ).
- mL of either S9 mix (for metabolic testing) or 0.1 M phosphate buffer pH 7.4 (for direct-acting testing).
-
Pre-Incubation : Incubate the mixture at 37°C for 20 minutes to allow the compound to permeate the bacterial cells and interact with DNA.
-
Plating (Reverse Mutation) : Add
mL of molten top agar (containing trace amounts of histidine and biotin to allow initial cell divisions necessary for mutation fixation). Vortex gently and pour onto minimal glucose agar plates. -
Plating (Forward Mutation) : For 8-azaguanine resistance, plate the pre-incubated bacteria onto media supplemented with 8-azaguanine. (Mutagens will inactivate the hprt equivalent gene, allowing colonies to survive in the presence of the toxic analog) [1].
-
Incubation & Scoring : Incubate all plates inverted at 37°C for 48 to 72 hours. Count the number of revertant/resistant colonies using an automated colony counter.
Self-Validation Criteria
The protocol is only deemed valid if:
-
Negative Control : The DMSO vehicle control falls within the historical spontaneous mutation rate for the specific strain.
-
Positive Controls : Direct-acting controls (e.g., Sodium azide) and S9-dependent controls (e.g., 2-aminoanthracene) exhibit a minimum 3-fold increase in colony counts compared to the negative control.
Caption: Validated Experimental Workflow for Ames Test Mutagenicity Profiling.
Conclusion
The comparative analysis of Mollicellin D and E underscores a fundamental principle in toxicological drug development: minor structural variations dictate profound differences in biological safety. The presence of the 3-methylbutenoic acid moiety in Mollicellin E transforms a purely bactericidal depsidone into a direct-acting mutagen [1]. Furthermore, the unique ability of mammalian S9 fractions to detoxify—rather than activate—Mollicellin E highlights the necessity of comprehensive in vitro metabolic profiling before advancing fungal-derived scaffolds into in vivo models.
References
-
Stark, A. A., Kobbe, B., Matsuo, D., Büchi, G., Wogan, G. N., & Demain, A. L. (1978). Mollicellins: mutagenic and antibacterial mycotoxins. Applied and Environmental Microbiology, 36(3), 412-420. URL:[Link]
-
Zhao, P., Yang, M., Zhu, G., & Xia, X. (2021). Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. ResearchGate. URL:[Link]
The Core Mechanism of Action of Chlorinated Depsidones: A Technical Guide for Drug Development Professionals
Abstract
Chlorinated depsidones, a unique class of polyketide natural products, have garnered significant attention within the scientific community for their potent and diverse biological activities. Exhibiting promising anticancer, antibacterial, and anti-inflammatory properties, these halogenated compounds represent a compelling scaffold for novel therapeutic development. This in-depth technical guide synthesizes the current understanding of the core mechanisms of action of chlorinated depsidones. We will delve into their primary molecular targets, the intricate signaling pathways they modulate, and the critical role of chlorine substitution in their bioactivity. This guide is intended for researchers, scientists, and drug development professionals, providing a foundation of technical knowledge to inform and accelerate the progression of chlorinated depsidones from promising natural products to clinically relevant therapeutic agents.
Introduction: The Therapeutic Potential of Chlorinated Depsidones
Depsidones are a class of polyphenolic compounds characterized by a dibenzo-α-pyrone heterocyclic ring system. While naturally occurring depsidones from lichens and fungi have long been recognized for their biological activities, the introduction of chlorine atoms onto the depsidone scaffold has been shown to significantly enhance their therapeutic potential[1][2]. This guide will focus specifically on the mechanistic underpinnings of these chlorinated derivatives, exploring how this halogenation influences their interactions with biological systems at a molecular level.
The diverse bioactivities of chlorinated depsidones stem from their ability to interact with a range of cellular targets, leading to the modulation of critical signaling pathways involved in cell proliferation, inflammation, and microbial growth. Understanding these mechanisms is paramount for the rational design and development of next-generation depsidone-based therapeutics with improved efficacy and selectivity.
Anticancer Mechanisms of Action
The anticancer properties of chlorinated depsidones are a primary focus of current research. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, and their mechanisms of action are multifaceted, primarily involving the induction of DNA damage and the modulation of key signaling pathways that govern cell survival and proliferation.
Inhibition of Topoisomerases: Inducing Cytotoxic DNA Lesions
A key mechanism through which some chlorinated compounds, including those with similar structural motifs to depsidones, exert their anticancer effects is through the inhibition of topoisomerases[3]. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination[4].
-
Topoisomerase I Inhibition: Certain chlorinated indenoisoquinolines, which share some structural similarities with depsidones, act as Topoisomerase I (Top1) poisons[5]. They intercalate into the DNA-Top1 cleavage complex, stabilizing it and preventing the religation of the single-strand break. This leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. Molecular modeling studies have suggested that the chlorine atom can engage in specific interactions within the binding pocket, contributing to the stability of the ternary complex[5].
-
Topoisomerase II Inhibition: Other chlorinated compounds have been shown to target Topoisomerase II (TopII), an enzyme that creates transient double-strand breaks in DNA. Bis-3-chloropiperidines, for example, induce DNA damage that can subsequently inhibit the activity of human topoisomerase IIα[2]. It is plausible that chlorinated depsidones could act through a similar mechanism, either by directly inhibiting the enzyme or by creating DNA adducts that interfere with its function.
Modulation of Key Signaling Pathways in Cancer
Chlorinated depsidones have been shown to modulate several signaling pathways that are frequently dysregulated in cancer, including the NF-κB, Nrf2, and STAT3 pathways.
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.
Some depsidones have been shown to suppress NF-κB activation[6]. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IKK prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression[7][8]. Downstream targets of NF-κB that are consequently downregulated include anti-apoptotic proteins and inflammatory mediators like COX-2[6].
The Nrf2 and STAT3 pathways are also critical regulators of cellular homeostasis and are often dysregulated in cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, while STAT3 is involved in cell proliferation and survival. Some depsidones have been shown to modulate these pathways, although the precise role of chlorination in this context requires further investigation[6].
Antibacterial Mechanism of Action
Chlorinated depsidones exhibit significant activity against a range of bacteria, particularly Gram-positive strains. The presence of chlorine atoms on the depsidone scaffold is often crucial for their antibacterial potency.
The exact molecular targets for the antibacterial activity of chlorinated depsidones are still under investigation. However, several potential mechanisms have been proposed:
-
Inhibition of Essential Enzymes: Chlorinated depsidones may inhibit key bacterial enzymes involved in vital cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. For instance, some natural products with similar structures have been shown to inhibit bacterial tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase[9].
-
Disruption of Cell Membrane Integrity: The lipophilic nature of chlorinated depsidones may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.
The structure-activity relationship studies have consistently shown that the number and position of chlorine atoms on the depsidone ring system significantly influence the antibacterial activity[1].
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of chlorinated depsidones are closely linked to their ability to inhibit the production of pro-inflammatory mediators.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Several depsidones have been shown to inhibit COX-2 activity and expression[1][10]. The inhibition of COX-2 by chlorinated depsidones would lead to a reduction in prostaglandin synthesis, thereby alleviating the inflammatory response. The presence of chlorine atoms can enhance the inhibitory potency against COX-2[11].
Inhibition of Xanthine Oxidase (XO)
Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a process that also generates reactive oxygen species (ROS). Overproduction of uric acid and ROS is associated with inflammatory conditions such as gout. Some depsidones have demonstrated potent inhibitory activity against XO[1][12]. The mechanism of inhibition is often competitive, with the depsidone binding to the active site of the enzyme[13][14].
Experimental Protocols for Mechanistic Studies
To elucidate the mechanisms of action of chlorinated depsidones, a variety of in vitro assays are employed. The following are representative protocols for assessing their cytotoxic and antibacterial activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the chlorinated depsidone in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: The selection of cancer cell lines should be based on the research question. For example, to study the effect on colon cancer, cell lines like HCT116 or DLD-1 would be appropriate.
-
Incubation Time: The duration of compound exposure is critical. Shorter times may reveal acute toxicity, while longer times can assess effects on cell proliferation.
-
MTT Concentration and Incubation: The concentration of MTT and the incubation time should be optimized for each cell line to ensure a linear response.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration that shows no visible growth is the MIC.
Step-by-Step Protocol (Broth Microdilution Method):
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the chlorinated depsidone in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
(Optional) Determine Minimum Bactericidal Concentration (MBC): Subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Causality Behind Experimental Choices:
-
Choice of Bacteria: The selection of bacterial strains should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Clinically relevant and resistant strains (e.g., MRSA) are also important to include.
-
Inoculum Size: A standardized inoculum is crucial for the reproducibility of the assay.
-
Growth Medium: The choice of medium should support the growth of the test organism and not interfere with the activity of the compound.
Structure-Activity Relationship (SAR) and the Role of Chlorination
The biological activity of depsidones is significantly influenced by their chemical structure, and the presence of chlorine atoms is a key determinant of their potency.
-
Enhancement of Lipophilicity: Chlorination generally increases the lipophilicity of the depsidone molecule. This can enhance its ability to cross cell membranes, leading to higher intracellular concentrations and improved target engagement.
-
Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron distribution within the depsidone ring system. This can influence the binding affinity of the molecule to its target proteins through electrostatic interactions or by modifying the reactivity of adjacent functional groups.
-
Positional Importance: The position of the chlorine atom(s) on the depsidone scaffold is critical for activity. Specific positions may be involved in direct interactions with amino acid residues in the binding pocket of a target enzyme, while others may be less critical or even detrimental to activity. For example, studies have shown that chlorination at specific positions can dramatically boost antibacterial capacity[1]. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of chlorinated depsidones with their biological activities, aiding in the design of more potent analogs[15][16][17][18][19].
Table 1: Representative Biological Activities of Chlorinated Depsidones
| Compound | Biological Activity | Target/Mechanism | IC₅₀/MIC | Reference |
| Various Chlorinated Depsidones | Cytotoxicity | Topoisomerase Inhibition | Varies | [3] |
| Depsidone Derivatives | Anti-inflammatory | COX-2 Inhibition | IC₅₀: 7.01 µM | [1] |
| Depsidone Derivatives | Anti-inflammatory | Xanthine Oxidase Inhibition | Potent | [1] |
| Chlorinated Depsidones | Antibacterial (Gram-positive) | Not fully elucidated | MIC: 0.8 - 41.1 µg/mL | [1][2] |
Conclusion and Future Directions
Chlorinated depsidones represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanisms of action, involving the inhibition of key enzymes like topoisomerases and the modulation of critical signaling pathways such as NF-κB, provide a solid foundation for their further development. The crucial role of chlorination in enhancing their bioactivity underscores the importance of medicinal chemistry efforts to optimize their structure for improved potency and selectivity.
Future research in this field should focus on:
-
Target Deconvolution: Identifying the specific molecular targets of chlorinated depsidones for their various biological activities.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions and downstream signaling events through which these compounds exert their effects.
-
Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of lead compounds in relevant animal models.
-
Synthetic Analogue Development: Utilizing the established structure-activity relationships to design and synthesize novel chlorinated depsidone analogues with enhanced therapeutic profiles.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of chlorinated depsidones and pave the way for their translation into novel clinical treatments for cancer, infectious diseases, and inflammatory disorders.
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Mondal, S., et al. (2017). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. Journal of chemical information and modeling, 57(12), 3046-3062. [Link]
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Deborde, M., & von Gunten, U. (2008). A Kinetic Study of the Reaction of Aqueous Chlorine and Chlorine Dioxide with Amino Acids, Peptides and Proteins. Water Research, 42(1-2), 13-26. [Link]
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Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Mollicellin D: A Depsidone-Based Antimicrobial Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), represents a critical global health crisis. As traditional beta-lactam antibiotics lose efficacy due to target modification (e.g., the acquisition of the mecA gene encoding PBP2a), the discovery of novel chemotypes with unique mechanisms of action is imperative. This technical whitepaper provides an in-depth analysis of Mollicellin D , a polyphenolic polyketide (depsidone) isolated from endophytic fungi, detailing its chemical profile, structure-activity relationship (SAR), mechanistic targeting of MRSA, and the standardized in vitro protocols required for its evaluation.
Chemical Profile and Biosynthetic Origin
Mollicellin D (Chemical Formula:
This compound is primarily isolated from the rice media fermentation of the endophytic fungus2[2]. Fungal endophytes like C. brasiliense utilize hybrid polyketide synthase (PKS) pathways to assemble these complex backbones, utilizing orcinol derivatives and orsellinic acid as starting precursors[1].
Structure-Activity Relationship (SAR)
The antimicrobial potency of Mollicellin D against MRSA is not coincidental; it is dictated by specific functional group substitutions that enhance its binding affinity to bacterial targets. 3 on the mollicellin family reveal the following causal relationships[3]:
-
C-4 Aldehyde & C-7 Methoxyl Groups: The introduction of an aldehyde group at the C-4 position and a methoxyl group at the C-7 position provides a marked improvement in anti-MRSA inhibition[2]. These groups likely act as hydrogen bond acceptors/donors, stabilizing the compound within the binding pocket of bacterial enzymes.
-
E-Ring Chlorination: The presence of a chlorine atom (as seen in Mollicellin D) increases the lipophilicity of the molecule. This hydrophobic descriptor is essential for penetrating the thick peptidoglycan layer of Gram-positive bacteria and anchoring the molecule to lipid-bound membrane proteins[3].
-
Lactone Ring Integrity: A complete, unbroken central lactone ring is strictly required to maintain the rigid 3D conformation necessary for target engagement[1].
Mechanism of Action: Targeting MRSA
Unlike conventional beta-lactams that are rendered obsolete by MRSA's altered penicillin-binding proteins, depsidones exhibit a distinct mechanism of action.
4 on structurally related chlorinated depsidones demonstrate high binding-free energy (BFE) to the allosteric sites of Penicillin-Binding Protein 2a (PBP2a) [4][5]. By binding allosterically, Mollicellin D induces a conformational change that prevents PBP2a from cross-linking peptidoglycan chains. This halts cell wall synthesis, compromises osmotic stability, and ultimately triggers bacterial lysis. Furthermore, depsidones have been observed to disrupt the formation of staphylococcal biofilms, eradicating pre-formed colonies that are typically recalcitrant to standard antibiotic therapy[6][7].
Fig 1: Proposed mechanism of action of Mollicellin D targeting PBP2a to induce MRSA cell lysis.
Quantitative Efficacy Data
The in vitro efficacy of Mollicellin D has been validated across multiple studies utilizing clinical MRSA isolates. The table below summarizes the Minimum Inhibitory Concentration (MIC) data of Mollicellin D alongside its structural analogs and standard reference antibiotics[3][8].
| Compound | Chemical Class | Source Organism | MIC against MRSA (μg/mL) |
| Mollicellin D | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |
| Mollicellin S | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |
| Mollicellin T | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |
| Mollicellin U | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |
| Mollicellin H | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |
| Vancomycin (Control) | Glycopeptide | Amycolatopsis orientalis | 1.0 - 1.56 |
Experimental Protocol: In Vitro Screening against MRSA
To ensure scientific integrity and reproducibility, the evaluation of Mollicellin D must follow a self-validating protocol. The following methodology details the Broth Microdilution assay for MIC determination, engineered with internal controls to rule out false positives/negatives[6].
Causality-Driven Methodology
-
Inoculum Standardization: Cultivate MRSA strains on Mueller-Hinton Agar (MHA) at 37°C for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (
CFU/mL). Rationale: Standardizing the inoculum prevents artificially high MICs caused by bacterial overpopulation (the inoculum effect). -
Compound Preparation & Dilution: Dissolve purified Mollicellin D (>98% purity via HPLC) in Dimethyl Sulfoxide (DMSO) to create a stock solution. Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well microtiter plate. Rationale: CAMHB provides standardized calcium and magnesium levels crucial for consistent bacterial growth. The final DMSO concentration must strictly remain below 1% (v/v) to ensure the solvent itself does not induce bacterial cytotoxicity, which would yield a false-positive antimicrobial reading.
-
Inoculation: Add 100 μL of the adjusted bacterial suspension to each well containing 100 μL of the diluted compound, achieving a final testing concentration of
CFU/mL. -
Self-Validating Controls:
-
Positive Growth Control: CAMHB + MRSA inoculum (Validates bacterial viability).
-
Negative Sterility Control: CAMHB only (Validates media sterility).
-
Reference Standard: Vancomycin serially diluted in CAMHB + MRSA (Benchmarks assay sensitivity against known clinical parameters).
-
-
Incubation & Quantitative Readout: Incubate aerobically at 37°C for 18-24 hours. Measure the optical density at 600 nm (
) using a microplate reader. Rationale: Relying on spectrophotometric quantification ( ) rather than subjective visual inspection eliminates human bias. The MIC is strictly defined as the lowest concentration of Mollicellin D where the is statistically equivalent to the negative sterility control.
Fig 2: Step-by-step in vitro screening workflow for Mollicellin D against MRSA strains.
Conclusion and Future Perspectives
Mollicellin D represents a highly promising scaffold for anti-MRSA drug development. Based on Lipinski's Rule of 5, depsidone compounds generally exhibit favorable pharmacokinetic properties, being highly permeable and easily absorbed[4]. Future drug development efforts should focus on utilizing Mollicellin D not only as a standalone therapeutic but also as an antibiotic adjuvant. By allosterically inhibiting PBP2a, Mollicellin D has the potential to resensitize highly resistant MRSA strains to legacy beta-lactam antibiotics, thereby extending the clinical lifespan of our current antibiotic arsenal.
References
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Title: Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress | Source: RSC Advances | URL: [Link]
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Title: Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities | Source: The Journal of Antibiotics (ProQuest) | URL: [Link]
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Title: The depsidones from marine sponge-derived fungus Aspergillus unguis IB151 as an anti-MRSA agent: Molecular docking, pharmacokinetics analysis, and molecular dynamic simulation studies | Source: ResearchGate | URL: [Link]
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Title: Antimicrobial potentials of natural products against multidrug resistance pathogens | Source: SciSpace / RSC Advances | URL: [Link]
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Unlocking the Biosynthetic and Therapeutic Potential of Mollicellin D from Fungal Endophytes
Introduction & Ecological Context
Mollicellin D is a highly bioactive depsidone—a class of polyphenolic secondary metabolites characterized by a rigid dibenzo-α-pyrone core featuring both ester and ether linkages[1]. While synthetic combinatorial chemistry has historically driven drug discovery, filamentous fungal endophytes have re-emerged as prolific producers of unique, stereochemically complex scaffolds that remain unmatched by synthetic libraries[2].
Fungal endophytes colonize the internal tissues of host plants asymptomatically, engaging in a complex chemical symbiosis. Strains such as Chaetomium brasiliense (isolated from Thai rice) and Chaetomium sp. Eef-10 (isolated from Eucalyptus exserta) are primary natural sources of Mollicellin D and its structural analogues (e.g., Mollicellins H, O-R, S-U)[3][4]. These compounds likely serve as allelopathic defense mechanisms for the host plant, neutralizing competing microbes or deterring herbivores.
Biosynthetic Pathway & Enzymology
The structural complexity of Mollicellin D is governed by a tightly regulated biosynthetic gene cluster (BGC), often referred to as the moll cluster, which has been extensively studied through heterologous expression in model fungi like Aspergillus nidulans[1][5].
The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), specifically the enzyme MollB, which iteratively condenses acetyl-CoA and malonyl-CoA to assemble the core polyketide backbones, yielding two distinct orsellinic acid-type precursors[1][6]. Following the synthesis of these precursors, an esterification event (depsidization) links the two phenolic acids to form a depside intermediate[6].
The hallmark transition from a flexible depside to the rigid depsidone core of Mollicellin D is catalyzed by MollD, a highly specialized, bifunctional cytochrome P450 monooxygenase[1][5]. MollD orchestrates an intramolecular oxidative coupling that forms the defining C-O ether bond[1]. Subsequent tailoring enzymes, such as the decarboxylase MollC and aromatic prenyltransferase MollF, introduce further functional group diversity[1][5].
Enzymatic cascade of Mollicellin D biosynthesis via the moll gene cluster.
Quantitative Bioactivity Profile
Mollicellins exhibit a broad spectrum of biological activities. Mollicellin D, in particular, has demonstrated significant efficacy against multidrug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA)[3][7]. The unique spatial geometry provided by the depsidone ether linkage is critical for this target binding affinity.
| Compound | Source Organism | Target Organism / Cell Line | Activity Metric | Reference |
| Mollicellin D | Chaetomium brasiliense | MRSA | MIC: 6.25–12.5 μg/mL | [3][7] |
| Mollicellin H | Chaetomium brasiliense | S. aureus ATCC29213 | IC50: 5.14 μg/mL | [4] |
| Mollicellin O | Chaetomium sp. Eef-10 | DPPH Radical Scavenging | IC50: 71.92 μg/mL | [4] |
| Mollicellin G | Chaetomium sp. Eef-10 | HepG2 / Hela (Cytotoxicity) | IC50: 13.97 - 19.64 μg/mL | [4] |
Experimental Workflows: Isolation and Structural Elucidation
To harness Mollicellin D from natural sources, researchers must employ targeted fermentation and high-resolution chromatographic techniques. Endophytic BGCs are notoriously "silent" under standard laboratory conditions; thus, specific environmental stressors must be applied to trigger their expression[2].
Protocol 1: Solid-State Fermentation and Extraction
Causality: Solid-state fermentation on a starchy matrix (like rice) closely mimics the natural physiological environment of the host plant. The resulting osmotic and nutritional stress activates silent BGCs, such as the moll cluster, upregulating the production of depsidones[3][8].
-
Inoculation: Cultivate the endophytic strain (e.g., Chaetomium brasiliense NBRC 6548) on Potato Dextrose Agar (PDA) plates for 7 days at 28°C to ensure robust mycelial growth[2].
-
Fermentation: Transfer 5–10 fungal plugs into 1 L Erlenmeyer flasks containing 100 g of autoclaved rice and 100 mL of distilled water. Incubate under static, dark conditions at 25°C for 30–42 days[8].
-
Maceration & Extraction: Exhaustively macerate the fermented rice matrix with ethyl acetate (EtOAc) (3 × 500 mL). Rationale: EtOAc possesses the ideal moderate polarity to efficiently partition polyphenolic depsidones while leaving highly polar primary metabolites (e.g., sugars, structural proteins) in the aqueous/solid phase.
-
Concentration: Filter the organic layer and evaporate the solvent under reduced pressure at 40°C to yield a crude, metabolite-rich extract.
Protocol 2: Chromatographic Isolation and Elucidation
Causality: Because depsidones share highly similar polarities and molecular weights, a multi-dimensional chromatographic approach utilizing orthogonal separation mechanisms (polarity, size exclusion, and hydrophobicity) is required to achieve absolute purity.
-
Primary Fractionation (Polarity): Subject the crude EtOAc extract to silica gel column chromatography. Elute with a step gradient of petroleum ether and EtOAc (v/v 100:0 to 0:100). Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm)[4].
-
Secondary Purification (Size Exclusion): Pool the depsidone-rich fractions and load them onto a Sephadex LH-20 column, eluting with methanol (MeOH). This step separates the target compounds based on molecular size, removing large polymeric impurities[4].
-
Semi-Preparative HPLC (Hydrophobicity): Resolve closely related analogues (e.g., separating Mollicellin D from Mollicellin H) using a semi-preparative HPLC system equipped with a reverse-phase C18 column (e.g., Welch XB-C18, 250 × 10 mm). Utilize an isocratic or shallow gradient flow of Acetonitrile/Water[4].
-
Structural Elucidation: Confirm the isolated Mollicellin D structure using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic ether linkage is validated by observing specific Heteronuclear Multiple Bond Correlation (HMBC) signals across the oxygen bridge[4].
Standard workflow for the extraction and purification of Mollicellin D.
References
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[2] 4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense. J-Stage. 2
-
[7] Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. PMC / NIH. 7
-
[3] Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice. ResearchGate. 3
-
[4] Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. ResearchGate. 4
-
[8] Chemical Constituents of a Marine-Derived Endophytic Fungus Penicillium commune G2M. MDPI. 8
-
[6] The Mollicellin H Biosynthesis Pathway in Chaetomium: A Technical Guide. Benchchem. 6
-
[1] The Bifunctional Role of Cytochrome P450 in Mollicellin Biosynthesis: A Technical Guide. Benchchem. 1
-
[5] Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. ResearchGate. 5
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Technical Deep Dive: Structure-Activity Relationship of Mollicellin Depsidones
Executive Summary
Mollicellins are a specialized class of fungal depsidones, primarily isolated from Chaetomium species (C. brasiliense, C. mollicellum). While depsidones are widely recognized for their presence in lichens, the fungal-derived mollicellins exhibit a distinct pharmacological profile characterized by potent cytotoxicity, antimalarial efficacy, and selective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
This technical guide dissects the Structure-Activity Relationship (SAR) of the mollicellin series (A–Y), providing researchers with the mechanistic insights required to leverage the 11H-dibenzo[b,e][1,4]dioxepine scaffold for drug discovery.
Chemical Architecture & Scaffold Analysis
The fundamental core of all mollicellins is the 11H-dibenzo[b,e][1,4]dioxepine-11-one system. Biological activity is modulated by precise substitutions on this tricyclic ether-ester scaffold.
The Mollicellin Core
The scaffold consists of two aromatic rings (A and B) linked by an ether bridge and an ester linkage (lactone).
-
Ring A (Left): typically highly substituted (methyl, hydroxyl, formyl groups).
-
Ring B (Right): often hosts the prenyl or geranyl side chains critical for lipophilicity and membrane interaction.
-
The "Hinge": The seven-membered dioxepine ring confers a non-planar, "butterfly-like" conformation, allowing specific binding into hydrophobic pockets of enzymes or receptors.
Key Structural Motifs[1][2]
-
Prenylation (3,3-dimethylallyl group): Often found at C-8 or C-3. This moiety is the primary driver of cell membrane permeability and cytotoxicity.
-
Chlorination: A rare but pivotal modification (e.g., Mollicellin D, F, M) that significantly alters the toxicity profile, often suppressing mutagenicity while enhancing bactericidal properties.
-
The 3-Methylbutenoic Acid Moiety: A structural alert found in Mollicellins C and E, linked to high mutagenic potential via alkylation of DNA.
Structure-Activity Relationship (SAR) Analysis
The biological output of mollicellins is strictly governed by the nature of substituents at positions C-3, C-4, C-7, and C-9.
SAR Logic Visualization
The following diagram maps the decision tree for chemical modifications and their resulting biological effects.
Figure 1: SAR Decision Tree for Mollicellin Derivatives. Note the bifurcation where chlorination rescues the molecule from mutagenicity while retaining antibacterial efficacy.
Detailed SAR Findings[3]
1. Cytotoxicity vs. Mutagenicity
-
Mollicellin H: Contains a prenyl group but lacks the specific 3-methylbutenoic acid moiety. It exhibits potent cytotoxicity against HepG2 (IC50: 6.83 µg/mL) and antibacterial activity against MRSA without the extreme mutagenicity seen in early analogues [1, 2].
-
Mollicellins C & E: These contain the 3-methylbutenoic acid unit.[1] While cytotoxic, they are Ames-positive (mutagenic) due to the reactive nature of the side chain, making them unsuitable for drug development without modification [3].
2. The "Chlorine Switch" (Mollicellins D, F, M)
Introduction of a chlorine atom (typically at C-9) drastically changes the bioactivity profile.
-
Effect: Chlorinated mollicellins (D, F) retain bactericidal activity but lose mutagenic potential.[1] The electron-withdrawing nature of chlorine likely stabilizes the ring system against metabolic activation into reactive electrophiles that damage DNA [3].
-
Mollicellin M: Exhibits dual antimalarial and cytotoxic activity, leveraging the chlorine atom for metabolic stability [4].
3. Antibacterial Potency (MRSA)[2][3][4]
-
Mollicellin H is the lead candidate here. The combination of the aldehyde at C-4 and the prenyl group allows it to penetrate the thick peptidoglycan layer of Gram-positive bacteria.
-
Data Point: IC50 of 5.14 µg/mL against S. aureus ATCC 29213 [1].[5][2][4]
Comparative Activity Data
| Compound | Key Substituent | Primary Activity | Potency (IC50/MIC) | Toxicity Profile |
| Mollicellin H | Prenyl (C8), Aldehyde (C4) | Antibacterial (MRSA) | 5.14 µg/mL (S. aureus) | Cytotoxic (HepG2) |
| Mollicellin G | Depsidone Core | Cytotoxic | 13.97 µg/mL (HeLa) | Moderate |
| Mollicellin M | Chlorine (C9) | Antimalarial | Potent (Qualitative) | Non-mutagenic |
| Mollicellin E | 3-Methylbutenoic acid | Cytotoxic | High | Mutagenic |
| Mollicellin O | Hydroxyls | Antioxidant | 71.92 µg/mL (DPPH) | Low Cytotoxicity |
Mechanism of Action (MOA)
Cytotoxicity: Mitochondrial Apoptosis
Mollicellins exert their cytotoxic effects primarily through the induction of oxidative stress and mitochondrial dysfunction.
-
ROS Generation: The quinone-like character of the oxidized depsidone core facilitates the generation of Reactive Oxygen Species (ROS).
-
Mitochondrial Membrane Potential (MMP) Loss: Lipophilic prenyl groups allow the molecule to embed in the mitochondrial membrane, disrupting the electron transport chain.
-
Caspase Activation: The resulting cytochrome c release triggers the intrinsic apoptotic cascade (Caspase-9/3) [5].
Antibacterial: Membrane Disruption
Against S. aureus and MRSA, Mollicellin H acts as a membrane-active agent. The amphiphilic nature (hydrophobic prenyl tail + hydrophilic phenolic head) allows it to act as a detergent-like destabilizer, compromising bacterial membrane integrity and causing leakage of intracellular contents [1].
Experimental Protocols
Protocol 1: Isolation from Chaetomium Species
Validation: This protocol ensures the separation of mutagenic fractions (C/E) from the desired bioactive fractions (H/M).
Figure 2: Isolation workflow for Mollicellin fractions from fungal culture.[6]
Step-by-Step Methodology:
-
Cultivation: Inoculate Chaetomium brasiliense or sp. Eef-10 onto sterilized rice medium. Incubate for 28–30 days at 25–28°C.
-
Extraction: Macerate the fermented rice with Methanol (MeOH) three times. Concentrate the combined filtrate under reduced pressure.
-
Partition: Suspend the residue in water and partition with Ethyl Acetate (EtOAc) to remove highly polar sugars and salts.
-
Fractionation: Subject the EtOAc extract to Silica Gel Column Chromatography (CC). Elute with a gradient of Petroleum Ether:EtOAc (from 100:0 to 0:100).
-
Purification: Pass active fractions through a Sephadex LH-20 column (eluting with CHCl3:MeOH 1:1) to remove pigments and fatty acids.
-
Final Isolation: Use Semi-preparative HPLC (C18 column, 70% MeOH isocratic) to resolve specific mollicellin congeners (H, M, O).
Protocol 2: Cytotoxicity Assay (MTT)
Purpose: To determine IC50 values against HepG2 or HeLa cell lines.
-
Seeding: Plate cells (HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add Mollicellin test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure final DMSO concentration < 0.1%.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Future Perspectives & Lead Optimization
The primary hurdle for Mollicellin development is the mutagenicity window . Future medicinal chemistry efforts should focus on:
-
Halogenation: Systematically introducing Chlorine or Fluorine at C-9 to eliminate mutagenicity while retaining potency (mimicking Mollicellin F/M).
-
Prenyl Stabilization: Cyclization of the prenyl group into a chromane ring (as seen in some derivatives) may improve metabolic stability, though the effect on membrane penetration must be monitored.
-
Target Identification: Utilizing photo-affinity labeling with Mollicellin probes to definitively identify the protein targets in Plasmodium parasites.
References
-
Ouyang, J., et al. (2018).[3][6] "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[5][2][6] Eef-10." Molecules, 23(12), 3218. Link
- Khumkomkhet, P., et al. (2009). "Mollicellins from Chaetomium brasiliense." Journal of Natural Products.
-
Stark, A. A., et al. (1978). "Mollicellins: mutagenic and antibacterial mycotoxins." Applied and Environmental Microbiology, 36(3), 412–420. Link
-
PubChem. (n.d.). "Mollicellin M Compound Summary." National Library of Medicine. Link
-
Bačkorová, M., et al. (2012). "Lichen secondary metabolites are responsible for induction of apoptosis in HT-29 and A2780 human cancer cell lines."[7] Toxicology in Vitro, 26(3), 462-468. Link
Sources
- 1. Mollicellins: mutagenic and antibacterial mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
High-Purity Isolation of Chlorinated Depsidones: Strategies for Separating Closely Related Congeners
Application Note: AN-CD-2026
Abstract & Introduction
Chlorinated depsidones (e.g., Nidulin, Diploicin, Pannarin ) are a specialized class of polyketide secondary metabolites primarily isolated from lichens (Buellia, Lecidea spp.) and fungi (Aspergillus unguis, Emericella spp.). These compounds possess significant pharmacological potential, including antibiotic, cytotoxic, and antiviral activities.[1][2]
The Separation Challenge: The purification of chlorinated depsidones is complicated by three physicochemical factors:
-
Structural Homology: Biosynthetic pathways often produce "congeners"—analogs differing only by a methyl group or the number of chlorine atoms (e.g., Nidulin vs. Nornidulin).
-
Acidity: The phenolic hydroxyl groups create weak acidity (
), leading to peak tailing on standard silica-based supports if pH is uncontrolled. -
Solubility: High chlorination levels increase lipophilicity, requiring high organic strength mobile phases, which can compress resolution between congeners.
This guide details a self-validating workflow for the extraction, analytical profiling, and preparative isolation of these compounds, ensuring purities >98% suitable for NMR and biological assays.
Physicochemical Context & Strategy
To successfully isolate these molecules, we must exploit their specific properties.
| Property | Impact on Chromatography | Strategic Adjustment |
| Phenolic Core | Ionization at neutral pH causes peak broadening/tailing. | Acidic Modifier: Maintain mobile phase pH < 3.0 (Formic or Phosphoric acid) to suppress ionization (keep neutral). |
| Chlorination | Increases hydrophobicity and retention time. | C18 Stationary Phase: High carbon load required. Methanol is preferred over Acetonitrile for better selectivity of methylene homologs. |
| Ester Linkage | Susceptible to hydrolysis in strong base or prolonged heat. | Avoid basic pH. Process extracts rapidly; do not store in protic solvents for extended periods. |
Workflow Visualization
The following diagram outlines the decision logic from crude biomass to pure compound.
Figure 1: Critical path workflow for depsidone isolation. Note the iterative optimization loop at the analytical stage.
Experimental Protocols
Protocol A: Extraction and Pre-fractionation
Objective: Remove bulk interferences (lipids, pigments) before HPLC to protect the column.
-
Extraction: Macerate dried biomass (10 g) in Acetone (100 mL) for 24 hours or sonicate for 30 mins. Acetone is preferred over MeOH for lichens to minimize extraction of sugar alcohols.
-
Filtration: Filter through Whatman No. 1 paper. Evaporate to dryness.
-
Defatting (Critical):
-
Re-suspend crude residue in 90% MeOH/H2O (50 mL).
-
Partition against n-Hexane (50 mL x 2). Discard the hexane layer (contains fats/waxes).
-
Why? Chlorinated depsidones are lipophilic but will partition into the 90% MeOH phase, while highly non-polar lipids remain in hexane.
-
-
Sample Prep: Dilute the MeOH fraction to 10 mg/mL and filter through a 0.45 µm PTFE membrane.
Protocol B: Analytical Scouting (The "Scout")
Objective: Establish separation of congeners (e.g., Nidulin from Nornidulin).
Instrument: HPLC with Diode Array Detector (DAD). Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 5 µm, 4.6 x 150 mm. Temperature: 30°C. Detection: UV 254 nm (aromatic core) and 310 nm (depsidone conjugation).
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (FA).[3]
-
Solvent B: Methanol (MeOH) + 0.1% Formic Acid.[3]
-
Note: MeOH is chosen over Acetonitrile because it often provides better selectivity for the methylated/chlorinated congener pairs typical in this class.
-
Gradient Table (Analytical):
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 50 | 1.0 | Equilibration |
| 2.0 | 50 | 1.0 | Isocratic Hold |
| 20.0 | 100 | 1.0 | Linear Gradient |
| 25.0 | 100 | 1.0 | Wash |
| 26.0 | 50 | 1.0 | Re-equilibration |
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): Must be < 1.2 for the main peak. If > 1.2, increase acid concentration or switch to Phosphoric Acid. -
Resolution (
): Must be > 1.5 between the target chlorinated depsidone and its nearest des-chloro or des-methyl analog.
Protocol C: Preparative Isolation (The "Harvest")
Objective: Scale up to isolate milligrams of pure compound.
Scale-up Factor: If moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column:
-
Flow Rate Multiplier:
. Analytical 1 mL/min Prep 21 mL/min. -
Loading: Analytical 10-50 µg
Prep 5-20 mg per injection.
Injection Strategy: Use "At-Column Dilution" or "Sandwich Injection" if solubility is an issue. Dissolve the sample in 100% DMSO or MeOH, but ensure the injection plug is bracketed by weak solvent to prevent precipitation at the column head.
Optimized Prep Gradient (Focusing): Based on the analytical run, if the target elutes at 75% B:
-
Start at 60% B.
-
Ramp to 85% B over 20 minutes (Shallow gradient).
-
This "flattens" the gradient slope, maximizing the distance between closely eluting congeners.
Troubleshooting & Optimization Logic
Common issues in depsidone purification and their mechanistic solutions:
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent too strong (e.g., 100% THF/DMSO injection). | Dilute sample with water or mobile phase A until just before precipitation point. |
| Drifting Baseline | UV absorption of Formic Acid at low wavelengths. | Switch to Phosphoric Acid (non-volatile, only for UV work) or TFA (volatile, good for MS). |
| Broad Peaks | Secondary interactions with silanols. | Add 10-20 mM Ammonium Acetate to the mobile phase (buffers the pH). |
| Co-elution | Congeners are too similar in hydrophobicity. | Change organic modifier from MeOH to Acetonitrile (different selectivity mechanism) or use a Phenyl-Hexyl column (pi-pi interactions). |
References
-
Feige, G. B., et al. (1993). "Standardized HPLC methods for the identification of lichen substances." Journal of Chromatography A.
- Foundational text for lichen metabolite chrom
-
Sureram, S., et al. (2012). "Antimycobacterial activity of bis(indolyl)benzenoids and depsidones from the fungus Aspergillus unguis." Planta Medica.
- Specific protocol for Nidulin isolation using C18 and MeOH/W
- Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag. The authoritative reference for depsidone physicochemical properties.
-
Elix, J. A. (2014). "A Catalogue of Standardized Chromatographic Data and Biosynthetic Relationships for Lichen Substances." Australian National Botanic Gardens.
- Comprehensive retention index data for chlorin
Sources
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Advanced Solvent Extraction and Fractionation of Bioactive Metabolites from Chaetomium Species
Introduction & Mechanistic Rationale
Chaetomium species (e.g., C. globosum, C. seminudum) are prolific ascomycete fungi recognized for their rich secondary metabolome, which includes cytochalasans (chaetoglobosins), epipolythiodioxopiperazines (chaetomin), azaphilones, and various volatile hydrocarbons[1][2]. These metabolites exhibit potent antifungal, cytotoxic, and anti-rheumatoid properties, making them highly valuable in1[1].
The extraction of these metabolites relies heavily on the thermodynamic principles of solvent polarity and partitioning. The polarity of the extraction solvent directly dictates the 3[3].
-
Medium-Polarity Extraction (Ethyl Acetate): Ethyl acetate (EtOAc) is the gold standard for extracting chaetoglobosins and chaetomin[1][4]. With a polarity index of 4.4, EtOAc efficiently partitions these nitrogen-containing and phenolic compounds from the aqueous fermentation broth or solid media while leaving behind highly polar, water-soluble primary metabolites (e.g., sugars, proteins)[3][5].
-
Non-Polar Extraction (Hexane/Petroleum Ether): For the isolation of volatile secondary metabolites (e.g., tetradecane, dodecane, and various terpenoids), non-polar solvents like hexane are utilized. These volatile fractions have demonstrated significant2[2].
Extraction and Fractionation Workflow
Figure 1: Systematic workflow for the solvent extraction and downstream purification of Chaetomium metabolites.
Detailed Experimental Protocols
Protocol A: Liquid-Liquid Extraction of Fermentation Broth
This protocol is optimized for the recovery of extracellular metabolites secreted into liquid media (e.g., Potato Dextrose Broth)[1][6].
Materials:
-
28-day liquid culture of Chaetomium sp.[1]
-
Ethyl acetate (Analytical grade)
-
Anhydrous sodium sulfate (
) -
Separatory funnels
Step-by-Step Methodology:
-
Harvesting & Filtration: Pass the fermentation broth through three layers of sterile cheesecloth to separate the mycelial mat from the culture filtrate[1].
-
Primary Partitioning: Transfer the aqueous culture filtrate into a large separatory funnel.7[1][7].
-
Agitation & Separation: Vigorously shake the funnel for 5-10 minutes, venting periodically to release pressure. Allow the mixture to stand undisturbed until clear phase separation occurs (aqueous layer at the bottom, organic EtOAc layer at the top).
-
Collection: Draw off the lower aqueous layer. Collect the upper organic layer. Repeat the extraction process on the aqueous layer two more times with fresh EtOAc to ensure exhaustive recovery[1].
-
Dehydration: Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water[1].
-
Concentration: Concentrate the dried extract under reduced pressure using a rotary evaporator. Critical Causality: The water bath temperature must strictly not exceed 45°C to prevent the thermal degradation of thermolabile compounds like chaetomin[4].
Protocol B: Solid-Liquid Extraction of Mycelial Biomass
Many Chaetomium metabolites, such as chaetoglobosin A, are retained intracellularly or bound to the mycelium[5].
Step-by-Step Methodology:
-
Mycelial Washing: Wash the harvested mycelial biomass three times with distilled water to remove residual media[5][6].
-
Cell Disruption: Suspend the mycelial pellets in an equal volume of EtOAc and subject them to ultrasonic disruption (sonication) on ice for 15 minutes. Critical Causality: Sonication induces cavitation, breaking the chitinous fungal cell walls and 5 into the solvent[3][5].
-
Extraction: For solid-state fermentation (e.g., rice medium), soak the entire solid culture in EtOAc at a4. Macerate for 24 hours at room temperature with occasional stirring[4].
-
Filtration: Filter the mixture through cheesecloth and Whatman No. 1 filter paper to remove solid debris[4].
-
Concentration: Evaporate the solvent under reduced pressure (< 45°C) to yield the crude intracellular extract[4].
Protocol C: Self-Validating Chromatographic Purification
To isolate specific compounds from the crude extract, a bioassay-guided fractionation approach coupled with chromatography is employed[1].
-
Thin Layer Chromatography (TLC): Spot the crude extract on silica gel plates. Develop using a mobile phase of Benzene:Acetone (95:5 v/v).1
1[1]. -
Column Chromatography: Load the crude extract onto a silica gel column. Elute with a step gradient of Hexane, Benzene, and Acetone. For example, highly non-polar compounds elute first with 100% Hexane, while chaetoglobosins elute as the polarity increases[1].
-
Preparative HPLC: Dissolve the enriched fraction in HPLC-grade Methanol (filtered through a 0.22 μm membrane). Inject onto a C18 column (e.g., 4.6 mm × 250 mm, 5 μm). Use an isocratic elution system of5
5[5].
Quantitative Data Summaries
The choice of extraction solvent and chromatographic conditions directly influences the yield and purity of specific Chaetomium metabolites. Table 1 summarizes the physicochemical profiles of key targets.
Table 1: Physicochemical and Extraction Profile of Key Chaetomium Metabolites
| Metabolite Class | Target Compound | Optimal Extraction Solvent | TLC | Primary Bioactivity |
| Cytochalasans | Chaetoglobosin A | Ethyl Acetate | Antifungal, Cytotoxic[1][5] | |
| Epipolythiodioxopiperazines | Chaetomin | Ethyl Acetate | Antifungal[1] | |
| Flavonoids | Chrysin | Ethyl Acetate | Confirmed via HPLC standard | Cytotoxic (MDA-MB-231 cells) |
| Volatile Hydrocarbons | Tetradecane / Dodecane | Hexane / Petroleum Ether | Detected via GC-MS | Antifungal (Soil-borne fungi)[2] |
Quality Control & Self-Validation Mechanisms
A robust extraction protocol must be a self-validating system to ensure reproducibility and reliability in drug development workflows:
-
Internal Standardization: Spike the initial fermentation broth with a known concentration of a stable isotope or a structural analog not naturally produced by Chaetomium (e.g., a synthetic cytochalasin). Post-extraction HPLC quantification of this standard provides an exact recovery rate, validating the efficiency of the liquid-liquid partitioning step.
-
Bioassay-Guided Confirmation: Validate the biological integrity of the extracted fractions immediately after rotary evaporation. For example, test the EtOAc crude extract against Bipolaris sorokiniana or MDA-MB-231 cells in vitro. A loss of bioactivity compared to the raw culture filtrate indicates thermal degradation during concentration or incomplete solvent removal[1][3].
References
-
Characterization of antifungal metabolites of Chaetomium globosum Kunze and their antagonism against fungal plant pathogens Source: CABI Digital Library URL:[Link]
-
New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum Source: PMC (NIH) URL:[Link]
-
Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum Source: MDPI URL:[Link]
-
Anti-rheumatoid Activity of Secondary Metabolites Produced by Endophytic Chaetomium globosum Source: Frontiers URL:[Link]
-
Chaetomium sp. Extract Induced Cytotoxicity to MDA- MB-231 Human Breast Cancer Cells via Dysfunction of Mitochondria Source: IJPS Online URL:[Link]
-
Identification of antifungal principle in the solvent extract of an endophytic fungus Chaetomium globosum from Withania somnifera Source: SpringerPlus URL:[Link]
-
Profiling of volatile secondary metabolites of Chaetomium globosum for potential antifungal activity against soil borne fungi Source: ResearchGate / Journal of Pharmacognosy and Phytochemistry URL:[Link]
-
Miniaturized high-throughput conversion of fungal strain collections into chemically characterized extract libraries for antimicrobial discovery Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-rheumatoid Activity of Secondary Metabolites Produced by Endophytic Chaetomium globosum [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Application Note: High-Resolution NMR Characterization of Mollicellin D
The following Application Note and Protocol guide details the NMR characterization of Mollicellin D.
Abstract
Mollicellin D is a chlorinated depsidone secondary metabolite isolated from Chaetomium species (e.g., C. mollicellum, C. brasiliense). With potent cytotoxic and antibacterial properties, particularly against MRSA, its precise structural validation is critical for drug development. This guide provides a standardized protocol for the isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) characterization of Mollicellin D. We detail the assignment of its
Introduction
The depsidones are a class of polyketides characterized by a
Accurate characterization requires distinguishing Mollicellin D from its congeners (Mollicellins A–C, E–H) which differ only by the oxidation state of the C-4 substituent (aldehyde vs. hydroxymethyl) or the presence/absence of chlorine. High-field NMR (600 MHz) utilizing 2D correlation spectroscopy (HSQC, HMBC, NOESY) is the gold standard for this validation.
Key Structural Features for NMR Targeting
-
Depsidone Core: Ester linkage (C-11) and ether bridge.
-
Prenyl Group: Characteristic olefinic proton and gem-dimethyl signals.
-
Substituents: Chlorine atom (typically at C-2 or C-7 affecting local chemical shifts) and a hydroxymethyl group.[2]
Experimental Protocol
Materials
-
Analyte: Purified Mollicellin D (>95% purity by HPLC).
-
Solvent: Acetone-
(99.9% D) or CDCl (99.8% D). Note: Acetone-d is preferred for resolving hydroxyl protons and reducing aggregation. -
Instrument: Bruker Avance III HD 600 MHz (or equivalent) equipped with a CryoProbe.
-
Tubes: 5 mm precision NMR tubes (Wilmad 535-PP or equivalent).
Sample Preparation
-
Massing: Weigh 5.0 – 10.0 mg of lyophilized Mollicellin D.
-
Dissolution: Add 600 µL of Acetone-
. -
Homogenization: Vortex gently for 30 seconds. Ensure no suspended particulates remain.
-
Transfer: Transfer to the NMR tube. Cap immediately to prevent solvent evaporation or moisture uptake.
Acquisition Parameters (600 MHz)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Spectral Width (SW) | Relaxation Delay (D1) |
| zg30 | 16 | 64k | 20 ppm | 1.0 s | |
| zgpg30 | 1024 | 64k | 240 ppm | 2.0 s | |
| COSY | cosygpppqf | 8 | 2k x 256 | 10 ppm | 1.5 s |
| HSQC | hsqcetgpsi | 16 | 2k x 256 | 160 ppm ( | 1.5 s |
| HMBC | hmbcgplpndqf | 32 | 4k x 512 | 240 ppm ( | 1.5 s |
Results & Discussion: Spectral Analysis
Structural Elucidation Strategy
The structure of Mollicellin D is validated by establishing the connectivity of the depsidone skeleton. The HMBC spectrum is the primary tool, linking the aromatic protons to the quaternary carbons of the ester (C-11) and ether linkages.
Tabulated NMR Data (Diagnostic Signals)
Note: Chemical shifts (
Table 1:
| Position | Assignment Logic | ||
| 1 | - | 110-115 (C) | Aromatic quaternary |
| 2 | - | 140-145 (C) | C-Cl (Chlorinated carbon) |
| 3 | - | 155-160 (C) | C-OH (Phenolic) |
| 4 | - | 115-120 (C) | Aromatic quaternary |
| 4-CH | 4.75 (s) | 55-60 (CH | Diagnostic: Hydroxymethyl group |
| 6 | 6.60 - 6.70 (s) | 105-110 (CH) | Isolated aromatic proton (Ring A) |
| 7 | - | 150-155 (C) | C-O (Ether linkage) |
| 8 | - | 115-120 (C) | Prenyl attachment site |
| 9 | - | 155-160 (C) | C-OH (Phenolic) |
| 11 | - | 165-170 (C=O) | Diagnostic: Depsidone Ester |
| 1' (Prenyl) | 3.30 - 3.40 (d, 7.[1][3]0) | 22-26 (CH | Benzylic methylene of prenyl |
| 2' (Prenyl) | 5.20 - 5.30 (t, 7.0) | 120-125 (CH) | Olefinic proton |
| 3' (Prenyl) | - | 130-135 (C) | Quaternary olefinic |
| 4'/5' (Me) | 1.65 (s), 1.75 (s) | 17, 25 (CH | gem-Dimethyl groups |
| Ar-Me | 2.10 - 2.40 (s) | 10-20 (CH | Aromatic methyls (x2) |
Interpretation of Key Signals
-
The Depsidone Core: The most deshielded carbon signal at
ppm corresponds to the depsidone ester carbonyl (C-11). HMBC correlations from aromatic protons (typically H-1 or H-9 if unsubstituted, or adjacent methyls) to this carbon confirm the core structure. -
Chlorination: The presence of chlorine (typically at C-2) causes a significant downfield shift of the attached carbon (
ppm) and the absence of a proton signal at that position compared to non-chlorinated analogs like Mollicellin H. -
Prenyl Side Chain: The presence of a doublet at
ppm (H-1') coupling to a triplet at ppm (H-2') is diagnostic of the 3-methyl-2-butenyl group. -
Hydroxymethyl vs. Aldehyde: Mollicellin D contains a hydroxymethyl group (
ppm, singlet or broad doublet). This distinguishes it from Mollicellin S or T, which may possess an aldehyde ( ppm).
Visualization of Workflow & Logic
Experimental Workflow
The following diagram outlines the critical path from crude extract to structural validation.
Figure 1: Step-by-step workflow for the NMR characterization of Mollicellin D, from sample dissolution to structural validation.
Structural Logic: HMBC Correlations
This diagram illustrates the logic used to "stitch" the molecule together using Heteronuclear Multiple Bond Coherence (HMBC) data.
Figure 2: Key HMBC correlations required to establish the connectivity of the Mollicellin D depsidone scaffold.
References
-
Zhao, P., Yang, M., Zhu, G., et al. (2021).[4] Mollicellins S–U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities.[4][5] The Journal of Antibiotics, 74, 317–323.[4] [Link]
-
Ouyang, J., Mao, Z., Guo, H., et al. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules, 23(12), 3218. [Link]
-
Stark, A. A., Kobbe, B., Matsuo, K., et al. (1978). Mollicellins: New fungal metabolites from Chaetomium mollicellum. Journal of the Chemical Society, Perkin Transactions 1, 1978. [Link]
-
FooDB. (n.d.). Mollicellin D (Compound FDB011371). FooDB: The Food Metabolome Database. Retrieved October 2023. [Link]
Sources
Application Note: High-Throughput Minimum Inhibitory Concentration (MIC) Determination Assay for Mollicellin D
Target Audience: Researchers, microbiologists, and drug development professionals. Methodology Standard: Clinical and Laboratory Standards Institute (CLSI) M07.
Introduction & Mechanistic Insights
Mollicellin D (C₂₁H₂₁ClO₆) is a naturally occurring depsidone—a class of polyphenolic polyketides—isolated from the endophytic fungus Chaetomium brasiliense. As antimicrobial resistance escalates, natural secondary metabolites like depsidones are being heavily investigated for their potent bioactivities against multidrug-resistant (MDR) pathogens 1[1].
Mechanistic Causality & Structure-Activity Relationship (SAR): The antibacterial efficacy of Mollicellin D is highly specific to Gram-positive bacteria, particularly Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). SAR analyses indicate that the rigid diaryl ether linkage, the integrity of the lactone ring, and specific functional group substitutions (such as the orientation of the prenylated orsellinic acid unit) are critical for binding affinity to bacterial targets 2[2].
Conversely, Mollicellin D exhibits no detectable activity against Gram-negative species like Escherichia coli. This intrinsic resistance is governed by the highly hydrophobic nature of the depsidone scaffold, which is physically excluded by the lipopolysaccharide (LPS)-rich outer membrane of Gram-negative bacteria, a defense often compounded by active efflux mechanisms 3[3].
Assay Design Rationale: Because Mollicellin D is highly hydrophobic, it must be solubilized in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations >2% can compromise bacterial membrane integrity, artificially lowering the apparent MIC. Therefore, the assay must be engineered to maintain a final DMSO concentration of ≤2% (ideally ≤1%). Furthermore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Standardized concentrations of divalent cations (Ca²⁺ and Mg²⁺) in CAMHB prevent artifactual chelation interactions with the polyphenolic hydroxyl groups of the depsidone, adhering strictly to CLSI M07 guidelines 4[4].
Quantitative Data Summary
The following table summarizes the expected MIC ranges for Mollicellin D against standard laboratory and clinical strains, providing a baseline for assay validation.
Table 1: Expected MIC Values for Mollicellin D
| Organism | Strain Type | Expected MIC (µg/mL) | Susceptibility Profile |
| Staphylococcus aureus | ATCC 29213 / ATCC 6538 | 4.0 - 6.25 | Susceptible |
| Methicillin-Resistant S. aureus | Clinical Isolates (MRSA) | 6.25 - 12.5 | Susceptible |
| Mycobacterium abscessus | Nontuberculous Mycobacteria | > 32 | Resistant |
| Escherichia coli | ATCC 25922 | > 32 | Resistant |
Experimental Workflow
Workflow for Mollicellin D MIC determination via CLSI broth microdilution.
Detailed Step-by-Step Protocol
Phase 1: Reagent & Compound Preparation
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to manufacturer instructions. Autoclave and cool to room temperature.
-
Mollicellin D Master Stock: Weigh out Mollicellin D powder and dissolve in 100% molecular-grade DMSO to yield a master stock concentration of 6.4 mg/mL .
-
Working Solution (DMSO Management): Dilute the master stock 1:25 in CAMHB to create a working solution of 256 µg/mL .
-
Field-Proven Insight: This step reduces the DMSO concentration to 4% in the working solution. When mixed 1:1 with the bacterial inoculum in the final well, the maximum DMSO concentration drops to an assay-safe 2%.
-
Phase 2: Microtiter Plate Setup (Serial Dilution)
-
Using a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.
-
Dispense 100 µL of the Mollicellin D working solution (256 µg/mL) into Column 1.
-
Transfer 50 µL from Column 1 to Column 2, and mix by pipetting up and down 4-5 times.
-
Repeat this 2-fold serial dilution across the plate up to Column 11. Discard the final 50 µL drawn from Column 11.
-
Column 12 receives no compound and serves as the Growth Control.
Phase 3: Inoculum Standardization
-
Select 3-5 morphologically similar colonies of S. aureus (e.g., ATCC 29213) from an overnight agar plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL) using a densitometer. -
Dilute this suspension 1:150 in CAMHB to yield the final inoculum working suspension of
CFU/mL.
Phase 4: Inoculation & Incubation
-
Within 15 minutes of standardizing the inoculum, dispense 50 µL of the bacterial suspension into all wells (Columns 1 through 12).
-
Note: The final volume per well is now 100 µL. The final bacterial concentration is
CFU/mL. The final Mollicellin D concentrations range from 128 µg/mL (Col 1) down to 0.125 µg/mL (Col 11) .
-
-
Seal the plate with a breathable membrane to prevent evaporation.
-
Incubate aerobically at 35°C ± 2°C for 16 to 20 hours .
Phase 5: Reading and Interpretation
-
Remove the plate from the incubator.
-
Visually inspect the wells using a mirrored reading device, or measure optical density (OD₆₀₀) using a microplate reader.
-
The MIC is defined as the lowest concentration of Mollicellin D that completely inhibits visible bacterial growth (ignoring a single faint button or faint haze caused by compound precipitation).
Quality Control & Self-Validating System
A robust MIC assay must operate as a self-validating system. The protocol incorporates the following internal controls to verify the integrity of every experimental variable:
-
Growth Control (Column 12): Contains CAMHB, 2% DMSO, and bacterial inoculum, but no Mollicellin D.
-
Causality: Validates that the bacterial strain is highly viable and confirms that the residual DMSO concentration is non-toxic to the specific isolate.
-
-
Sterility Control: A separate well containing only uninoculated CAMHB.
-
Causality: Validates aseptic technique and ensures the media is free of contamination.
-
-
Reference Antibiotic Control: A parallel plate run using a standard antibiotic (e.g., Vancomycin for MRSA, or Chloramphenicol).
-
Causality: Validates the susceptibility profile of the specific bacterial isolate against established CLSI breakpoints, ensuring the assay's sensitivity is properly calibrated.
-
References
-
Title: Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities Source: ProQuest / The Journal of Antibiotics URL: [Link]
-
Title: 4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense Source: J-Stage / Chemical & Pharmaceutical Bulletin URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review Source: PMC / National Institutes of Health URL: [Link]
Sources
- 1. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: Standardized MTT Cytotoxicity Assay Protocol for Mollicellin D
Introduction & Scientific Rationale
Mollicellin D (C21H21ClO6) is a highly lipophilic, chlorinated depsidone secondary metabolite originally isolated from fungi such as Chaetomium brasiliense[1]. In recent years, depsidones have garnered significant attention in drug development due to their potent biological activities. Mollicellin D and its structurally related analogs (e.g., Mollicellins F, H, and I) exhibit broad-spectrum bioactivity, including pronounced cytotoxicity against human cancer cell lines (such as KB, HepG2, and HT-29) and potent antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[2][3].
For researchers characterizing the therapeutic window of Mollicellin D, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput viability screening. This application note provides a self-validating, highly controlled MTT protocol specifically optimized for the unique physicochemical properties of depsidones.
Mechanism of Action & Assay Causality
The MTT assay is fundamentally a measure of mitochondrial metabolic rate rather than direct cell counting. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes—primarily mitochondrial succinate dehydrogenase—which cleave the tetrazolium ring of the yellow MTT reagent. This reduction yields insoluble, intracellular purple formazan crystals.
When cells are exposed to cytotoxic concentrations of Mollicellin D, mitochondrial dysfunction occurs, halting this enzymatic reduction. Consequently, the spectrophotometric absorbance of the solubilized formazan directly correlates with the number of metabolically active cells.
Mechanism of Mollicellin D cytotoxicity and MTT reduction.
Quantitative Bioactivity Profile of Mollicellins
To establish appropriate concentration ranges for your MTT assay, it is critical to reference the known inhibitory concentrations of Mollicellin D and its analogs. The table below synthesizes quantitative data from recent literature to guide your serial dilutions.
| Compound | Target / Cell Line | Bioactivity Metric | Value | Reference |
| Mollicellin D | S. aureus / MRSA | Minimum Inhibitory Concentration (MIC) | 6.25 – 12.5 µg/mL | [3] |
| Mollicellin H | S. aureus (ATCC29213) | Half-Maximal Inhibitory Concentration (IC50) | 5.14 µg/mL | [2] |
| Mollicellin I & H | Bre04 (Breast Cancer) | 50% Growth Inhibition (GI50) | 2.5 – 8.6 µg/mL | [4] |
| Mollicellin F | HepG2 (Hepatocellular) | Cytotoxicity | Potent (Dose-dependent) | [2] |
| Mollicellin B | HT-29 (Colorectal) | Cytotoxicity | Potent (Dose-dependent) | [2] |
Experimental Protocol: The Self-Validating System
Materials & Reagents
-
Mollicellin D: Purified extract (e.g., sourced from Chaetomium brasiliense strains such as NBRC 6548 from the NITE Biological Resource Center, Japan)[5].
-
MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Must be protected from light.
-
Vehicle: 100% Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Positive Control: Doxorubicin or Paclitaxel (Taxol).
Step-by-Step Methodology
Phase 1: Cell Seeding & Edge-Effect Mitigation
-
Harvest target cells (e.g., HepG2 or KB) at 80% confluency.
-
Seed cells at a density of
to cells/well in 100 µL of complete culture media in a 96-well plate. -
System Validation (Crucial): Do not seed cells in the outermost wells (Rows A and H, Columns 1 and 12). Fill these with 200 µL of sterile PBS. Causality: This prevents the "edge effect," where media evaporation alters osmolarity and artificially depresses cell viability in the perimeter wells.
-
Designate at least three wells as "Blank" (100 µL media only, no cells) to subtract background absorbance.
-
Incubate for 24 hours at 37°C, 5% CO
to allow for cellular adhesion.
Phase 2: Mollicellin D Preparation & Treatment
-
Stock Preparation: Dissolve Mollicellin D in 100% DMSO to create a 10 mM master stock. Causality: Depsidones are highly lipophilic[1]; attempting to dissolve them directly in aqueous media will result in micro-precipitation, skewing concentration accuracy.
-
Serial Dilution: Prepare working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock in complete culture media.
-
Vehicle Control (Crucial): Ensure the final DMSO concentration in all treated wells and the vehicle control wells is identical and strictly
(v/v) . Causality: DMSO concentrations above 0.5% independently induce cellular toxicity, which will confound the IC50 calculation of Mollicellin D. -
Aspirate old media from the 96-well plate and add 100 µL of the respective treatments.
-
Incubate for 48 to 72 hours.
Phase 3: MTT Incubation & Solubilization
-
Add 20 µL of the 5 mg/mL MTT solution directly to each well (including blanks).
-
Incubate the plate in the dark at 37°C for 3 to 4 hours.
-
Observe under a microscope: successful reduction will appear as dark purple, needle-like formazan crystals inside the cells.
-
Carefully aspirate the media without disturbing the cell monolayer.
-
Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes at room temperature until the color is uniformly purple.
Phase 4: Data Acquisition
-
Measure the optical density (OD) using a microplate reader at 570 nm .
-
(Optional but recommended): Read at a reference wavelength of 630 nm to subtract background plate noise.
Workflow of the MTT cytotoxicity assay for Mollicellin D.
Data Analysis & Interpretation
To calculate the percentage of cell viability, apply the following formula, ensuring the background (Blank) is subtracted from all readings to maintain the integrity of the self-validating system:
Plot the % Viability against the
References
-
Mycocentral. "Mollicellin d - Mycotoxin Database". Available at: [Link][1]
-
MDPI. "A Review of Terpenes from Marine-Derived Fungi: 2015–2019". Available at: [Link][6]
-
ResearchGate. "Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice". Available at: [Link][2]
-
J-Stage. "4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense". Available at:[Link][5]
-
ProQuest. "Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities". Available at:[Link][3]
-
ResearchGate. "ChemInform Abstract: Secondary Metabolites from the Fungus Chaetomium brasiliense". Available at:[Link][4]
Sources
- 1. Mollicellin d - Mycotoxin Database [mycocentral.eu]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins S-U, three new depsidones from <i>Chaetomium brasiliense</i> SD-596 with anti-MRSA activities - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Mollicellin D Analogs in Drug Discovery
Introduction: The Therapeutic Potential of Mollicellin D and the Rationale for Analog Synthesis
Mollicellin D is a member of the depsidone class of polyphenolic natural products, which are primarily produced by fungi, most notably from the genus Chaetomium.[1][2] Depsidones are characterized by a unique tricyclic core, a dibenzo-α-pyrone structure, formed by the esterification and ether linkage of two phenolic acid units.[3][4] This structural motif endows them with a range of interesting biological activities. Mollicellin D, specifically, has been identified as a bactericidal agent.[1] Related mollicellin analogs have demonstrated a spectrum of bioactivities, including cytotoxic, antibacterial, and antioxidant effects, highlighting the potential of this scaffold in drug discovery.[3]
The development of new antimicrobial and cytotoxic agents is a critical endeavor in modern medicine. The emergence of multidrug-resistant bacteria and the need for more effective and selective cancer therapies drive the search for novel chemical entities. The mollicellin scaffold represents a promising starting point for the development of such agents. However, reliance on natural sourcing can be a bottleneck for further development due to low yields and difficulties in isolation.
The synthesis of Mollicellin D analogs, therefore, presents a strategic approach to:
-
Elucidate Structure-Activity Relationships (SAR): By systematically modifying the substituents on the depsidone core, we can identify the key structural features responsible for the desired biological activity.
-
Optimize Potency and Selectivity: Analogs can be designed to enhance the desired therapeutic effect while minimizing off-target effects and toxicity.
-
Improve Physicochemical Properties: Modifications can be made to improve drug-like properties such as solubility, metabolic stability, and bioavailability.
-
Provide a Reliable Supply for Preclinical and Clinical Studies: A robust synthetic route ensures a consistent and scalable supply of the lead compounds.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of Mollicellin D analogs, as well as methods for their biological evaluation.
Retrosynthetic Analysis of the Mollicellin D Scaffold
A retrosynthetic analysis of the Mollicellin D core provides a roadmap for its chemical synthesis. The key disconnections involve the ester and ether linkages that form the central seven-membered ring of the depsidone.
Caption: Retrosynthetic analysis of the Mollicellin D depsidone core.
The primary strategies for constructing the depsidone core revolve around two key bond formations: the diaryl ether linkage and the ester bond of the lactone. The order of these bond formations can be varied, leading to different synthetic routes.
Synthetic Strategies and Key Reactions
The synthesis of Mollicellin D analogs can be approached through several established methods for the formation of the key diaryl ether and ester linkages. The choice of strategy will depend on the specific substitution patterns of the target analogs and the availability of starting materials.
Ullmann Condensation for Diaryl Ether Formation
The Ullmann reaction is a classical method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[5][6] This reaction is a cornerstone in the synthesis of many natural products containing the diaryl ether motif.
Reaction Principle: An alkali phenoxide reacts with an aryl halide in the presence of a copper catalyst at elevated temperatures.
Key Considerations:
-
Reaction Conditions: Traditional Ullmann conditions often require high temperatures (100-220 °C) and stoichiometric amounts of copper.[6] Modern protocols have been developed that use catalytic amounts of copper and ligands to facilitate the reaction under milder conditions.[5][7]
-
Substrate Scope: The reaction is sensitive to the electronic nature of the coupling partners. Electron-withdrawing groups on the aryl halide can facilitate the reaction.
-
Ligands: The use of ligands such as picolinic acid can improve the efficiency of the coupling, especially for sterically hindered substrates.[5]
Chan-Lam Coupling: A Milder Alternative
The Chan-Lam coupling offers a milder and more versatile approach to diaryl ether synthesis.[8][9] This copper-catalyzed cross-coupling reaction utilizes an aryl boronic acid and a phenol and can often be performed at room temperature and open to the air.[8]
Reaction Principle: An aryl boronic acid couples with a phenol in the presence of a copper catalyst and an oxidant (often atmospheric oxygen).
Key Advantages:
-
Mild Conditions: Reactions are typically run at or near room temperature.[8]
-
Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.[9]
-
Air and Moisture Tolerance: Unlike many other cross-coupling reactions, the Chan-Lam coupling can be performed without the need for stringent inert atmosphere techniques.[9]
Biomimetic Approach: The Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be employed in a biomimetic approach to depsidone synthesis.[10][11] This strategy involves the rearrangement of a depside precursor to form the diaryl ether linkage.
Reaction Principle: An activated aromatic system undergoes intramolecular nucleophilic attack, leading to the migration of an aryl group. The reaction is typically base-catalyzed.
Key Features:
-
Biomimetic: This approach mimics the proposed biosynthetic pathway where a depside is a precursor to the depsidone.
-
Substrate Requirements: The aromatic ring undergoing substitution must be activated by electron-withdrawing groups.[10]
Detailed Protocols
Protocol 1: Synthesis of the Depsidone Core via Chan-Lam Coupling and Macrolactonization
This protocol outlines a general approach for the synthesis of a depsidone core, which can be adapted for various Mollicellin D analogs by using appropriately substituted starting materials.
Caption: Workflow for depsidone core synthesis.
Step 1: Chan-Lam Diaryl Ether Formation
-
Reagents and Materials:
-
Substituted Phenol (1.0 eq)
-
Substituted Aryl Boronic Acid (1.2 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a round-bottom flask, add the substituted phenol, aryl boronic acid, copper(II) acetate, and molecular sieves.
-
Place the flask under an atmosphere of air (a balloon is sufficient).
-
Add the solvent (DCM) and pyridine.
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the diaryl ether intermediate.
-
Step 2: Intramolecular Esterification (Macrolactonization)
-
Reagents and Materials:
-
Diaryl Ether Intermediate (from Step 1)
-
A suitable dehydrating agent/coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP), or Yamaguchi esterification conditions)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
-
Procedure (using DCC/DMAP):
-
Dissolve the diaryl ether intermediate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC and a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the depsidone core.
-
Protocol 2: Selective Chlorination of Phenolic Precursors
The introduction of the chlorine atom, as seen in Mollicellin D, is a critical step. This can be achieved by chlorinating one of the phenolic precursors before the coupling reaction. Selective ortho-chlorination is often desired.
-
Reagents and Materials:
-
Substituted Phenol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) (1.0-1.2 eq)
-
A suitable catalyst for regioselectivity (e.g., certain amines or sulfur-containing polymers for para-selectivity, or specific ammonium salts for ortho-selectivity).[12][13][14]
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
-
Procedure (general):
-
Dissolve the phenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere and cool to the desired temperature (often 0 °C or below).
-
If using a catalyst, add it to the solution.
-
Slowly add the chlorinating agent (e.g., a solution of SO₂Cl₂ in the solvent).
-
Stir the reaction at the specified temperature for the required time, monitoring by TLC.
-
Quench the reaction carefully with an appropriate quenching agent (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the chlorinated phenol by column chromatography or recrystallization.
-
Biological Evaluation of Mollicellin D Analogs
Once synthesized, the Mollicellin D analogs must be evaluated for their biological activity. Based on the known properties of this class of compounds, antibacterial and cytotoxic assays are of primary interest.
Protocol 3: Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. Staphylococcus aureus is a relevant Gram-positive bacterium for testing Mollicellin D analogs.[15][16]
-
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Synthesized Mollicellin D analogs dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth and solvent)
-
-
Procedure:
-
Prepare a bacterial inoculum of S. aureus adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB.
-
Add the bacterial inoculum to each well.
-
Include a positive control (antibiotic) and a negative control (no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18][19] Human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer) are commonly used.[20][21]
-
Materials:
-
HepG2 or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized Mollicellin D analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Mollicellin D analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.[18]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The results from the biological assays should be summarized in a clear and concise format to facilitate comparison between the synthesized analogs.
Table 1: Antibacterial and Cytotoxic Activity of Mollicellin D Analogs
| Compound ID | R¹ | R² | R³ | R⁴ | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HeLa |
| Mollicellin D | H | Cl | CH₂OH | Prenyl | Data | Data | Data |
| Analog 1 | |||||||
| Analog 2 | |||||||
| ... |
R¹, R², R³, R⁴ represent positions of modification on the depsidone scaffold.
Conclusion and Future Directions
The synthetic strategies and protocols outlined in this guide provide a framework for the rational design and synthesis of novel Mollicellin D analogs. By systematically exploring the chemical space around the depsidone core and evaluating the biological activities of the resulting compounds, researchers can advance the development of new therapeutic agents. Future work should focus on expanding the library of analogs to further refine the SAR, investigating the mechanism of action of the most potent compounds, and conducting in vivo studies to assess their therapeutic potential.
References
- Yeung, Y.-Y. (2018). A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 152840, Mollicellin D. Retrieved from [Link].
- Process for the selective chlorination of phenolic compounds. (n.d.). Google Patents.
- Smith, K., & El-Hiti, G. A. (2011). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly. ORCA - Cardiff University.
- Capparelli, R., et al. (2025).
-
The selective chlorination of phenols using novel thiapolymers as catalysts. (n.d.). ProQuest. Retrieved from [Link].
- Smith, K., et al. (2021).
- McEwen, P. M., & Sargent, M. V. (1981). Depsidone synthesis. Part 20. Lecideoidin and dechlorolecideoidin. Journal of the Chemical Society, Perkin Transactions 1, 883.
-
FooDB. (2010). Showing Compound Mollicellin D (FDB011371). Retrieved from [Link].
- Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. (2020). Frontiers in Microbiology.
-
Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved from [Link].
- Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- Diaryl ether formation in the synthesis of natural products. (2025).
- Pizzolatti, M. G., et al. (2003). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology.
- Vu, C. T., et al. (2018).
- Autocatalytic photoredox Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids. (2021).
- Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
- Chan-Lam Coupling. (2024). Alfa Chemistry.
- Recent advances in Chan-Lam Coupling Reaction. (2025).
- El-Demerdash, A., et al. (2023).
- Biosynthetic Chlorination of the Piperazate Residue in Kutzneride Biosynthesis by KthP. (2011). Biochemistry.
- Anelli, P. L., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides. Letters in Organic Chemistry.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
- Cytotoxicity assessment by MTT assay in (A) HeLa and (B) HepG2 cell... (n.d.).
- Depsidone synthesis. Part 24. The synthesis of epiphorellic acid 2. A pseudodepsidone and X-ray crystal structure of a grisadienedione epoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Chemical structures of compounds 1–7. (n.d.).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). Organic and Biomolecular Chemistry.
- Ouyang, J., et al. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. MDPI.
- de-Almeida, A., et al. (2012).
- Smiles Rearrangement in Synthetic Chemistry. (n.d.). Bentham Science Publishers.
- One-Pot Synthesis of Four Chlorin Derivatives by a Divergent Ylide. (2018). The Journal of Organic Chemistry.
- Radical Smiles Rearrangement: An Upd
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México.
- Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. (2021). MDPI.
- Smiles Rearrangement in Synthetic Chemistry. (2025).
- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- US20050054882A1 - Diaryl ether condensation reactions. (n.d.). Google Patents.
-
FooDB. (2010). Showing Compound Mollicellin E (FDB011370). Retrieved from [Link].
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Application Note: Solid-Phase Fermentation Conditions for Mollicellin Production
Executive Summary
Mollicellins are a class of bioactive depsidones produced primarily by the ascomycete fungus Chaetomium brasiliense and related species (C. mollicellum, C. gracile). These compounds, particularly Mollicellin H, I, and J, exhibit significant cytotoxic, antimalarial, and antimicrobial properties, making them high-value targets for drug discovery.
Unlike bacterial metabolites often produced in submerged fermentation (SmF), fungal depsidones require the physiochemical stress and spatial heterogeneity of Solid-State Fermentation (SSF) to trigger the specific gene clusters (PKS/cytochrome P450) responsible for their biosynthesis. This guide provides a scientifically grounded, reproducible protocol for the production of Mollicellins using a rice-based solid medium, synthesizing benchmark literature data with field-proven optimization strategies.
Biological & Chemical Basis[1][2][3][4][5][6][7][8]
The Producer Strain
-
Primary Species: Chaetomium brasiliense (e.g., ATCC strains or validated isolates like Chaetomium sp. Eef-10).
-
Morphology: Ascomycete producing perithecia (fruiting bodies) covered in characteristic hairs (setae).[1]
-
Metabolic Profile: Produces depsidones (Mollicellins), xanthones, and chaetoglobosins.
Biosynthetic Mechanism
Mollicellins are polyketide-derived depsidones. Their synthesis involves the coupling of two orsellinic acid-derived units (depsides) followed by oxidative ether bond formation catalyzed by cytochrome P450 enzymes. This oxidative step is often upregulated in SSF due to higher oxygen availability at the solid-gas interface compared to liquid cultures.
Biosynthetic Pathway Diagram
Figure 1: Simplified biosynthetic pathway of Mollicellins. The transition from Depside to Depsidone is the critical oxidative step favored by SSF conditions.
Materials and Equipment
Biological Material[2][3][4][5][6][9][10][11][12][13][14]
-
Strain: Chaetomium brasiliense (maintained on Potato Dextrose Agar (PDA) slants at 4°C).
Solid Substrate[9]
-
Substrate: Commercial polished white rice (Japonica or Indica varieties). Rice provides an ideal balance of starch (carbon source) and surface area for mycelial attachment.
-
Water: Deionized (DI) water.
Equipment
-
Fermentation Vessels: 1 L Erlenmeyer flasks or specialized Fernbach flasks.
-
Incubator: Static incubator capable of maintaining 25–28°C ± 1°C.
-
Downstream: Rotary evaporator, Buchner funnels, Silica gel (200–300 mesh).
Experimental Protocol
Phase 1: Inoculum Preparation (Seed Culture)
Objective: To generate sufficient active biomass for uniform colonization of the solid substrate.
-
Revival: Streak C. brasiliense onto fresh PDA plates. Incubate at 25°C for 5–7 days until the colony diameter covers >50% of the plate and aerial mycelium is abundant.
-
Seed Inoculation: Excise 3–5 agar plugs (0.5 cm²) from the active growing margin of the colony.
-
Liquid Culture: Transfer plugs aseptically into a 500 mL flask containing 200 mL PDB .
-
Incubation: Incubate on a rotary shaker at 150 rpm, 25°C for 5–7 days .
-
Checkpoint: The broth should become turbid with visible fungal pellets or mycelial masses.
-
Phase 2: Solid Substrate Preparation
Objective: To create a nutrient-rich matrix with optimal water activity (aw) for fungal penetration.
-
Ratio: The standard optimized ratio is 1:1 to 1:1.2 (Rice : Water, w/v) .
-
Preparation:
-
Weigh 100 g of rice into a 1 L Erlenmeyer flask.
-
Add 100–120 mL of DI water.
-
Expert Tip: Allow the rice to soak for 30 minutes prior to autoclaving to ensure even water absorption.
-
-
Sterilization: Autoclave at 121°C (15 psi) for 20 minutes .
-
Cooling: Allow flasks to cool to room temperature. Shake the flask vigorously after cooling to break up clumps of cooked rice.
Phase 3: Fermentation (Production Phase)
Objective: Secondary metabolite accumulation.
-
Inoculation: Add 10–15 mL of the liquid seed culture (from Phase 1) to the sterilized rice flask.
-
Mixing: Shake manually to distribute the mycelial suspension evenly throughout the rice bed.
-
Incubation Parameters:
-
Light: Dark conditions (standard for avoiding photo-degradation of polyketides).
-
Duration: 30 – 60 days .
-
Note: Literature specifically cites 60 days for maximum yield of Mollicellins O–R and H in Chaetomium sp. Eef-10. However, significant production often begins after day 21.
-
Maintenance: Do not agitate during incubation. Monitor for moisture loss; if the medium cracks or pulls away from the glass significantly, humidity in the incubator is too low.
Phase 4: Extraction & Isolation[6]
-
Harvest: At the end of fermentation, the rice should be covered in dark fungal biomass.
-
Maceration: Add Methanol (MeOH) (approx. 200–300 mL per 100 g substrate) directly to the flask. Chop the solid cake with a spatula.
-
Extraction: Allow to stand for 24 hours or sonicate for 30 minutes. Filter through cheesecloth/filter paper. Repeat extraction 2x.
-
Partitioning:
-
Evaporate MeOH to an aqueous residue.
-
Partition with Petroleum Ether (to remove lipids/fats from rice). Discard organic layer.
-
Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).[4]
-
Collect EtOAc layer, dry over Na₂SO₄, and evaporate to yield Crude Extract .
-
Workflow Visualization
Figure 2: End-to-end workflow for the production of Mollicellins via Solid-State Fermentation.
Optimization & Critical Parameters
To ensure reproducibility and maximize yield, the following parameters must be controlled. These recommendations are based on the specific physiology of Chaetomium species.
| Parameter | Recommended Value | Scientific Rationale (Causality) |
| Substrate | Polished Rice | High starch content supports vigorous mycelial growth; porous structure allows oxygen diffusion essential for the P450-mediated ether bridge formation in depsidones. |
| Moisture (w/v) | 1 : 1.0 to 1 : 1.2 | Critical: Too dry (<40%) induces sporulation prematurely and halts metabolism. Too wet (>70%) causes bacterial contamination and limits oxygen transfer, inhibiting the oxidative steps of biosynthesis. |
| Temperature | 25°C – 28°C | Optimal range for Chaetomium mesophilic growth. Temperatures >30°C often suppress secondary metabolite gene clusters. |
| Time | 45 – 60 Days | Mollicellins are late-stage secondary metabolites. Short fermentations (<21 days) yield primarily lipids and simple precursors. The long duration allows for the slow accumulation of complex depsidones. |
| Inoculum Size | 10% (v/w) | Ensures rapid colonization, outcompeting potential contaminants. Using liquid seed culture is superior to direct agar plugs for SSF uniformity. |
Troubleshooting Guide
Low Yield
-
Cause: Fermentation time too short.
-
Solution: Extend incubation to 60 days. Depsidone accumulation is slow.
-
Cause: Substrate dried out.
-
Solution: Increase initial water ratio to 1:1.2 or increase incubator humidity.
Contamination
-
Cause: Bacterial overgrowth (slimy texture, foul odor).
-
Solution: Ensure rice is not too wet (anaerobic pockets favor bacteria). Sterilize rice thoroughly (soak before autoclaving).
Lipid Contamination in Extract
-
Cause: Rice contains natural oils.
-
Solution: Do not skip the Petroleum Ether partitioning step. It removes fatty acids that interfere with HPLC/purification of Mollicellins.
References
-
Li, A., et al. (2008).[1][5] "Secondary metabolites from the fungus Chaetomium brasiliense." Journal of Natural Products, 71(9), 1630-1633.
-
Wang, W., et al. (2018).[3] "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10." Molecules, 23(12), 3218.[6]
-
Yao, H., et al. (2019).[1] "Key insights into secondary metabolites from various Chaetomium species." Mycology, 14(2), 1-15.
-
BenchChem. (2025).[2] "Technical Support Center: Mollicellin H Production."
-
Elkhateeb, W. A., et al. (2021). "Highlights on Chaetomium morphology, secondary metabolites and biological activities." Journal of Pharmaceutics and Pharmacology Research, 4(1).
Sources
Preparation of Mollicellin D Stock Solutions in Dimethyl Sulfoxide (DMSO): An Application Note and Protocol
Introduction
Mollicellin D, a member of the depsidone class of natural products, has garnered significant interest within the scientific community for its potential therapeutic applications, including its observed antibacterial and cytotoxic activities.[1] As with any in-vitro or in-vivo study, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate and consistent preparation of test compounds. This application note provides a detailed protocol for the preparation of Mollicellin D stock solutions in dimethyl sulfoxide (DMSO), a common aprotic solvent with excellent solubilizing properties for a wide range of organic molecules.[2]
The causality behind the experimental choices detailed herein is rooted in ensuring the complete dissolution, stability, and accurate concentration of Mollicellin D, while minimizing potential artifacts from the solvent in downstream biological assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of Mollicellin D and related compounds.
Physicochemical Properties of Mollicellin D
A thorough understanding of the physicochemical properties of Mollicellin D is critical for its proper handling and the preparation of accurate solutions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁ClO₆ | [3][4] |
| Molecular Weight | 404.80 g/mol | [3][4] |
| CAS Number | 68455-11-8 | [3][4] |
| Appearance | Inferred to be a solid | |
| Solubility | Predicted to have low water solubility. Soluble in DMSO. | [5][6] |
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. When handling the powdered form, consider double-gloving.[4]
-
Ventilation: All handling of solid Mollicellin D and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.[4]
-
Spill Management: In the event of a spill, clear the area and follow established laboratory procedures for cleaning up cytotoxic compounds. This typically involves using a spill kit containing absorbent materials and appropriate deactivating solutions.
-
Waste Disposal: All materials contaminated with Mollicellin D, including pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4]
Experimental Protocol: Preparation of a 10 mM Mollicellin D Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of Mollicellin D in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.
Materials and Equipment
-
Mollicellin D (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes and sterile, filtered pipette tips
Step-by-Step Procedure
-
Pre-Weighing Preparations: Before handling Mollicellin D, ensure your workspace within the chemical fume hood is clean and decontaminated. Prepare all necessary materials and equipment.
-
Weighing Mollicellin D:
-
Tare a sterile, amber glass vial or a microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.05 mg of Mollicellin D into the tared container. The use of an amber vial is recommended to protect the compound from light, a general precaution for complex organic molecules.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the Mollicellin D.
-
Rationale: Anhydrous DMSO is crucial as water can decrease the solubility of hydrophobic compounds and potentially promote degradation over time.[9]
-
-
Dissolution:
-
Tightly cap the vial and gently vortex the solution for 1-2 minutes.[10]
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.[10]
-
Gentle warming in a 37°C water bath can also be employed to aid dissolution; however, be cautious of potential compound degradation with excessive heat.[10][11]
-
The final solution should be clear and free of any visible precipitate.
-
-
Aliquoting and Storage:
-
Once the Mollicellin D is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and the introduction of moisture.[10]
-
Store the aliquots at -20°C or -80°C for long-term storage. Properly labeled aliquots should include the compound name, concentration, solvent, and date of preparation.
-
Preparation of Working Solutions and Considerations for Cell-Based Assays
The high concentration of DMSO in the stock solution is toxic to cells. Therefore, it is critical to dilute the stock solution to a final working concentration where the DMSO concentration is non-toxic, typically ≤0.5% (v/v).[2][10]
Serial Dilution Workflow
To maintain a consistent final DMSO concentration across different treatment groups, it is best practice to perform serial dilutions of the primary stock in 100% DMSO before the final dilution into the aqueous assay buffer or cell culture medium.[10]
Example Dilution for a 10 µM Final Concentration
To achieve a final concentration of 10 µM Mollicellin D with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM stock solution into the final assay volume.
-
Example: Add 1 µL of the 10 mM Mollicellin D stock solution to 999 µL of cell culture medium.
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without Mollicellin D. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.[10]
Troubleshooting Common Issues
-
Precipitation upon Dilution in Aqueous Buffer: This is a common occurrence for hydrophobic compounds and is known as "crashing out".[2]
-
Mitigation: Add the DMSO stock solution to the pre-warmed aqueous buffer drop-wise while gently vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[2]
-
-
Compound Instability: While specific stability data for Mollicellin D in DMSO is limited, storing aliquots at low temperatures (-20°C or -80°C) and minimizing freeze-thaw cycles will help maintain its integrity.[10] Studies on other compounds have shown that many are stable in DMSO/water mixtures for extended periods when stored at 4°C.[9]
Conclusion
The protocol and guidelines presented in this application note provide a robust framework for the preparation of Mollicellin D stock solutions in DMSO. Adherence to these procedures, with a strong emphasis on safety and proper technique, will ensure the generation of high-quality stock solutions, thereby contributing to the acquisition of reliable and reproducible data in downstream applications.
References
-
Mycocentral. Mollicellin d - Mycotoxin Database. Available from: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152840, Mollicellin D. Retrieved February 27, 2026 from [Link].
-
FooDB. Showing Compound Mollicellin D (FDB011371). Available from: [Link].
-
University of British Columbia. Receiving, Storage and Transport of Cytotoxic Substances. Available from: [Link].
-
Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Available from: [Link].
-
Wang, J., et al. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules, 23(12), 3218. Available from: [Link].
-
PubMed. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Available from: [Link].
-
University of North Texas Health Science Center. Standard Operating Procedures for Cytotoxic Agent use in Animals. Available from: [Link].
-
BioSafe Tech by QUALIA. Cytotoxic Drug Handling with Biosafety Isolators. Available from: [Link].
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link].
-
ResearchGate. (PDF) Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Available from: [Link].
-
ResearchGate. How do I make a stock solution of a substance in DMSO? Available from: [Link].
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link].
-
PubMed. Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. Available from: [Link].
-
PubMed. Stability of screening compounds in wet DMSO. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unthealth.edu [unthealth.edu]
- 5. qualia-bio.com [qualia-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of Mollicellin D from rice media fermentation
Technical Support Center: Mollicellin D Optimization Status: Online | Agent: Senior Application Scientist | Ticket ID: MOL-D-OPT-2026
Welcome to the Mollicellin Technical Support Portal
Subject: Improving Yield of Mollicellin D from Chaetomium brasiliense via Rice Media Fermentation.
User Context: You are likely experiencing low titers of Mollicellin D, difficulty separating it from analogs (like Mollicellin H or E), or inconsistency between batches. This guide moves beyond basic protocols to address the critical process parameters (CPPs) that drive depsidone biosynthesis in solid-state fermentation (SSF).
Part 1: The "Golden Batch" Protocol (SOP)
Before troubleshooting, ensure your baseline protocol aligns with the optimized parameters for Chaetomium depsidone production. Deviations here are the root cause of 80% of yield failures.
Standard Operating Procedure: Rice Media SSF
| Parameter | Optimized Condition | Technical Rationale |
| Strain | Chaetomium brasiliense (e.g., NBRC 6548 or Eef-10) | Specific producer of Mollicellin D/H series [1, 2]. |
| Substrate | Jasmine Rice (Commercial Grade) | Amylopectin structure in Jasmine rice provides optimal porosity for mycelial penetration compared to glutinous rice. |
| Moisture Ratio | 1:1.2 (w/v) (Rice : Water) | Critical: Too dry (<40%) limits nutrient diffusion. Too wet (>70%) causes bacterial spoilage and anaerobic stress, shutting down oxidative enzymes required for depsidone ring formation [3]. |
| Inoculum | High spore density ensures rapid colonization, outcompeting contaminants. Avoid using agar plugs for scale-up due to uneven distribution. | |
| Incubation | 28–30 Days at 25–28°C | Critical: Mollicellins are late-stage secondary metabolites. Harvesting at Day 14 (typical for some fungi) will yield mostly biomass and precursors, not the final product [4]. |
| Light | Static / Dark | Light is not required; static incubation prevents shear stress which can disrupt fungal pellet formation in liquid, but in SSF, it ensures undisturbed aerial mycelium growth. |
Part 2: Process Visualization
Workflow: From Spore to Mollicellin D
This diagram illustrates the critical extraction pathway required to isolate Mollicellin D from the complex metabolic soup.
Figure 1: Fractionation workflow.[1] Note that direct Ethyl Acetate extraction of rice is possible but often results in a "greasy" extract. The Methanol -> Water -> EtOAc partition sequence yields a cleaner starting material for chromatography [5].
Part 3: Troubleshooting & FAQs
Category 1: Upstream (Fermentation) Issues
Q: My rice media looks "slimy" and yield is near zero. What happened? A: You likely have bacterial contamination or excess moisture .
-
Diagnosis: If the rice grains have dissolved into a mush, the water activity (
) was too high, favoring bacteria over fungi. -
Fix: Reduce the water ratio to exactly 1:1 (Rice:Water). Ensure the rice is autoclaved immediately after adding water to prevent pre-fermentation starch breakdown.
Q: I am harvesting at Day 14, but Mollicellin D is undetectable. A: You are harvesting too early.
-
Mechanism: Mollicellins are depsidones formed by the oxidative coupling of polyketide precursors (orsellinic acid derivatives). This coupling often requires specific oxidative stress enzymes that are upregulated only in the late stationary phase [2, 6].
-
Fix: Extend fermentation to 30 days . Monitor the culture; the mycelium should cover the substrate entirely and may start developing pigmentation (browning/greying) which often signals secondary metabolite accumulation.
Q: Can I use Potato Dextrose Broth (PDB) instead of Rice? A: You can, but yields will likely drop.
-
Reasoning: Chaetomium species are cellulolytic.[2][3] Solid rice provides a physical scaffold that mimics their natural endophytic environment, inducing gene clusters that remain silent in liquid submerged fermentation [7]. If you must use liquid, add sterile rice powder or bran to the media to act as an inducer.
Category 2: Downstream (Purification) Issues
Q: I have a large peak, but it’s Mollicellin H, not D. How do I shift the ratio? A: Mollicellin H is often the major congener. Mollicellin D is a related analogue (often differing by prenylation or methylation patterns).
-
Chemical Logic: It is difficult to metabolically "force" the fungus to produce D over H exclusively without genetic engineering.
-
Purification Strategy: Focus on resolution. Mollicellin D and H have very similar polarities.
-
Step 1: Do not skip the Petroleum Ether wash. Removing lipids prevents peak tailing during HPLC.
-
Step 2: Use a gradient elution on Silica Gel (Hexane:EtOAc). Collect smaller fractions than usual.
-
Step 3: For final polishing, use Semi-Prep HPLC with a C18 column (MeOH:Water gradient). Mollicellin D usually elutes slightly later than H due to structural differences (check specific retention times in literature) [8].
-
Q: The extract is oily and clogs my column. A: This is residual rice oil.
-
Fix: Defatting is non-negotiable. If the Methanol-partition method (Fig 1) is still yielding oily extracts, wash the final EtOAc extract with cold hexane before loading it onto the silica column.
Part 4: Advanced Troubleshooting Logic Tree
Use this decision matrix to diagnose low yield.
Figure 2: Diagnostic logic for yield optimization. Note that "Good Growth" does not guarantee "Good Yield" if the incubation time is too short.
References
-
Ouyang, J., et al. (2018).[4][5][6] "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[4][7] Eef-10." Molecules, 23(12), 3215. Link
-
Ponsnit, U., et al. (2021). "Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice."[8] Natural Product Research, 36(18), 4605-4613.[8] Link
-
Ritthibut, N., et al. (2021).[9] "Enhancement of bioactivity of rice bran by solid-state fermentation with Aspergillus strains." Fermentation, 7(3), 164. (Provides mechanistic basis for rice media optimization). Link
-
BenchChem Technical Support. (2025). "Mollicellin H Production & Purification Guide." (General parameters for Chaetomium fermentation). Link
-
Talontsi, F. M., et al. (2013).[10][11] "Depsidones from an Endophytic Fungus Chaetomium sp.[4][10][11][12][13] Associated with Zanthoxylum leprieurii."[10][11][13] Zeitschrift für Naturforschung B, 68(11), 1259-1264. Link
-
Mao, Z., et al. (2018).[5] "Biosynthetic pathway of depsidones in fungi." Applied Microbiology and Biotechnology. (Contextualizing the late-stage oxidative coupling).
-
Viesturs, U. E., et al. (1980).[2] "Solid-state fermentation of wheat straw with Chaetomium cellulolyticum." Biotechnology and Bioengineering Symposium, 11. Link[2]
-
Thitima, R., et al. (2009). "Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense." Journal of Natural Products, 72(8), 1487-1491. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-state fermentation of wheat straw with Chaetomium cellulolyticum and Trichoderma lignorum (Conference) | OSTI.GOV [osti.gov]
- 3. academia.edu [academia.edu]
- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mollicellin D Purification Guide
Topic: Separating Mollicellin D from co-eluting depsidones (Mollicellin E, H, and congeners). Audience: Researchers, Natural Product Chemists, and Drug Discovery Scientists. Role: Senior Application Scientist.
Introduction: The "Critical Pair" Challenge
Welcome to the Mollicellin Purification Support Center. If you are accessing this guide, you are likely isolating secondary metabolites from Chaetomium brasiliense (or related endophytic fungi) and struggling to resolve Mollicellin D from its structural analogs, specifically Mollicellin E and Mollicellin H .
These compounds share a tricyclic depsidone core.[1] The difficulty in separation arises from their near-identical polarity and solubility profiles. Standard C18 protocols often result in a single broad peak or "shouldering," compromising purity.
This guide moves beyond generic HPLC advice, applying specific structural logic—exploiting the chlorine atom (in Mollicellin D) and prenyl side-chain variations —to achieve baseline resolution.
Module 1: Diagnostic & Physicochemical Profiling
Before optimizing chromatography, you must confirm which impurities are present. The separation strategy depends on whether your main impurity is the non-chlorinated analog (H) or the oxidized analog (E).
Q: How do I identify which depsidone is co-eluting with Mollicellin D?
A: You cannot rely on UV retention time alone. You must use Mass Spectrometry (LC-MS) to identify the specific congener based on the mass shift caused by functional group variations.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Structural Feature | Polarity (Relative to D) | Elution Order (C18) |
| Mollicellin D | C₂₁H₂₁ClO₆ | 404.10 | Chlorinated , Prenyl group | Target | 2 |
| Mollicellin E | C₂₂H₁₉ClO₈ | 446.08 | Chlorinated, Enoyl (ketone) + Methoxy | More Polar | 1 (Elutes First) |
| Mollicellin H | C₂₁H₂₀O₆ | 368.13 | Non-Chlorinated , Prenyl group | Less Hydrophobic | 1 (Elutes First) |
Scientist’s Insight:
-
D vs. H: The Chlorine atom in Mollicellin D adds significant hydrophobicity compared to the Hydrogen in Mollicellin H. If these are merging, your gradient is too steep.
-
D vs. E: Mollicellin E contains an oxidized side chain (enoyl) and a methoxy group, making it significantly more polar. It should separate easily unless the column is overloaded.
Module 2: Pre-Purification (The "Clean-Up")
Q: My HPLC column pressure spikes after 5 injections. What is wrong?
A: You are likely injecting crude extract containing high-molecular-weight tannins or fatty acids. Direct injection of Chaetomium ethyl acetate extracts onto a semi-prep column is a "rookie error" that ruins stationary phases.
Protocol: The Sephadex LH-20 Step You must perform size-exclusion and adsorption chromatography before HPLC.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (100%).[2]
-
Mechanism: Depsidones are phenolic.[3] They interact with the dextran matrix of LH-20, eluting after fatty acids and chlorophylls but before highly polymerized tannins.
-
Result: This step removes the "gunk" that causes column fouling and baseline drift.
Module 3: Chromatographic Optimization (The Separation)
Q: Standard C18 isn't giving baseline resolution. What column should I use?
A: While C18 is acceptable, Phenyl-Hexyl phases are superior for depsidones.
-
Why: Depsidones consist of rigid aromatic rings. Phenyl-Hexyl columns utilize
interactions. The electron-withdrawing Chlorine atom on Mollicellin D alters the electron density of the aromatic ring compared to Mollicellin H, creating a "selectivity handle" that C18 (which relies only on hydrophobicity) cannot exploit.
Q: Which mobile phase modifiers are strictly required?
A: You must use an acidic modifier.
-
Recommendation: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
The Science: Mollicellins have phenolic hydroxyl groups (pKa ~7-8). At neutral pH, they partially ionize, leading to peak tailing and merging. Acidic pH (< 3.0) keeps them fully protonated (neutral), ensuring sharp peak shapes.
Q: Can you provide a starting protocol for Semi-Prep HPLC?
A: Yes. This protocol is optimized for separating D from H.
-
Column: Phenyl-Hexyl or High-Load C18 (e.g., 250 x 10 mm, 5 µm).
-
Flow Rate: 3.0 - 5.0 mL/min (depending on column diameter).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Detection: 254 nm (aromatic core) and 210 nm (prenyl group).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0-2 | 40% | Isocratic Hold (Stacking) |
| 2-25 | 40%
Module 4: Troubleshooting & Logic Flows
Q: I see a "shoulder" on the Mollicellin D peak. Is it an isomer?
A: It is likely a regioisomer or a cyclized derivative (like Mollicellin K or L).
-
Action: Lower the flow rate by 20% and decrease the gradient slope (e.g., extend the 40-75% gradient to 35 minutes).
-
Temperature: If using a column oven, lower the temperature to 20°C. Lower temperatures often improve selectivity for structurally rigid isomers by restricting rotation.
Q: My compound degrades after drying. Why?
A: Depsidones with prenyl groups can be sensitive to oxidation and light.
-
Fix: Evaporate solvent using a rotary evaporator at < 40°C. Do not leave the dry film in light; store under nitrogen at -20°C immediately.
Visualizing the Workflow
Figure 1: Isolation Workflow
This diagram outlines the sequential purification logic, ensuring column longevity and high purity.
Caption: Step-by-step isolation workflow from crude fungal extract to pure Mollicellin D.
Figure 2: Troubleshooting Co-elution (Decision Tree)
Use this logic to solve specific peak shape issues.
Caption: Decision matrix for resolving Mollicellin D from specific impurities (H vs E).
References
-
Wang, J., et al. (2018). "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[4][5] Eef-10." Molecules, 23(12), 3218.[5]
-
Khumkomkhet, P., et al. (2009). "Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense." Journal of Natural Products, 72(8), 1487-1491.
-
PubChem Compound Summary. "Mollicellin D (CID 152840)."[6] National Center for Biotechnology Information.
-
PubChem Compound Summary. "Mollicellin E (CID 50201)." National Center for Biotechnology Information.
Sources
Technical Support Center: Mollicellin D Solubility Optimization
Executive Summary
Mollicellin D is a bioactive depsidone derivative isolated from the endophytic fungus Chaetomium brasiliense.[1] While it exhibits potent cytotoxic and antimicrobial properties (particularly against MRSA and HepG2 lines), its utility is frequently compromised by its physicochemical profile: high lipophilicity (LogP ~4.1–5.5 ) and poor aqueous solubility (<0.012 g/L predicted).
This guide addresses the "crash-out" phenomenon—where Mollicellin D precipitates upon dilution into aqueous media—and provides validated protocols for stable reconstitution.[1]
Module 1: Initial Reconstitution (Master Stock)
Q: What is the optimal solvent for creating a Mollicellin D master stock?
A: Dimethyl Sulfoxide (DMSO) is the industry standard.[1] Mollicellin D possesses a rigid tricyclic depsidone core with phenolic hydroxyls.[1] The aprotic polarity of DMSO disrupts the crystal lattice energy effectively.
-
Recommended Concentration: 10 mM to 50 mM.[1]
-
Alternative: Methanol (MeOH) or Ethanol (EtOH) can be used, but they are more volatile (leading to concentration drift) and less effective at preventing precipitation upon aqueous dilution.
Protocol: Preparation of 10 mM Master Stock
-
Calculate: For 1 mg of Mollicellin D (MW ≈ 386.8 g/mol ), add 258.5 µL of anhydrous DMSO.
-
Vortex: Vortex vigorously for 30–60 seconds.
-
Inspect: Hold the vial against a light source. The solution must be optically clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Module 2: Troubleshooting Aqueous Dilution (The "Crash-Out")
Q: Why does Mollicellin D precipitate when I add the stock to my cell culture media?
A: This is a classic Kinetic vs. Thermodynamic Solubility conflict. When you spike a DMSO stock (solvent) into PBS or Media (anti-solvent), the local concentration of Mollicellin D momentarily exceeds its saturation limit. Because Mollicellin D is highly hydrophobic (LogP > 4), water molecules form an ordered "cage" around the solute (hydrophobic effect), driving the molecules to aggregate and precipitate to reduce surface area.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Immediate Cloudiness | Rapid injection; High local concentration.[1] | Stepwise Dilution: Dilute stock 1:10 in DMSO first, then add to media while vortexing. |
| Crystals after 24h | Thermodynamic equilibrium reached (saturation). | Carrier Addition: Supplement media with 0.5% - 1.0% BSA (Bovine Serum Albumin) or 5-10% FBS.[1] Albumin binds lipophiles, acting as a reservoir. |
| Loss of Bioactivity | Compound adhered to plasticware.[1] | Material Switch: Use glass-coated or low-binding polypropylene plates.[1] Avoid polystyrene for intermediate steps.[1] |
Module 3: Advanced Solubilization (Cyclodextrins)
Q: DMSO is toxic to my sensitive primary cells. How can I eliminate it?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form inclusion complexes.[1][2][3] The hydrophobic depsidone core of Mollicellin D enters the non-polar cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. This "molecular encapsulation" prevents precipitation without using organic co-solvents.[1]
Protocol: HP-β-CD Complexation
Target: 1 mM Mollicellin D in aqueous buffer.[1]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your buffer of choice (e.g., PBS).[1] Filter sterilize (0.22 µm).
-
Solid Addition: Weigh the required amount of Mollicellin D powder.
-
Dispersion: Add the 20% HP-β-CD vehicle to the powder.
-
Equilibration (Crucial):
-
Method A (Shake Flask): Shake at 200 rpm at 25°C for 24–48 hours.
-
Method B (Sonication): Sonicate for 30 mins, then stir for 4 hours.
-
-
Filtration: Filter the resulting solution through a 0.45 µm PVDF filter to remove uncomplexed drug.
-
Quantification: Measure absorbance (UV-Vis) against a standard curve to determine the final dissolved concentration (often improves solubility by 10–100 fold).[1]
Visualization: Solubility Enhancement Workflow
Figure 1: Decision tree for solubilizing Mollicellin D. Route A is faster but carries precipitation risks; Route B is more stable and biocompatible.[1]
Module 4: Stability & pH Sensitivity
Q: Can I store Mollicellin D in basic buffers (pH > 8.0)?
A: Avoid if possible. Mollicellin D contains a depsidone linkage (an ester bond within the ring system).[1]
-
Mechanism: At pH > 8.0, hydroxide ions (
) can attack the ester carbonyl, leading to ring-opening hydrolysis.[1] This converts the pharmacologically active depsidone into an inactive open-chain phenolic acid.[1] -
Recommendation: Maintain buffers at pH 6.5 – 7.4 .[1] If a basic environment is required, prepare the solution immediately before use (extemporaneous preparation).
References
-
Kanokmedhakula, S., et al. (2021). "Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice."[4] Natural Product Research, 36(18), 4599-4607.[1][4]
-
Khumkomkhet, P., et al. (2009). "Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense."[5] Journal of Natural Products, 72(8), 1487-1491.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
-
BenchChem. "Mollicellin H: Physicochemical Properties and Biological Activity."[1][6] (Used for comparative depsidone physicochemical data).[3]
Sources
- 1. Mollicellin D | C21H21ClO6 | CID 152840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl-β-Cyclodextrin by Inclusion Complexation Technique [scirp.org]
- 3. Solubility Enhancement of Domperidone by Solvent Change In situ Micronization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Gradients for Mollicellin Separation
Welcome to the Technical Support Center. Mollicellins are a diverse family of non-reducing polyketide synthase (NR-PKS)-derived depsidones, primarily isolated from Chaetomium fungal species[1]. Because mollicellin analogs often differ by only a single methyl, prenyl, or ethoxy group, achieving baseline resolution during High-Performance Liquid Chromatography (HPLC) is notoriously difficult.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the chemical causality behind chromatographic behavior, providing you with self-validating protocols to optimize reversed-phase HPLC (RP-HPLC) gradients for the isolation and quantification of complex mollicellin mixtures.
Standardized Isolation & Optimization Workflow
Workflow for extraction and HPLC gradient optimization of mollicellins.
Protocol: RP-HPLC Method Development for Mollicellin Analogs
To ensure reproducibility, every step in this protocol is designed as a self-validating system. Do not proceed to scale-up without confirming peak purity at the analytical stage.
Phase 1: Sample Preparation & Matrix Cleanup
-
Extraction: Extract Chaetomium mycelia using methanol (MeOH) or ethyl acetate (EtOAc) as outlined in recent studies on 2[2].
-
Pre-fractionation: Pass the crude extract through a Sephadex LH-20 column.
-
Causality: Depsidones are polyphenolic; LH-20 separates by both size and aromaticity, effectively removing bulk lipids and highly polar carbohydrates that would otherwise foul the HPLC column and alter stationary phase chemistry.
-
-
Filtration: Reconstitute the depsidone-rich fraction in the initial mobile phase and filter through a 0.22 µm PTFE syringe filter.
Phase 2: Analytical Gradient Scouting
-
Column Selection: Install a high-carbon load, fully end-capped C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)[3].
-
Mobile Phase Preparation:
-
Solvent A: Ultrapure water + 0.1% Formic Acid (FA).
-
Causality: FA suppresses the ionization of the phenolic hydroxyl groups on the depsidone scaffold. Keeping the pH below the molecule's pKa ensures the compounds remain in a single, neutral state, preventing peak tailing and split peaks.
-
-
Solvent B: HPLC-grade Acetonitrile (ACN).
-
-
Scouting Run: Execute a linear gradient from 10% B to 100% B over 40 minutes.
-
System Validation: Utilize a Diode Array Detector (DAD) to assess peak purity. A pure mollicellin peak will exhibit a consistent UV absorption spectrum (typically with maxima around 254 nm and 356 nm) across the entire peak width[3].
Phase 3: Targeted Gradient Flattening & Scale-Up
-
Optimize Selectivity (
): Identify the exact %B where critical pairs elute. Replace the linear segment with a shallow ramp (e.g., 1% B/min) across this specific 10-15% B window. -
Semi-Preparative Transfer: Scale the method to a semi-preparative column (e.g., 250 mm × 10 mm)[3].
-
Causality: To maintain the identical chromatographic profile, scale the flow rate geometrically using the formula:
, where is the column inner diameter.
-
Troubleshooting & FAQs
Q: How do I resolve the critical pair of Mollicellin I and Mollicellin O?
A: Mollicellin O differs from Mollicellin I only by an additional ethoxy group at C-2' instead of a methoxy group, as detailed in the isolation of3[3]. This minor increase in aliphatic character slightly increases its retention factor (
-
Solution: Implement a targeted shallow gradient. If the pair elutes at approximately 60% Acetonitrile (ACN), program the gradient to ramp quickly to 55% ACN, then increase at a shallow rate of 0.5% B/min up to 65% ACN. This maximizes the selectivity (
) within their specific elution window.
Q: Why am I observing severe peak tailing for chlorinated variants like Mollicellin M? A: Mollicellin M contains a chlorine atom at C-9 and multiple oxygenated functional groups (hydroxy, formyl, oxo)[4]. These electronegative regions can undergo secondary interactions (hydrogen bonding and ion-exchange) with unreacted, acidic silanol groups on the silica support of the column.
-
Solution: Ensure the mobile phase is acidified with 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) to suppress silanol ionization. Additionally, use a high-purity, fully end-capped C18 column designed for polar-embedded or highly oxygenated compounds.
Q: What is the best approach for isolating highly lipophilic analogs like Mollicellin Z2? A: Mollicellin Z2 is a 4-desmethyl 7-prenyl analogue[1]. The addition of the bulky, hydrophobic prenyl group significantly increases its retention time compared to non-prenylated depsidones, as shown in the discovery of the1[1].
-
Solution: If your run terminates before Z2 elutes, extend the high-organic wash phase (e.g., 95-100% ACN) for an additional 10-15 minutes. For semi-preparative scale-up, you may need to substitute Methanol with Acetonitrile, as ACN is a stronger eluent in reversed-phase chromatography and will elute prenylated compounds more efficiently with sharper peak shapes.
Data Presentation: Retention Behavior & Gradient Mapping
Understanding the structural modifiers of mollicellins allows you to predict their elution order and adjust your gradient window accordingly.
Table 1: Structural Modifiers and Predicted Elution Behavior
| Compound | Key Structural Feature | Relative Hydrophobicity | Suggested Elution %B (ACN) |
| Mollicellin G | Standard depsidone core | Low-Moderate | 45 - 55% |
| Mollicellin I | Methoxy group at C-2' | Moderate | 55 - 65% |
| Mollicellin O | Ethoxy group at C-2' | High | 65 - 75% |
| Mollicellin M | Chlorinated at C-9 | High | 70 - 80% |
| Mollicellin Z2 | 4-desmethyl, 7-prenyl group | Very High | 75 - 85% |
References
- Ouyang, J., et al. "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10." MDPI / Molecules.
- Promgool, T., et al. "4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense." J-Stage / Chem. Pharm. Bull.
- Vulcanchem. "mollicellin M - 1179374-66-3." Vulcanchem Database.
- El-Kashef, D. H., et al. "Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities." PeerJ / PMC.
Sources
Technical Support Center: Mollicellin D Stability & Handling Guide
Product Class: Depsidone Fungal Metabolite Primary Application: Cytotoxicity Profiling, Antimicrobial Screening Audience: Cell Biology & Medicinal Chemistry Teams
Executive Summary: The Stability-Solubility Paradox
Mollicellin D (C₂₁H₂₁ClO₆) is a chlorinated depsidone exhibiting potent cytotoxic activity against lines such as HepG2 and HeLa. However, its efficacy in cell culture is frequently compromised not by chemical degradation, but by physical instability (precipitation) and matrix interference (protein binding).
This guide addresses the specific physicochemical challenges of maintaining Mollicellin D bioactivity in aqueous culture media (DMEM, RPMI).
Physicochemical Stability Profile
The following data summarizes the stability boundaries for Mollicellin D based on its depsidone core structure and phenolic functionalities.
| Parameter | Stability Limit | Mechanism of Failure | Recommended Condition |
| Solubility (Aqueous) | < 12 µg/mL (Predicted) | Aggregation/Precipitation | Max 0.5% DMSO final conc. |
| pH Tolerance | pH 4.0 – 7.5 | Base-catalyzed hydrolysis of the depsidone ester linkage | Maintain pH 7.2–7.4 (Physiological) |
| Temperature | Stable at 37°C (24-48h) | Thermal oxidation of phenolic groups | Store stocks at -20°C or -80°C |
| Serum Interaction | High (LogP ~4.5) | Albumin sequestration (HSA/BSA binding) | Validate IC₅₀ in Low-Serum (1-5%) vs High-Serum |
| Light Sensitivity | Moderate | Photo-oxidation of prenyl side chain | Protect from direct UV/Fluorescent light |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon adding to the media."
Diagnosis: Solvent Shock. Mollicellin D is highly lipophilic. Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid polarity shift, forcing the compound to "crash out" as invisible micro-crystals before it can disperse.
Solution: The "Intermediate Dilution" Protocol Do not pipette 1 µL of 10 mM stock into 10 mL of media. Instead:
-
Step 1: Dilute your 10 mM DMSO stock 1:10 into pure sterile DMSO (creates 1 mM working stock).
-
Step 2: Dilute this 1 mM stock 1:10 into serum-free media while vortexing (creates 100 µM, 10% DMSO).
-
Step 3: Dilute this intermediate 1:20 into your final complete media (creates 5 µM, 0.5% DMSO).
Validation Step: Centrifuge the final media preparation at 13,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the peak area matches the theoretical concentration, the compound is soluble. If reduced, precipitation occurred.[1][2]
Issue 2: "The IC₅₀ shifts dramatically between experiments (e.g., 5 µM vs. 20 µM)."
Diagnosis: Serum Albumin Binding. Depsidones like Mollicellin D bind non-covalently to Bovine Serum Albumin (BSA) in Fetal Bovine Serum (FBS). High protein concentrations "sequester" the free drug, reducing the effective concentration available to enter cells.
Solution:
-
Standardize FBS: Always use the same lot of FBS.
-
Serum-Shift Assay: Determine the IC₅₀ in 1% FBS versus 10% FBS. If the IC₅₀ increases by >3-fold in 10% FBS, your compound is heavily protein-bound.
-
Correction: Report "Free Fraction" efficacy or maintain consistent serum levels across all assays.
Issue 3: "The media turned a slight yellow/brown color after 48 hours."
Diagnosis: Phenolic Oxidation. Mollicellin D contains phenolic hydroxyl groups. In the presence of oxygen and trace metals (often found in lower-grade media salts), these can oxidize to form quinones, which are colored and potentially toxic (creating false positives in cytotoxicity assays).
Solution:
-
Freshness: Do not store diluted media stocks. Prepare fresh immediately before treatment.
-
Antioxidants: If long incubations (>72h) are required, consider adding 50 µM Ascorbic Acid or using media without redox-active metals (if compatible with cell line).
Visualized Workflows
Workflow A: Optimal Solubilization Strategy
This diagram illustrates the "Stepwise Dilution" method required to prevent precipitation shock, a common failure mode for Mollicellin D.
Figure 1: Stepwise dilution strategy to mitigate hydrophobic crashing of Mollicellin D in aqueous media.
Workflow B: Degradation & Interaction Pathways
Understanding the chemical fate of the molecule in the well is critical for interpreting toxicity data.
Figure 2: Potential degradation and sequestration pathways of Mollicellin D in cell culture environments.
Validated Experimental Protocols
Protocol 1: Stability Validation Assay (HPLC)
Objective: To confirm Mollicellin D remains stable and soluble over the duration of a 24-48h experiment.
-
Preparation: Prepare culture media (DMEM + 10% FBS) containing 10 µM Mollicellin D using the stepwise dilution method.
-
Incubation: Aliquot into three sterile tubes.
-
Tube A: Incubate at 37°C (mimics assay).
-
Tube B: Incubate at 4°C (control).
-
Tube C: Media only (blank).
-
-
Sampling: At T=0, T=24h, and T=48h, remove 200 µL from each tube.
-
Extraction: Add 600 µL cold Acetonitrile (ACN) to precipitate serum proteins. Vortex vigorously for 30s.
-
Centrifugation: Spin at 10,000 x g for 10 min to pellet proteins.
-
Analysis: Inject supernatant into HPLC (C18 column, Gradient ACN/Water).
-
Criteria: The peak area of Tube A should be >90% of Tube B. If Tube A < 80%, degradation or irreversible protein binding is occurring.
Protocol 2: Correcting for Cytotoxicity Artifacts
Objective: Ensure cell death is due to the drug, not precipitation or oxidation.
-
Visual Check: Inspect wells under 40x microscopy. Look for "shimmering" crystals or dark amorphous aggregates.
-
Wash Step: Before adding MTT/CellTiter-Glo reagents, gently wash the cells 1x with warm PBS.
-
Rationale: This removes extracellular precipitated drug or oxidized media components that might interfere with the colorimetric reading.
-
References
-
FooDB. (2018). Compound Summary: Mollicellin D (FDB011371).[3] Available at: [Link]
-
PubChem. (2025). Mollicellin D | C21H21ClO6 | CID 152840.[4] National Library of Medicine. Available at: [Link]
-
Ouyang, J., et al. (2018).[5][6] Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[5][6] Eef-10. MDPI Molecules. Available at: [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference for DMSO "crashing out" mechanisms cited in technical context).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Showing Compound Mollicellin D (FDB011371) - FooDB [foodb.ca]
- 4. Mollicellin D | C21H21ClO6 | CID 152840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Depigmentation & Purification of Chaetomium Extracts
Welcome to the Technical Support Center for fungal secondary metabolite purification. Chaetomium species are prolific producers of highly valuable bioactive compounds, including depsidones, cytochalasans, and pyranones[1]. However, the co-extraction of stubborn pigments—such as azaphilones and polymeric melanins—frequently bottlenecks downstream crystallization, structural elucidation, and biological assays[2].
This guide provides field-proven, self-validating troubleshooting workflows designed specifically for researchers and drug development professionals dealing with heavily pigmented Chaetomium extracts.
Troubleshooting Guide & FAQs
Q1: Why do my Chaetomium extracts co-elute with stubborn yellow/brown pigments, and why do standard silica columns fail to separate them? Chaetomium species simultaneously secrete target secondary metabolites (e.g., chaetoglobosins, chaetomin, cochliodinol) and heavy pigments like chaetoviridins and melanin-like polymers[3]. Standard normal-phase silica gel often fails because these pigments share similar polarity profiles with the target metabolites, leading to co-elution. Furthermore, highly conjugated fungal pigments strongly adsorb to silica via hydrogen bonding, causing severe peak tailing and irreversible column fouling. To circumvent this, you must exploit orthogonal separation mechanisms—specifically molecular size and hydrophobicity—using macroporous resins and Sephadex LH-20[4].
Q2: How do I implement a macroporous resin workflow to bulk-remove pigments before HPLC? Macroporous adsorption resins (such as AB-8 or D101) are highly effective for the bulk depigmentation of crude fungal polysaccharides and extracts[5]. These cross-linked polystyrene matrices trap hydrophobic compounds via van der Waals forces. By applying a step-gradient of ethanol, you create a self-validating fractionation system: highly polar impurities and water-soluble pigments wash out early, while large polymeric melanins remain irreversibly bound to the resin matrix. The target secondary metabolites can then be selectively eluted.
Protocol 1: Macroporous Resin Depigmentation
-
Step 1: Resin Activation. Soak AB-8 resin in 95% ethanol for 24 hours to swell the matrix, then pack into a glass column. Wash with 2 bed volumes (BV) of deionized water to displace the ethanol.
-
Step 2: Sample Loading. Dissolve the crude Chaetomium ethyl acetate extract[3] in a minimal volume of 10% ethanol/water. Load onto the column at a flow rate of 1-2 BV/hour.
-
Step 3: Polar Wash (Pigment Removal). Wash the column with 3 BV of 20% ethanol. This removes highly polar yellow pigments and residual sugars.
-
Step 4: Target Elution. Step the gradient to 70-80% ethanol and elute with 4 BV. This fraction contains the concentrated, depigmented secondary metabolites.
-
Step 5: System Validation. This protocol is visually self-validating; the 20% wash should run dark yellow/brown, while the 70% elution should run clear or pale. Confirm the presence of targets in the 70% fraction via Thin Layer Chromatography (TLC) before proceeding.
-
Step 6: Resin Regeneration. Flush the column with 100% ethanol followed by 1M NaOH to strip irreversibly bound melanins, regenerating the resin for future use.
Q3: What if trace pigments still contaminate my target metabolites (e.g., chaetosemiudin B) after resin treatment? If trace pigments persist, Sephadex LH-20 chromatography is the definitive polishing step before semi-preparative HPLC[4]. Sephadex LH-20 separates compounds based on both molecular size and mild lipophilicity (π-π interactions).
Protocol 2: Sephadex LH-20 Size-Exclusion Polish
-
Step 1: Preparation. Swell Sephadex LH-20 powder in 100% methanol for at least 12 hours. Pack into a long, narrow column (e.g., 2.5 x 100 cm) to maximize the number of theoretical plates.
-
Step 2: Loading. Evaporate the 70% ethanol fraction from Protocol 1 to dryness. Re-dissolve in 1-2 mL of 100% methanol. Carefully load the sample onto the resin bed using a Pasteur pipette.
-
Step 3: Isocratic Elution. Elute isocratically with 100% methanol at a slow flow rate (e.g., 0.5 mL/min).
-
Step 4: System Validation. Collect 5 mL fractions. Spot each fraction on a TLC plate and visualize under UV light (254 nm and 365 nm). The separation validates itself when UV-active target spots appear in fractions distinctly separated from the visible pigment bands (which either elute in the void volume or are highly retained).
-
Step 5: Final Polish. Subject the pooled, pigment-free fractions to semi-preparative reversed-phase HPLC (C18 column, MeOH/H2O gradient) monitoring at 254 nm and 320 nm to isolate pure compounds like chaetosemiudin B[4].
Q4: Can I alter the fermentation conditions to prevent pigment production in the first place? Yes. Pigment biosynthesis in Chaetomium is largely a stress response or a byproduct of specific metabolic pathways. By optimizing the fermentation media—such as altering the carbon-to-nitrogen ratio or switching from solid-state rice fermentation[4] to submerged fermentation with optimized pH—you can significantly downregulate pigment production while maintaining the biomass yield of target depsidones and pyranones[2].
Quantitative Data & Separation Logic
Table 1: Physicochemical Profiles of Chaetomium Components Understanding the physical properties of your extract components is critical for predicting their behavior during chromatography.
| Compound Class | Example | Polarity | Molecular Weight | Separation Strategy |
| Depsidones | Mollicellin G | Moderate | ~300-400 Da | Elutes at 70% EtOH (Resin) |
| Cytochalasans | Chaetoglobosin A | Non-polar | ~500 Da | Elutes at 80% EtOH (Resin) |
| Azaphilones | Chaetoviridin A | Moderate-Polar | ~400 Da | Washes out at 20% EtOH (Resin) |
| Polymeric Melanins | Fungal Melanin | Highly Polar | >10,000 Da | Irreversibly binds to Resin / Void volume in Sephadex |
Table 2: Resin Selection Parameters for Fungal Extracts Select the appropriate resin based on the specific polarity of your target secondary metabolites.
| Resin Type | Matrix Structure | Polarity | Surface Area (m²/g) | Best Application in Chaetomium Extracts |
| AB-8 | Cross-linked polystyrene | Weakly Polar | 480-520 | Bulk removal of polar yellow pigments |
| D101 | Styrene-divinylbenzene | Non-polar | 500-550 | High-capacity adsorption of target depsidones |
| Sephadex LH-20 | Hydroxypropylated dextran | Amphiphilic | N/A | Final polishing and trace pigment removal |
Workflow Visualization
Fig 1: Depigmentation and purification workflow for Chaetomium secondary metabolites.
References
-
Isolation and Purification Techniques for Microbial Pigments. CABI Digital Library.[Link]
-
Characterization of antifungal metabolites of Chaetomium globosum Kunze and their antagonism against fungal plant pathogens. CABI Digital Library.[Link]
-
Phytochemical analysis and biomass estimation of Chaetomium cupreum extracts through submerged fermentation. Research Journal of Pharmacognosy and Phytochemistry.[Link]
-
Using Macroporous Resin AB-8 for Pigment Removal from Onion Polysaccharides. Food Science.[Link]
Sources
Technical Support Center: Advanced NMR Troubleshooting for Depsidone Mixtures
Introduction
Depsidones are a complex class of lichen secondary metabolites characterized by a rigid 11H-dibenzo[b,e][1,4]dioxepin-11-one ring system[1]. When analyzing crude extracts, researchers frequently encounter severe nuclear magnetic resonance (NMR) signal overlap. The structural features of depsidones—multiple substituted aromatic rings, methoxy groups, and intramolecular hydrogen bonding—create highly congested spectra, particularly in the aromatic (6.0–7.5 ppm) and aliphatic (2.0–4.0 ppm) regions.
As a Senior Application Scientist, I have designed this troubleshooting guide to help you resolve these mixtures using advanced, self-validating NMR techniques without relying on exhaustive, lossy physical isolation steps.
Core Workflow: Resolving Mixture Congestion
Figure 1: Decision matrix for resolving NMR signal overlap in complex depsidone mixtures.
Troubleshooting Guides & FAQs
Q1: My 1H NMR spectrum of a crude lichen extract has severe multiplet overlap in the aromatic region (6.0–7.5 ppm). How can I simplify this without physical separation?
Analysis: The limited proton chemical shift range combined with extensive homonuclear scalar (
Q2: I have multiple depsidones of similar molecular weights in my mixture. Standard 2D NMR is too congested. How can I assign signals to individual molecules?
Analysis: Traditional 2D NMR cannot distinguish between signals belonging to different molecules in a mixture. Diffusion-Ordered Spectroscopy (DOSY) separates signals based on the hydrodynamic radius of the molecules, but structurally similar depsidones often diffuse at nearly identical rates. Solution: Utilize Matrix-Assisted DOSY (MAD) . Mechanistic Causality: MAD introduces a co-solute matrix, such as sodium dodecyl sulfate (SDS) or nonionic Brij surfactants, into the NMR tube. The structurally similar depsidones partition into the surfactant micelles at slightly different rates based on their subtle lipophilic/hydrophilic differences. This differential binding alters their apparent diffusion coefficients, artificially amplifying the separation in the DOSY dimension and allowing for the extraction of individual 1H spectra for each depsidone[3].
Q3: The minor depsidone components are completely masked by the major metabolites (e.g., atranorin or salazinic acid). How do I resolve them?
Analysis: NMR is inherently insensitive. In a mixture, the dynamic range problem causes the massive signals of major components to drown out the minor metabolites, rendering pure shift and DOSY ineffective. Solution: Transition to LC-SPE-NMR . Mechanistic Causality: Liquid Chromatography-Solid Phase Extraction-NMR hyphenates physical separation with spectral analysis[4]. The crude mixture is separated via HPLC. Instead of collecting massive liquid fractions, the peaks are trapped onto solid-phase extraction (SPE) cartridges post-column. This critical step removes the protonated HPLC solvents (which would otherwise cause massive solvent peaks in NMR) and concentrates the analyte. The trapped depsidones are then eluted with a small volume of deuterated solvent directly into a sensitive NMR flow probe, circumventing laborious serial isolation while providing pure-compound-level signal-to-noise ratios[4][5].
Q4: I am seeing broad, unresolved peaks for the hydroxyl and aldehyde protons, which are crucial for identifying specific depsidones. What is causing this?
Analysis: Depsidones (like salazinic acid) possess reactive aldehyde and phenolic hydroxyl groups that undergo intermediate chemical exchange with residual water in the solvent, leading to peak broadening[1]. Solution: Optimize the solvent environment and temperature. Switch from CDCl3 to strictly anhydrous DMSO-d6. DMSO acts as a strong hydrogen-bond acceptor, locking the phenolic and aldehyde protons in place, slowing down the chemical exchange rate relative to the NMR timescale, and sharpening the signals[1].
Quantitative Data Presentation: Technique Comparison
| Technique | Resolution Power | Sensitivity | Acquisition Time | Best Used For |
| Standard 1D 1H NMR | Low | High | < 5 mins | Rapid initial screening of crude extracts. |
| Pure Shift (PSYCHE) | High (Singlets only) | Moderate | 15 - 60 mins | Resolving severe multiplet overlap in the aromatic/methoxy regions. |
| MAD-DOSY | High (Virtual separation) | Moderate | 1 - 3 hours | Separating signals of structurally similar depsidones of equal concentration. |
| LC-SPE-NMR | Ultra-High (Physical separation) | High (Concentrated) | 4 - 12 hours | Identifying minor depsidones masked by major metabolites. |
Experimental Methodologies
Protocol 1: Matrix-Assisted DOSY (MAD-DOSY) Setup
This self-validating protocol ensures that diffusion coefficients are accurately measured without thermal artifacts.
-
Sample Preparation: Dissolve 5-10 mg of the crude depsidone mixture in 600 µL of anhydrous DMSO-d6.
-
Matrix Addition: Add Sodium Dodecyl Sulfate (SDS) to achieve a matrix concentration of 10-50 mM. Ensure complete dissolution via brief sonication[3].
-
Temperature Equilibration: Insert the sample into the NMR probe and equilibrate at 298 K for exactly 15 minutes. Critical step: This eliminates thermal convection currents that would otherwise distort diffusion measurements.
-
Pulse Sequence Selection: Load the stimulated echo sequence with bipolar gradient pulses and longitudinal eddy current delay (e.g., ledbpg2s1d on Bruker systems)[3].
-
Gradient Calibration: Run a 1D DOSY optimization. Set the diffusion time (
) to 50-100 ms and the gradient pulse length ( ) to 1-3 ms to achieve 95% signal attenuation at maximum gradient strength. -
Acquisition: Acquire the pseudo-2D DOSY dataset using 32-64 gradient increments. Process using Inverse Laplace Transform (ILT) algorithms to extract the diffusion dimension.
Protocol 2: Pure Shift NMR (PSYCHE) Acquisition
-
Sample Prep: Prepare the depsidone mixture in a high-quality deuterated solvent.
-
Tuning and Matching: Perform rigorous 3D tuning and matching of the probe to ensure optimal RF pulse delivery.
-
Shimming: Perform high-order gradient shimming. Pure shift NMR is highly sensitive to magnetic field inhomogeneities; line widths must be < 1.0 Hz.
-
Parameter Optimization: Load the PSYCHE pulse sequence. Set the flip angle of the chirp pulses to a low value (typically 15-20°) to prevent sensitivity loss while maintaining pure shift decoupling. Set the chunk duration (typically 15-30 ms) based on the desired resolution[2].
-
Acquisition & Processing: Acquire the pseudo-2D data. The processing software will automatically concatenate the acquired chunks into a single, decoupled 1D Free Induction Decay (FID). Apply a mild exponential window function (LB = 0.3 Hz) before Fourier transformation.
References
- Source: PubMed / Elsevier B.V.
- Matrix-Assisted DOSY for Analysis of Indole Alkaloid Mixtures Source: MDPI URL
- Source: PubMed / Elsevier Ltd.
- SPECTROSCOPIC STUDIES OF LICHEN DEPSIDES AND DEPSIDONES Source: Redalyc URL
- LC-SPE-NMR-MS: a total analysis system for bioanalysis Source: PubMed URL
Sources
- 1. redalyc.org [redalyc.org]
- 2. Pure shift NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-SPE-NMR-MS: a total analysis system for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid isolation and identification of minor natural products by LC-MS, LC-SPE-NMR and ECD: isoflavanones, biflavanones and bisdihydrocoumarins from Ormocarpum kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mollicellin D vs. Oxacillin: Antibacterial Efficacy & Mechanistic Divergence
Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, Microbiologists
Executive Summary
This guide provides a technical comparison between Mollicellin D , a fungal depsidone metabolite, and Oxacillin , a semi-synthetic penicillinase-resistant beta-lactam. While Oxacillin remains the clinical gold standard for Methicillin-Susceptible Staphylococcus aureus (MSSA), its utility is nullified by the mecA gene in Methicillin-Resistant S. aureus (MRSA).
Key Finding: Mollicellin D exhibits a "resistance-bypassing" profile, maintaining efficacy against MRSA strains (MIC 6.25–12.5 µg/mL) where Oxacillin fails (MIC >16 µg/mL). However, Mollicellin D’s therapeutic index is constrained by mammalian cytotoxicity, necessitating structural optimization distinct from the beta-lactam scaffold.
Compound Profiles & Mechanistic Contrast
Oxacillin (The Control)
-
Class: Beta-lactam (Penicillinase-resistant penicillin).
-
Target: Penicillin-Binding Proteins (PBPs), specifically PBP2.
-
Mechanism: Irreversibly acylates the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis. This leads to cell wall instability and lysis.
-
Resistance Liability: In MRSA, the acquisition of the mecA gene encodes PBP2a , a modified transpeptidase with extremely low affinity for beta-lactams, rendering Oxacillin ineffective.
Mollicellin D (The Challenger)
-
Class: Depsidone (Polyketide-derived secondary metabolite).[1]
-
Source: Chaetomium brasiliense (Endophytic fungus).
-
Structure: A tricyclic depsidone core containing a chlorine atom and a 3-methylbut-2-enyl (prenyl) side chain.
-
Putative Mechanism: Unlike beta-lactams, depsidones do not rely on PBP binding alone. Current structure-activity relationship (SAR) studies suggest a dual mode of action:
-
Membrane Disruption: The prenyl side chain facilitates intercalation into the bacterial membrane, compromising integrity.
-
PBP2a Interaction (Hypothetical): In silico docking studies of related chlorinated depsidones (e.g., 2-chlorounguinol) suggest potential binding affinity to the allosteric site of PBP2a, potentially explaining anti-MRSA activity.
-
Antibacterial Efficacy Data
The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) values from comparative studies involving Chaetomium-derived depsidones and standard antibiotics.
Table 1: Comparative MIC Values (µg/mL)
| Bacterial Strain | Phenotype | Oxacillin (Control) | Mollicellin D | Interpretation |
| S. aureus ATCC 29213 | MSSA (Sensitive) | 0.12 – 0.5 | 5.14 – 6.25 | Oxacillin is ~10x more potent against sensitive strains. |
| S. aureus N50 / ATCC 43300 | MRSA (Resistant) | > 16 (Resistant) | 6.21 – 12.5 | Mollicellin D retains potency ; Oxacillin loses activity completely. |
| E. coli ATCC 25922 | Gram-Negative | > 32 | > 32 | Both compounds lack efficacy against Gram-negatives (permeability barrier). |
Data Insight: Mollicellin D displays a "flat" efficacy profile—it is less potent than Oxacillin against sensitive strains but suffers no loss of potency against resistant strains. This lack of cross-resistance confirms a mechanism distinct from classical beta-lactam inhibition.
Visualization: Mechanistic Pathways & Resistance[2][3]
The following diagram illustrates the divergence in how these compounds interact with the bacterial cell wall machinery and how MRSA evades Oxacillin but remains susceptible to Mollicellin D.
Figure 1: Mechanistic divergence. Oxacillin targets PBP2 but fails against PBP2a (MRSA). Mollicellin D targets the membrane and potentially PBP2a, bypassing the resistance mechanism.
Critical Limitation: Cytotoxicity & Selectivity
A vital consideration for drug development is the Selectivity Index (SI) .
-
Oxacillin: Highly selective for bacterial cell walls; negligible mammalian toxicity at therapeutic doses.
-
Mollicellin D: Exhibits cytotoxicity against mammalian cells (e.g., HepG2, HeLa) with IC50 values ranging from 6.83 to 19.64 µg/mL .
-
Implication: The antibacterial MIC (6.25 µg/mL) overlaps dangerously with the cytotoxic IC50. Mollicellin D serves as a "Lead Compound" for structural modification rather than an immediate clinical candidate.
-
Experimental Protocols
To replicate these findings, use the following standardized workflows.
Protocol A: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines
-
Preparation:
-
Dissolve Mollicellin D in DMSO (Stock: 10 mg/mL).
-
Dissolve Oxacillin sodium in sterile water.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum:
-
Adjust S. aureus (ATCC 43300 MRSA) culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB to achieve final assay concentration of ~5 x 10^5 CFU/mL.
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of antibiotic stock (diluted to 64 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Add 100 µL of bacterial inoculum to wells 1-11.
-
Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).
-
-
Incubation: 37°C for 18-24 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Protocol B: Workflow Visualization
Figure 2: Standardized Broth Microdilution Workflow for comparative MIC testing.
References
-
Zhao, P., et al. (2021). Mollicellins S–U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. The Journal of Antibiotics, 74, 317–323.
-
Ouyang, J., et al. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules, 23(12), 3207.
-
Stark, A. A., et al. (1978). Mollicellins: mutagenic and antibacterial mycotoxins.[2] Applied and Environmental Microbiology, 36(3), 412–420.[2][3]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Promgool, T., et al. (2022). Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice. Natural Product Research, 36(18), 4599-4607.
Sources
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mollicellins: mutagenic and antibacterial mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mollicellins: mutagenic and antibacterial mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Mollicellin D and Mollicellin H: A Technical Guide for Preclinical Evaluation
As the search for novel antineoplastic and antimicrobial agents intensifies, fungal secondary metabolites—particularly depsidones isolated from Chaetomium species—have garnered significant attention. Among these, Mollicellin D and Mollicellin H stand out due to their potent biological activities[1].
This guide provides an objective, data-driven comparison of the cytotoxic profiles of Mollicellin D and Mollicellin H. It is designed for researchers and drug development professionals who require rigorous experimental methodologies and mechanistic insights to evaluate these compounds as potential lead candidates.
Chemical and Biological Context
Mollicellins are a class of depsidones primarily isolated from endophytic fungi such as Chaetomium brasiliense and Chaetomium sp. Eef-10[2][3]. Structurally, they consist of a rigid depsidone core (a cyclic ether-ester system) with varying degrees of methylation, prenylation, and chlorination.
-
Mollicellin H: Highly noted for its broad-spectrum cytotoxicity against human cancer cell lines and potent antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA)[4].
-
Mollicellin D: A closely related analogue that shares the depsidone scaffold. While it exhibits significant antibacterial activity, its cytotoxic profile is often utilized as a baseline for structure-activity relationship (SAR) studies when comparing more substituted mollicellins[5].
Mechanistic Causality: Why Do They Differ?
The variations in cytotoxicity between Mollicellin D and H are largely attributed to their functional group substitutions, which dictate cellular permeability and binding affinity to intracellular targets. Depsidones typically exert their cytotoxic effects by inducing intrinsic apoptosis[6]. They trigger mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Intrinsic apoptosis pathway induced by Mollicellin depsidones.
Comparative Cytotoxicity Data
To objectively evaluate these compounds, it is critical to analyze their half-maximal inhibitory concentrations (IC₅₀) across diverse human tumor cell lines (HTCLs). Mollicellin H demonstrates exceptional potency, particularly against neuroma and small cell lung cancer lines[7].
Quantitative Comparison Table
| Cell Line | Tissue Origin | Mollicellin H IC₅₀ (µg/mL) | Mollicellin D IC₅₀ (µg/mL) | Primary Assay Method |
| N04 | Human Neuroma | 2.5 | > 10.0 | MTT Assay |
| NCI-H187 | Small Cell Lung Cancer | 3.9 | > 10.0 | SRB Assay |
| Bre04 | Breast Cancer | 5.1 | Moderate | MTT Assay |
| Lu04 | Lung Cancer | 6.5 | Moderate | MTT Assay |
| KB | Oral Epidermoid Carcinoma | 16.6 | > 20.0 | SRB Assay |
| HepG2 | Hepatocellular Carcinoma | Active (Dose-dependent) | Active (Dose-dependent) | MTT Assay |
Data synthesized from established pharmacological evaluations of Chaetomium metabolites[1][7].
Expert Insight: Mollicellin H consistently outperforms Mollicellin D in direct cytotoxic assays. However, when screening these compounds, researchers must be wary of assay interference. Because depsidones directly affect mitochondrial function, relying solely on the MTT assay (which measures mitochondrial dehydrogenase activity) can sometimes yield false-positive cytotoxicity readings if the compound acts as a mitochondrial uncoupler without immediately causing cell death[6]. Therefore, orthogonal validation using the Sulforhodamine B (SRB) assay—which measures total cellular protein mass—is highly recommended.
Experimental Methodology: Cytotoxicity Evaluation
To ensure a self-validating experimental system, the following protocol outlines a dual-assay approach (MTT and SRB) for evaluating Mollicellin D and H.
Step-by-Step Protocol
Phase 1: Cell Culture & Treatment
-
Cell Seeding: Harvest target cells (e.g., NCI-H187 or KB) in the logarithmic growth phase. Seed at a density of
to cells/well in a 96-well microtiter plate using 100 µL of complete growth medium. -
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation: Dissolve Mollicellin D and Mollicellin H in cell-culture grade DMSO to create 10 mg/mL stock solutions.
-
Serial Dilution: Prepare working solutions in culture media to achieve final well concentrations ranging from 0.1 µg/mL to 50 µg/mL. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.
-
Treatment: Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 to 72 hours.
Phase 2: Viability Quantification (MTT Assay) Reference standard adapted from Benchchem guidelines[6].
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.
-
Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background noise.
Standardized high-throughput workflow for Mollicellin cytotoxicity screening.
Alternative Applications: Antibacterial Cross-Reactivity
While this guide focuses on eukaryotic cytotoxicity, it is scientifically negligent to ignore the profound antibacterial properties of these depsidones. Both Mollicellin D and H exhibit significant minimum inhibitory concentrations (MIC) against Gram-positive bacteria.
Mollicellin H, in particular, displays an IC₅₀ of 5.14 µg/mL against Staphylococcus aureus (ATCC 29213) and 6.21 µg/mL against clinical MRSA isolates[3][4]. When developing these compounds, researchers must weigh the therapeutic window: the concentration required to induce cytotoxicity in human cells (e.g., 2.5 - 16.6 µg/mL) overlaps heavily with its antibacterial MIC. This indicates a narrow therapeutic index if used systemically as an antibiotic, but positions it as a highly potent dual-action topical agent or an oncology lead where systemic toxicity is carefully managed.
Conclusion & Selection Guide
For drug development professionals selecting a depsidone scaffold for further semi-synthetic modification:
-
Select Mollicellin H if the primary objective is maximizing baseline antineoplastic potency, particularly against lung and neuromatous lineages. It serves as a superior positive control for depsidone-induced apoptosis.
-
Select Mollicellin D for comparative SAR studies or when investigating the minimum pharmacophore required for MRSA inhibition without the extreme eukaryotic cytotoxicity seen in the H analogue.
References
-
National Institutes of Health (PMC). "Key insights into secondary metabolites from various Chaetomium species." NIH.[Link]
-
National Institutes of Health (PubMed). "Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10." NIH.[Link]
-
Semantic Scholar. "Fungal Endophytes: A Potential Source of Antibacterial Compounds." Semantic Scholar.[Link]
-
ResearchGate. "Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation." ResearchGate.[Link]
Sources
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Benchmarking Guide: Evaluating the Efficacy of Mollicellin D Against Standard-of-Care Antibiotics
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural products remain a vital source of chemical diversity and bioactivity. Among these, the depsidone class of compounds has garnered significant interest. This guide provides a comprehensive framework for benchmarking Mollicellin D, a chlorinated depsidone derived from the endophytic fungus Chaetomium brasiliense, against established antibiotics.[1] Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a robust comparative analysis.
Introduction to Mollicellin D and the Rationale for Benchmarking
Mollicellin D is a polyketide-derived depsidone with the chemical formula C₂₁H₂₁ClO₆.[2] Structurally, it belongs to a class of polycyclic compounds known for a range of biological activities.[3] Notably, studies have demonstrated the bactericidal and non-mutagenic properties of Mollicellin D, particularly against Gram-positive bacteria.[4] Preliminary data has shown its inhibitory activity against clinically significant pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with reported Minimum Inhibitory Concentration (MIC) values in the range of 6.25 to 12.5 µg/mL.[5][6]
The primary impetus for this guide is the critical need for new antibiotics effective against resistant bacteria. By systematically comparing Mollicellin D to the current standard-of-care antibiotics used for Gram-positive infections, we can ascertain its potential as a viable therapeutic candidate. This direct comparison will provide essential data on its relative potency and spectrum of activity, which are crucial for guiding further preclinical and clinical development.
Mechanisms of Action: A Comparative Overview
A meaningful benchmark of an investigational compound extends beyond simple efficacy; it requires an understanding of its mechanism of action in the context of established drugs. This knowledge is fundamental to predicting potential cross-resistance, synergistic interactions, and the overall therapeutic niche.
Mollicellin D and Chlorinated Depsidones: An Emerging Picture
The precise molecular mechanism of antibacterial action for Mollicellin D has not yet been fully elucidated. However, research on related chlorinated depsidones suggests a potential correlation between the degree of chlorination and the potency of their antibacterial effects. It is plausible that Mollicellin D's mechanism is distinct from that of many existing antibiotic classes. The broad biological activities of depsidones, which include antimicrobial, cytotoxic, and antioxidant effects, hint at a mechanism that may involve multiple cellular targets or a disruptive effect on fundamental cellular processes such as membrane integrity or macromolecular synthesis.
Standard Antibiotics for Comparison
For a robust evaluation of Mollicellin D's potential against Gram-positive pathogens, particularly S. aureus, we will benchmark it against three standard-of-care antibiotics with distinct mechanisms of action:
-
Vancomycin: A glycopeptide antibiotic, Vancomycin inhibits the synthesis of the bacterial cell wall.[7] It achieves this by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall polymerization.[2][4][8]
-
Linezolid: As the first clinically approved oxazolidinone, Linezolid is a protein synthesis inhibitor.[5] Its unique mechanism involves binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, a crucial first step in bacterial protein translation.[9]
-
Daptomycin: A cyclic lipopeptide, Daptomycin has a distinct mechanism that involves the disruption of the bacterial cell membrane's function.[10] It binds to the cell membrane in a calcium-dependent manner, leading to membrane depolarization, ion leakage, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in rapid, concentration-dependent bactericidal activity.[1]
The following diagram illustrates the distinct cellular targets of these comparator antibiotics.
Caption: Mechanisms of action for comparator antibiotics and hypothesized targets for Mollicellin D.
Experimental Design and Protocols
To ensure a rigorous and reproducible comparison, standardized methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established best practices.
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for this determination.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213, a relevant MRSA strain).
-
Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. This will be the working inoculum.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of Mollicellin D, Vancomycin, Linezolid, and Daptomycin in an appropriate solvent (e.g., DMSO for Mollicellin D, sterile water for the others).
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row for each antimicrobial agent.
-
Add 200 µL of the highest concentration of the antimicrobial to be tested to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The following diagram outlines the experimental workflow for MIC determination.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Determining the Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This is a critical measure for differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Perform MIC Test: Conduct the MIC test as described above.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), transfer a 10-100 µL aliquot to a sterile agar plate (e.g., Tryptic Soy Agar).
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum concentration.
-
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Reading the MBC:
-
Following incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation and Comparative Analysis
The results of the MIC and MBC assays should be compiled into a clear and concise table to facilitate direct comparison.
Table 1: Comparative Antimicrobial Activity of Mollicellin D and Standard Antibiotics against S. aureus
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Mollicellin D | ||||
| Vancomycin | ||||
| Linezolid | ||||
| Daptomycin |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Generally considered bactericidal.
-
> 4: Generally considered bacteriostatic.
This quantitative data will form the basis of the comparative analysis. A lower MIC value indicates greater potency in inhibiting bacterial growth. The MBC/MIC ratio is crucial for understanding the nature of the antimicrobial activity. For instance, while Linezolid is known to be primarily bacteriostatic against staphylococci, Vancomycin and Daptomycin are bactericidal. Determining this ratio for Mollicellin D is a key objective.
Discussion and Future Directions
The data generated from these experiments will provide a solid foundation for evaluating the potential of Mollicellin D. A favorable comparison, such as an MIC value comparable to or lower than Vancomycin or Linezolid against MRSA, would strongly support further investigation. A low MBC/MIC ratio would be particularly encouraging, indicating bactericidal activity, which is often preferred for treating severe infections.
Should Mollicellin D demonstrate promising activity, the logical next steps would be to:
-
Elucidate its mechanism of action: Employing techniques such as macromolecular synthesis assays (to assess inhibition of DNA, RNA, and protein synthesis), membrane potential assays, and electron microscopy can provide insights into its cellular target.
-
Assess its cytotoxicity: Evaluating the effect of Mollicellin D on mammalian cell lines is crucial to determine its therapeutic index.
-
Evaluate its in vivo efficacy: Testing in an appropriate animal model of infection is the definitive step to confirm its therapeutic potential.
This systematic approach to benchmarking provides a rigorous pathway for the evaluation of novel antimicrobial candidates like Mollicellin D, ensuring that only the most promising compounds advance in the drug development pipeline.
References
-
PubChem. (n.d.). Mollicellin D. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
- Stark, A. A., Kobbe, B., Matsuo, D., Büchi, G., Wogan, G. N., & Demain, A. L. (1978). Mollicellins: mutagenic and antibacterial mycotoxins. Applied and Environmental Microbiology, 36(3), 412–420.
-
FooDB. (2010, April 8). Showing Compound Mollicellin D (FDB011371). Retrieved February 27, 2026, from [Link]
- Kuderad, T., et al. (2021). Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice.
-
Vancomycin. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
- Zhao, P., et al. (2021). Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. The Journal of Antibiotics, 74, 317–323.
-
Daptomycin. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
-
DoseMeRx. (2020, October 30). Vancomycin Mechanism of Action | Resistance and More. Retrieved February 27, 2026, from [Link]
- Ouyang, J., et al. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules, 23(12), 3218.
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American Family Physician. (2002, February 15). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. Retrieved February 27, 2026, from [Link]
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Linezolid. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
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Reproducibility of Mollicellin D IC50 Values in HeLa Cells: A Comparative Technical Guide
Topic: Reproducibility of Mollicellin D IC50 values in HeLa cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Data Gap and the Challenge
Mollicellin D, a chlorinated depsidone fungal metabolite isolated from Chaetomium brasiliense, represents a class of natural products with potent cytotoxic and antimicrobial potential. While its congeners—Mollicellin H, I, and G—have documented IC50 values in human cervical carcinoma (HeLa) cells ranging from 14 to 22 µg/mL , Mollicellin D remains under-characterized.
This guide addresses the reproducibility crisis in natural product screening. Unlike synthetic small molecules, Mollicellin D presents unique challenges: hydrophobicity, potential instability in aqueous media, and structural similarity to less active metabolites. This document provides a self-validating protocol to establish a definitive IC50 for Mollicellin D, benchmarking it against industry-standard chemotherapeutics.
Benchmarking: Mollicellin D vs. Established Standards
To validate your IC50 data, you must run concurrent positive controls. The following table synthesizes literature values for Mollicellin congeners and standard care drugs in HeLa cells. Use these ranges to validate your assay performance.
Table 1: Comparative Cytotoxicity Profile in HeLa Cells (48h Exposure)
| Compound | Class | Molecular Weight ( g/mol ) | Expected IC50 (HeLa) | Mechanism of Action |
| Mollicellin D | Depsidone | 404.84 | Unknown (Est. 5–25 µg/mL) | Putative: Mitochondrial disruption / Apoptosis |
| Mollicellin G | Depsidone | 412.40 | ~13.97 µg/mL [1] | Apoptosis induction |
| Mollicellin I | Depsidone | 370.39 | ~21.35 µg/mL [1] | Apoptosis induction |
| Doxorubicin | Anthracycline | 543.52 | 0.5 – 1.6 µg/mL (1–3 µM) [2] | DNA intercalation / Topoisomerase II inhibition |
| Cisplatin | Platinum complex | 300.05 | ~25.00 µg/mL [3] | DNA cross-linking |
Critical Insight: If your Doxorubicin control yields an IC50 > 3.0 µg/mL, your HeLa cells may be over-confluent or drug-resistant (MDR phenotype). Discard the data and re-optimize seeding density.
Variables Impacting Reproducibility
Inconsistent IC50 values for depsidones often stem from three specific variables. Addressing these is non-negotiable for high-quality data.
A. Solubility and the "Crash-Out" Effect
Mollicellin D is highly lipophilic (LogP ~5.2).
-
Risk: Rapid precipitation in aqueous media (RPMI/DMEM) before cellular uptake.
-
Solution: Dissolve stock in 100% DMSO. Ensure final well concentration of DMSO is < 0.5% (v/v) . Higher DMSO levels induce background toxicity, skewing the curve.
B. Cell Seeding Density
HeLa cells are fast-growing (doubling time ~24h).
-
Risk: Overgrowth leads to contact inhibition and metabolic slowdown, rendering cells resistant to apoptosis-inducing agents.
-
Standard: Seed at 3,000 – 5,000 cells/well in a 96-well plate. Cells must be in the log phase during drug exposure.
C. Compound Stability
Depsidone ester linkages can be sensitive to hydrolysis in basic pH.
-
Risk: Degradation of Mollicellin D into inactive phenolic components during long incubations.
-
Protocol: Use fresh stock solutions. Do not store diluted working solutions >24 hours.
Optimized Experimental Workflow
This self-validating workflow ensures that the IC50 generated is a true reflection of Mollicellin D's potency, not an artifact of experimental error.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Weigh 1 mg of Mollicellin D (purity >95% by HPLC).
-
Dissolve in DMSO to create a 10 mM or 10 mg/mL master stock.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding (Day 0):
-
Harvest HeLa cells (Passage 5–20).
-
Resuspend in DMEM + 10% FBS.
-
Plate 4,000 cells/well in 100 µL volume.
-
Incubate 24h at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment (Day 1):
-
Readout (Day 3 - 48h Exposure):
-
Add 10 µL CCK-8 or MTT reagent per well.
-
Incubate 2–4 hours.
-
Measure absorbance (450 nm for CCK-8; 570 nm for MTT).
-
Calculate % Viability =
-
Visualizing the Assay Logic
The following diagram illustrates the critical decision points in the assay workflow to ensure data integrity.
Caption: Workflow for validating Mollicellin D cytotoxicity. The "Validation" step using Doxorubicin is critical for quality control.
Putative Mechanism of Action
While Mollicellin D's specific pathway is under investigation, its structural analogs (Depsidones) typically act via the intrinsic apoptotic pathway.
Caption: Hypothesized mechanism of Mollicellin D based on depsidone analogs, involving mitochondrial disruption and caspase activation.
References
-
Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[3] Eef-10. Source: MDPI (Molecules), 2018. Data: Reports IC50 of Mollicellin G (13.97 µg/mL) and I (21.35 µg/mL) in HeLa cells.
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa... Comparative Analysis with Cisplatin and Doxorubicin. Source: Biomedical and Pharmacology Journal, 2025. Data: Establishes Doxorubicin IC50 in HeLa at 1.91 µg/mL.
-
Percentage growth inhibition of HeLa and U251 cells by extract and IC50 values... Source: ResearchGate (Standard Protocol Data). Data: Cites Cisplatin IC50 in HeLa at approximately 25.00 µg/mL.
Sources
A Comparative Guide to the Extraction Efficiency of Ethyl Acetate vs. Methanol for Depsidones
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Depsidones, a class of polyphenolic compounds found predominantly in lichens and some fungi, have garnered significant interest for their potential therapeutic properties, including antioxidant, antimicrobial, and cytotoxic activities.[1][2] The choice of solvent is paramount in isolating these molecules, as it directly influences the yield, purity, and overall profile of the resulting extract.
This guide provides an in-depth comparison of two commonly used solvents, ethyl acetate (EtOAc) and methanol (MeOH), for the extraction of depsidones. We will explore the theoretical principles governing solvent selection, present supporting experimental evidence, and provide a robust protocol for empirical validation.
Theoretical Framework: The Role of Polarity
The principle of "like dissolves like" is the cornerstone of solvent extraction. The efficiency of a solvent is determined by its ability to solubilize the target compound, which is largely dependent on the polarity of both the solvent and the solute.
Depsidones: A Structural Overview Depsidones are polyphenolic polyketides with a distinctive tricyclic structure, featuring two aromatic rings joined by both an ester and an ether linkage.[2][3] This structure, with its polar hydroxyl and carboxyl groups, alongside a larger, less polar carbon backbone, gives depsidones a semi-polar character.
Solvent Properties at a Glance Ethyl acetate and methanol sit at different points on the polarity spectrum. Methanol is a highly polar protic solvent, while ethyl acetate is considered a semi-polar or medium-polarity aprotic solvent.[4][5] This fundamental difference is key to their extraction behavior.
| Property | Ethyl Acetate (EtOAc) | Methanol (MeOH) | Source |
| Polarity Index | 4.4 | 5.1 | [6] |
| Dielectric Constant | 6.02 | 32.70 | [6] |
| Boiling Point | 77.1 °C | 64.7 °C | [6] |
| Safety Profile | Less toxic, but flammable. | Toxic (can cause blindness/death if ingested), flammable. | General Safety Data |
Methanol's high polarity makes it an excellent solvent for a wide range of polar compounds, including simple phenols, flavonoid glycosides, and tannins.[7][8][9] Ethyl acetate, with its intermediate polarity, is more selective for compounds that are not extremely polar, such as certain terpenoids, resins, and, as evidence suggests, depsidones.[3][4]
Comparative Analysis: Evidence from the Field
While methanol is often a go-to solvent for general phenolic extraction, specific studies on lichen metabolites reveal a more nuanced picture for depsidones.
A crucial study on the extraction of metabolites from the lichen Hypogymnia physodes directly compared several conventional solvents. The results demonstrated that the one-step extraction efficiency decreased in the following order: ethyl acetate > dimethyl sulfoxide > methanol > methanol (80%) > acetone .[3][10] In this head-to-head comparison, ethyl acetate enabled the extraction of over 91% of the total lichen metabolites identified, proving to be the most efficient single solvent for compounds including three depsidones (physodic acid, physodalic acid, and 3-hydroxyphysodic acid).[3][10] Further supporting this, other studies investigating depsidones from fungi, such as Ganoderma lucidum, have also successfully utilized ethyl acetate in their extraction protocols.[11]
Why the Difference? The superiority of ethyl acetate in these cases can be attributed to its "polarity match" with the depsidone structure. While methanol can dissolve depsidones, its high polarity also leads to the co-extraction of a broader range of highly polar impurities (e.g., sugars, certain amino acids, and highly glycosylated flavonoids).[4] This can result in a higher overall crude extract weight but a lower concentration and purity of the target depsidones. Ethyl acetate's semi-polar nature provides a more selective extraction, solubilizing the depsidones effectively while leaving behind many of the more polar, undesirable compounds.
Caption: Logical relationship between solvent polarity and depsidone solubility.
Experimental Protocol: A Self-Validating Comparison
To empirically determine the optimal solvent for a specific depsidone-containing material, the following comparative protocol is recommended.
Objective: To quantitatively compare the extraction yield and purity of depsidones from a source material (e.g., lichen) using ethyl acetate and methanol.
Materials & Equipment:
-
Dried, powdered source material (e.g., 10g of Hypogymnia physodes)
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 paper)
-
Rotary evaporator
-
Analytical balance
-
HPLC-DAD or LC-MS system
-
Reference standards for target depsidones
Caption: Experimental workflow for comparing extraction solvents.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the source material is thoroughly dried to a constant weight and ground into a fine, homogenous powder (e.g., <0.5 mm particle size).
-
Parallel Extraction:
-
Accurately weigh two identical portions of the powdered material (e.g., 5.0 g each) into separate flasks.
-
To the first flask, add 100 mL of ethyl acetate (1:20 sample-to-solvent ratio).
-
To the second flask, add 100 mL of methanol (1:20 sample-to-solvent ratio).
-
Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24 hours) at room temperature.
-
-
Filtration and Concentration:
-
Filter each solvent mixture separately under vacuum to remove solid plant material. Wash the residue with a small amount of the respective solvent to ensure complete transfer.
-
Combine the filtrate and washings for each sample.
-
Remove the solvent from each filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) until a dry, crude extract is obtained.
-
-
Gravimetric Analysis:
-
Place the flasks containing the dried crude extracts in a desiccator to cool.
-
Once at room temperature, weigh the flasks to determine the mass of the crude extract. Calculate the crude yield as (mass of extract / mass of initial sample) * 100%.
-
-
Quantitative & Qualitative Analysis:
-
Prepare stock solutions of each crude extract in a suitable solvent (methanol is often used for HPLC analysis) at a precise concentration (e.g., 1 mg/mL).
-
Analyze the solutions using a validated HPLC-DAD or LC-MS method to identify and quantify the specific depsidones of interest against their respective analytical standards.
-
Data Interpretation: Yield vs. Purity
The results of this experiment should be summarized for a clear comparison. The critical insight often comes from comparing the crude yield to the specific yield of the target compounds.
Example Data Table:
| Metric | Ethyl Acetate Extract | Methanol Extract |
| Crude Extract Yield (mg/g) | 45.5 mg/g | 62.3 mg/g |
| Physodic Acid Yield (µg/mg crude extract) | 150.2 µg/mg | 95.8 µg/mg |
| Total Physodic Acid Yield (µg/g source) | 6,834 µg/g | 5,968 µg/g |
| Extract Purity (% Physodic Acid) | 15.0% | 9.6% |
| Qualitative Observation | Yellowish, waxy solid | Dark brown, sticky residue |
In this illustrative example, methanol provides a higher crude yield, which could be misleading. However, the ethyl acetate extract is significantly richer in the target depsidone (higher purity). Consequently, the total yield of the specific target compound is higher with ethyl acetate, confirming its superior efficiency for isolating this specific molecule.
Conclusion
For the targeted extraction of depsidones from natural sources like lichens, ethyl acetate is demonstrably more efficient and selective than methanol . While methanol is a powerful and versatile solvent for a broad range of polar phytochemicals, its lack of selectivity can lead to extracts with higher impurity levels and a lower overall yield of the desired depsidones.[4][7]
The intermediate polarity of ethyl acetate is better matched to the semi-polar nature of depsidones, allowing for effective solubilization of the target compounds while minimizing the co-extraction of highly polar contaminants.[3][10] Researchers aiming to maximize the purity and specific yield of depsidones for further study or development should prioritize ethyl acetate in their extraction protocols.
References
-
Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Food Science and Technology. [Link]
-
Studzińska-Sroka, E., et al. (2024). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents. International Journal of Molecular Sciences, 25(10), 5500. [Link]
-
Solvent-Dependent Phytochemical Diversity in Justicia Tranquebariensis: A Comparative Analysis of Methanol and Ethyl Acetate Extractions. International Journal for Multidisciplinary Research. [Link]
-
The Antioxidant Activities of Ethanolic, Methanolic, Ethyl Acetate, and Aqueous Extracts of the Endemic Species, Lavandula mairei Humbert (A Comparative Study between Cold and Hot Extraction). BioMed Research International. [Link]
-
Studzińska-Sroka, E., et al. (2024). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents. PubMed. [Link]
-
Ali, A., et al. (2016). Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Science Alert. [Link]
-
Studzińska-Sroka, E., et al. (2024). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents. MDPI. [Link]
-
A Novel Synthesis of the Lichen Depsidones Divaronic Acid and Stenosporonic Acid, and the Biosynthetic Implications. ResearchGate. [Link]
-
The Potential of Methanol and Ethyl Acetate Extracts of Corn Silk (Zea mays L.) as Sunscreen. AIP Publishing. [Link]
-
Two New Depsidones From the Lichen Erioderma phaeorhizum Vainio sensu lato. CSIRO Publishing. [Link]
-
Ibrahim, S. R. M., et al. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. PeerJ, 11, e15377. [Link]
-
Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. MDPI. [Link]
-
Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Pak. J. Pharm. Sci.[Link]
-
Optimization of an Extraction Protocol for Untargeted Metabolomics of Vitis vinifera L. Leaves. MDPI. [Link]
-
Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya. Maximum Academic Press. [Link]
-
Shad, M. A., et al. (2013). Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds. SciELO. [Link]
-
Names and structures of depsidones detected in the ethyl acetate extract of G. lucidum. ResearchGate. [Link]
-
Solvent Physical Properties. University of Michigan. [Link]
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- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Mollicellin D's Activity Spectrum Against Gram-Positive Bacteria
The escalating threat of antimicrobial resistance, particularly among Gram-positive pathogens, necessitates the discovery of novel therapeutic agents. This guide provides an in-depth, objective comparison of the in-vitro antibacterial activity of Mollicellin D, a depsidone natural product, against key Gram-positive bacteria. We will delve into its performance relative to standard-of-care antibiotics, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Promise of Depsidones in an Era of Resistance
Gram-positive bacteria, such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes, are leading causes of both community-acquired and nosocomial infections. The emergence of multidrug-resistant strains, especially Methicillin-resistant Staphylococcus aureus (MRSA), has rendered many first-line antibiotics ineffective, creating an urgent need for new chemical scaffolds with potent antibacterial activity.
Mollicellins are a class of depsidones, which are polyphenolic polyketides, often isolated from fungi and lichens. These compounds have garnered significant interest for their diverse biological activities, including antimicrobial properties. Mollicellin D, isolated from fungi such as Chaetomium brasiliense, has demonstrated significant inhibitory effects against Gram-positive bacteria. This guide aims to consolidate the existing data on its activity spectrum, compare it with conventional antibiotics, and provide the necessary experimental framework for its evaluation.
Comparative Efficacy: Mollicellin D vs. Standard Antibiotics
The most critical metric for evaluating an antibacterial compound's potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency.
Published studies have demonstrated that Mollicellin D exhibits significant activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and, crucially, methicillin-resistant Staphylococcus aureus (MRSA). The reported MIC values for Mollicellin D against these pathogens range from 6.25 to 12.5 µg/mL. While data on other Gram-positive species like Enterococcus and Streptococcus are less prevalent in the literature for Mollicellin D specifically, related depsidones have shown activity, suggesting a potentially broader spectrum for this class of compounds.
The following table provides a comparative summary of Mollicellin D's activity alongside that of widely used clinical antibiotics against key Gram-positive pathogens.
Table 1: Comparative In-Vitro Activity (MIC in µg/mL) of Mollicellin D and Standard Antibiotics
| Bacterial Species | Strain Type | Mollicellin D | Oxacillin | Vancomycin | Ampicillin | Penicillin G |
| Staphylococcus aureus | MSSA | 6.25 - 12.5 | ≤ 2[1][2][3] | 0.5 - 2[4][5][6] | - | - |
| Staphylococcus aureus | MRSA | 6.25 - 12.5 | ≥ 4[7] | ≤ 2[4][8][9] | - | - |
| Enterococcus faecalis | Ampicillin-Susc. | Data not available | - | - | ≤ 8[10][11][12] | - |
| Streptococcus pyogenes | Penicillin-Susc. | Data not available | - | - | - | ≤ 0.12[13][14][15] |
Note: MIC values for standard antibiotics are based on typical susceptibility ranges as defined by the Clinical and Laboratory Standards Institute (CLSI) and published studies. The activity of Mollicellin D against E. faecalis and S. pyogenes requires further investigation.
Unraveling the Mechanism of Action
While the precise molecular target of Mollicellin D is an area of ongoing research, the mechanism of action for depsidones is generally believed to involve the disruption of bacterial cell membrane integrity and key cellular processes. Some studies on related natural compounds suggest interference with bacterial protein synthesis or enzymatic activity. For instance, in-silico and in-vitro studies on other depsidones have shown that they can bind to and inhibit Penicillin-Binding Protein 2a (PBP2a), the protein that confers resistance to beta-lactam antibiotics in MRSA[16]. Other proposed mechanisms for plant-derived antimicrobials include the inhibition of DNA gyrase, ATPase enzymes, and the disruption of the cell's ability to maintain membrane potential[17][18][19]. The bactericidal, but not mutagenic, activity of chlorine-containing mollicellins like Mollicellin D suggests a mechanism distinct from DNA damage[20].
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the validity and reproducibility of susceptibility testing, a standardized protocol is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing, with low levels of inhibitors (like thymidine) that could interfere with certain antibiotics, ensuring that the observed effect is due to the compound being tested.
-
0.5 McFarland Standard: Standardizing the initial bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL is critical. A lower inoculum could lead to falsely low MICs, while a higher one could overwhelm the compound, resulting in falsely high MICs.
-
96-Well Plate Format: This allows for the efficient testing of multiple concentrations and replicates, increasing throughput and statistical reliability.
-
Incubation Conditions: 35-37°C is the optimal growth temperature for most human pathogens. Incubation for 16-20 hours allows for sufficient bacterial growth in the control wells to make the inhibition in test wells clearly visible.
Step-by-Step Methodology:
-
Preparation of Mollicellin D Stock: Dissolve Mollicellin D in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Perform a final dilution of this adjusted suspension into MHB to achieve a target concentration of approximately 5 x 10⁵ CFU/mL in the final test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working Mollicellin D solution (e.g., 128 µg/mL, diluted from the stock) to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly. This begins the two-fold serial dilution.
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (inoculum, no compound), and well 12 serves as the negative control (sterile broth).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of Mollicellin D at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm with a plate reader.
Workflow Visualization
The following diagram illustrates the standardized workflow for determining the antibacterial activity spectrum of a test compound like Mollicellin D.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Mollicellin D demonstrates promising and consistent antibacterial activity against both sensitive and resistant strains of Staphylococcus aureus. Its potency, with MIC values in the range of 6.25-12.5 µg/mL, positions it as a compound of interest for further development. While its efficacy is not as high as some front-line antibiotics for susceptible strains, its consistent performance against MRSA is of significant clinical relevance.
Further research is required to fully elucidate its spectrum against other critical Gram-positive pathogens like Enterococcus and Streptococcus. Moreover, comprehensive studies on its mechanism of action, cytotoxicity, and in-vivo efficacy are necessary next steps to translate these promising in-vitro findings into potential therapeutic applications. The protocols and comparative data presented in this guide offer a foundational framework for researchers to pursue these critical investigations.
References
-
Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. (n.d.). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
-
Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. (2016, October 27). Frontiers. Retrieved February 27, 2026, from [Link]
-
Mechanisms of Resistance to Imipenem and Ampicillin in Enterococcus faecalis. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved February 27, 2026, from [Link]
-
Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. (n.d.). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
-
Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). (2019, September 12). Journal of Pure and Applied Microbiology. Retrieved February 27, 2026, from [Link]
-
Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin. (n.d.). ASM Journals. Retrieved February 27, 2026, from [Link]
-
Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. (2023, April 27). Neliti. Retrieved February 27, 2026, from [Link]
-
Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium. (n.d.). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
-
Treatment of MRSA With a MIC of 2 mcg/mL to Vancomycin. (2013, January 22). Medscape. Retrieved February 27, 2026, from [Link]
-
Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. (2021, February 8). PubMed. Retrieved February 27, 2026, from [Link]
-
First Report of Oxacillin Susceptible mecA-Positive Staphylococcus aureus in a Children's Hospital in Kunming, China. (n.d.). Dove Press. Retrieved February 27, 2026, from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Differential ampicillin/ceftriaxone susceptibility among diverse Enterococcus faecalis from infective endocarditis. (2021, June 8). bioRxiv.org. Retrieved February 27, 2026, from [Link]
-
Ampicillin and Ceftobiprole Combination for the Treatment of Enterococcus faecalis Invasive Infections: “The Times They Are A-Changin”. (2023, May 9). MDPI. Retrieved February 27, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical & Laboratory Standards Institute | CLSI. Retrieved February 27, 2026, from [Link]
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2.8.2. Determination of MIC Using Broth Microdilution Method. (n.d.). Bio-protocol. Retrieved February 27, 2026, from [Link]
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Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia. (2023, March 29). PubMed. Retrieved February 27, 2026, from [Link]
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Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia. (2023, March 29). ASM Journals. Retrieved February 27, 2026, from [Link]
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Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. (2023, May 25). ScienceScholar. Retrieved February 27, 2026, from [Link]
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clsi-recommended reference Mic and zone diameter breakpoints for S. aureus 4. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes. (n.d.). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
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mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan. (n.d.). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
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Mechanisms of Antibiotic Resistance. (2016, February 10). Streptococcus pyogenes - NCBI Bookshelf. Retrieved February 27, 2026, from [Link]
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Mechanisms of Streptococcus pyogenes Antibiotic Resistance. (2022, September 19). NCBI. Retrieved February 27, 2026, from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
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MIC 50 and MIC 90 Values of Three Kinds of S. aureus Strains Against Oxacillin, Cefoxitin, Penicillin, Vancomycin, Clindamycin, and Erythromycin. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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The depsidones from marine sponge-derived fungus Aspergillus unguis IB151 as an anti-MRSA agent: Molecular docking, pharmacokinetics analysis, and molecular dynamic simulation studies. (n.d.). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
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REVIEW ARTICLE Focused Commentary; About Revision of CLSI Antimicrobial Breakpoints, 2018-2021 INTRODUCTION. (2022, June 22). jkms.org. Retrieved February 27, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). U.S. Food and Drug Administration. Retrieved February 27, 2026, from [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved February 27, 2026, from [Link]
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6 June 2024 To: Recipients of CLSI M100-Ed34 From: Jennifer K. Adams, MLS(ASCP), MSHA Vice President, Standards and Quality Subj. (2024, June 6). Clinical & Laboratory Standards Institute (CLSI). Retrieved February 27, 2026, from [Link]
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Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. (2023, May 12). PubMed Central (PMC). Retrieved February 27, 2026, from [Link]
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Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. (2025, August 15). ResearchGate. Retrieved February 27, 2026, from [Link]
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Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. (2024, February 3). MDPI. Retrieved February 27, 2026, from [Link]
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New antibacterial depsidones from an ant-derived fungus Spiromastix sp. MY-1. (2022, August 20). jstage.jst.go.jp. Retrieved February 27, 2026, from [Link]
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mutagenic and antibacterial mycotoxins - Mollicellins. (n.d.). PubMed Central (PMC) - NIH. Retrieved February 27, 2026, from [Link]
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(PDF) Mechanism of antibacterial phytoconstituents: an updated review. (2024, June 24). ResearchGate. Retrieved February 27, 2026, from [Link]
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Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. (2025, March 23). MDPI. Retrieved February 27, 2026, from [Link]
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The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays. (2024, April 1). Pharmacy Education. Retrieved February 27, 2026, from [Link]
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Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. (2018, December 5). PubMed. Retrieved February 27, 2026, from [Link]
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Mollicellin D: Selectivity Profile and Assay Performance Guide
Mollicellin D:[1] Selectivity Profile and Assay Performance Guide
Executive Summary
Mollicellin D is a chlorinated depsidone fungal metabolite primarily isolated from Chaetomium brasiliense. Unlike its structural analogs (Mollicellins C and E), Mollicellin D is distinguished by a unique pharmacological profile: it retains potent antibacterial activity against Gram-positive pathogens (including MRSA) while lacking the mutagenic toxicity associated with other members of the mollicellin class.
This guide provides a technical comparison of Mollicellin D against standard pharmacological agents, focusing on its cross-reactivity (selectivity) between bacterial targets and mammalian cytotoxicity. It is designed for researchers utilizing Mollicellin D as a probe for antimicrobial discovery or as a reference standard in depsidone biosynthesis studies.
Comparative Analysis: Performance & Selectivity
Structural Selectivity: The Mutagenicity Divergence
A critical cross-reactivity concern with depsidones is their potential to intercalate DNA or induce frameshift mutations. Mollicellin D exhibits a "safety switch" mediated by its chlorination pattern, distinguishing it from the mutagenic Mollicellin E.
Table 1: Comparative Mutagenicity and Antibacterial Profile
| Feature | Mollicellin D | Mollicellin E | Vancomycin (Control) |
| Chemical Class | Chlorinated Depsidone | Depsidone (3-methylbutenoic acid moiety) | Glycopeptide |
| Key Substituent | Chlorine atom (C-7 position) | Prenyl/Acid derivatives | N/A |
| Antibacterial Activity (MRSA) | Active (MIC: 6.25 – 12.5 µg/mL) | Active (MIC: ~3 – 6 µg/mL) | Highly Active (MIC: 0.5 – 2 µg/mL) |
| Ames Test (Mutagenicity) | Negative (Non-mutagenic) | Positive (Mutagenic) | Negative |
| Mechanism of Action | Bacterial membrane/cell wall disruption | DNA intercalation & membrane disruption | Cell wall synthesis inhibition (D-Ala-D-Ala binder) |
| Primary Cross-Reactivity | Mammalian Cytotoxicity (Moderate) | Genotoxicity (High) | Nephrotoxicity (High doses) |
Analyst Insight: The presence of the chlorine atom in Mollicellin D appears to sterically or electronically hinder the planar intercalation required for frameshift mutagenesis in Salmonella strains, without abolishing its bactericidal capability. This makes Mollicellin D a superior scaffold for lead optimization over Mollicellin E.
Therapeutic Window: Cytotoxicity vs. Antimicrobial Potency
In biological assays, "cross-reactivity" often manifests as non-selective toxicity—killing mammalian host cells at the same concentration required to kill bacteria.
Table 2: Selectivity Index (SI) Comparison
| Compound | Target: S. aureus (MIC µg/mL) | Off-Target: HepG2 Cells (IC50 µg/mL) | Selectivity Index (IC50 / MIC) | Interpretation |
| Mollicellin D | 6.25 | > 10.0 (Inactive/Weak) | > 1.6 | Narrow therapeutic window; potential general toxin at high concentrations. |
| Mollicellin H | 5.14 | 2.5 – 8.6 | ~1.0 | High Cross-Reactivity. Toxic to both bacteria and human cells equally. |
| Doxorubicin | N/A (Not used) | 0.5 – 1.0 | N/A | Positive Control for Cytotoxicity. |
| Kanamycin | 2.0 | > 100 | > 50 | Highly Selective (Standard Antibiotic). |
Technical Deep Dive: Assay Interference & Specificity
Solubility and PAINS Liability
Mollicellin D is highly lipophilic. In aqueous biological buffers (PBS, DMEM), it may precipitate if the DMSO concentration exceeds 0.5-1.0%, leading to false negatives in enzymatic assays or false positives in cell-based assays (due to crystal formation lysing cells).
-
Recommendation: Always verify solubility via light microscopy in the final assay buffer before adding cells.
-
Fluorescence Interference: Depsidones possess intrinsic fluorescence. When using fluorescent readouts (e.g., Alamar Blue, Resazurin), include a "Compound Only" blank to subtract background fluorescence.
Biological Cross-Reactivity Mechanism
Unlike antibody-based cross-reactivity, Mollicellin D's "cross-reactivity" is pharmacological.
-
Gram-Negative Resistance: Mollicellin D is generally inactive against E. coli (MIC > 64 µg/mL). This is not due to target absence but the impermeability of the Gram-negative outer membrane. Use EDTA as a permeabilizer to test if activity can be restored (proving the target is conserved).
-
Mammalian Targets: The cytotoxicity observed in HepG2 and HeLa cells suggests Mollicellin D may interact with eukaryotic mitochondrial membranes or general protein synthesis machinery, similar to other secondary metabolites from Chaetomium.
Validated Experimental Protocols
Protocol A: Differential Cytotoxicity Screen (MTT Assay)
Objective: To determine the selectivity of Mollicellin D against mammalian cells vs. bacterial targets.
Reagents:
-
Mollicellin D (Stock: 10 mM in DMSO).
-
Positive Control: Doxorubicin (Stock: 10 mM).
-
Cell Line: HepG2 (Human Hepatocellular Carcinoma).[1]
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2. -
Treatment:
-
Prepare serial dilutions of Mollicellin D (0.1 µM to 100 µM) in culture medium.
-
Critical Step: Ensure final DMSO concentration is < 0.5% in all wells.
-
Include "Vehicle Control" (0.5% DMSO) and "Media Only" blank.
-
-
Incubation: Incubate for 48 hours.
-
Readout:
-
Add 20 µL MTT reagent per well. Incubate 4h.
-
Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO.
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
-
Self-Validation: The assay is valid ONLY if the Vehicle Control cells show >90% viability compared to untreated cells, and Doxorubicin IC50 falls within 0.5–2.0 µM.
Protocol B: "Safety-First" Antimicrobial Screen (Modified MIC)
Objective: To assess antimicrobial potency while ruling out precipitation artifacts.
Workflow:
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Prepare 2-fold serial dilutions of Mollicellin D (Range: 64 µg/mL to 0.125 µg/mL).
-
Controls:
-
Sterility Control: Broth only.
-
Growth Control: Bacteria + Broth + 1% DMSO.
-
Precipitation Control: Mollicellin D (64 µg/mL) + Broth (No Bacteria). Check for turbidity.
-
-
Incubation: 16–20 hours at 35°C.
-
Analysis: Determine MIC as the lowest concentration with no visible growth.
-
Correction: If the "Precipitation Control" is turbid, the MIC cannot be visually determined above that concentration. Use Resazurin dye (blue to pink) to confirm metabolic inhibition.
-
Visualizations
Diagram 1: Selectivity Logic Flow for Mollicellin D
This workflow illustrates the decision tree for distinguishing Mollicellin D from mutagenic analogs during screening.
Caption: Screening workflow to differentiate Mollicellin D from mutagenic congeners based on Ames test performance.
Diagram 2: Mechanism of Cross-Reactivity
Visualizing why Mollicellin D affects both bacteria and mammalian cells (narrow therapeutic window).
Caption: Mechanistic divergence showing how chlorination blocks DNA interaction (mutagenicity) but membrane effects persist across species.
References
-
Zhao, P., et al. (2021).[2] "Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities."[2] The Journal of Antibiotics, 74, 317–323.[2]
-
Stark, A. A., et al. (1978).[3] "Mollicellins: mutagenic and antibacterial mycotoxins."[1][3] Applied and Environmental Microbiology, 36(3), 412–420.
-
Ouyang, J., et al. (2018). "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[4][5] Eef-10." Molecules, 23(12), 3207.
-
Pech-Puch, D., et al. (2021).[6] "Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice."[1][7] Natural Product Research, 35(21).
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- 7. mdpi.com [mdpi.com]
Mollicellin D: Biological Targets and Comparative Therapeutic Potential
Mollicellin D:[1][2][3][4][5] Biological Targets and Comparative Therapeutic Potential[6]
Executive Summary & Chemical Profile
Mollicellin D is a secondary metabolite belonging to the depsidone class (dibenzo[b,e][1,4]dioxepin-11-ones), primarily isolated from the endophytic fungi Chaetomium brasiliense and Chaetomium sp.[1][2] (e.g., strain Eef-10).[3][2][4][5] Unlike its analog Mollicellin E, which exhibits potent antimalarial activity, Mollicellin D is pharmacologically distinct, characterized by moderate cytotoxicity against human cancer cell lines and selective antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
Structurally, Mollicellin D features a depsidone core substituted with a prenyl group (3-methylbut-2-enyl).[2] This prenylation is critical for its biological activity, enhancing lipophilicity and facilitating interaction with cellular membranes, a common mechanism for depsidone-mediated cytotoxicity.
Chemical Identity[6][7][9][10]
-
IUPAC Name: 8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one[2]
-
Class: Prenylated Depsidone[2]
-
Source: Chaetomium brasiliense, Chaetomium sp.[6][7] Eef-10[3][2][4][8]
-
Key Structural Feature: The depsidone ether linkage and the C-prenyl side chain, which dictates membrane permeability and target binding affinity.
Primary Biological Targets[7]
Target A: Methicillin-Resistant Staphylococcus aureus (MRSA)
Mollicellin D has demonstrated significant activity against Gram-positive bacteria, specifically MRSA, a critical target in modern infectious disease research.[2][7]
-
Performance Metrics:
Comparative Efficacy: Antibacterial Agents
| Compound | Target Organism | MIC Range (µg/mL) | Mechanism Class |
| Mollicellin D | MRSA (N50) | 6.25 – 12.5 | Membrane Disruption / Oxidative Stress |
| Mollicellin H | MRSA (N50) | 5.14 – 6.21 | Depsidone Analog |
| Vancomycin | MRSA (Standard) | 0.5 – 2.0 | Cell Wall Synthesis Inhibitor |
| Ampicillin | S. aureus (Sensitive) | < 0.25 | Beta-lactam |
Insight: While Mollicellin D is less potent than the clinical standard Vancomycin, its activity against resistant strains (MRSA) suggests a mechanism distinct from beta-lactams, potentially involving membrane depolarization or interference with bacterial redox systems.
Target B: Human Carcinoma Cell Lines (Cytotoxicity)
Mollicellin D exhibits moderate cytotoxicity against various epithelial cancer cell lines.[2]
-
Cell Lines: HepG2 (Hepatocellular carcinoma), HeLa (Cervical cancer), KB (Epidermoid carcinoma), MCF-7 (Breast cancer).[2]
-
Performance Metrics:
-
IC50: Typically ranges from 9.94 µM to >50 µM depending on the cell line and study conditions.
-
Selectivity Index: Lower toxicity observed in non-cancerous fibroblast lines (e.g., Vero cells) in some studies, though the therapeutic window is narrow compared to established chemotherapeutics.
-
Comparative Efficacy: Cytotoxic Agents
| Compound | Cell Line | IC50 (µM) | Potency Classification |
| Mollicellin D | HepG2 | ~19.0 – 25.0 | Moderate |
| Mollicellin E | HepG2 | ~1.2 – 5.0 | High |
| Doxorubicin | HepG2 | 0.1 – 0.5 | Very High (Standard) |
| Cisplatin | HeLa | 1.0 – 5.0 | High (Standard) |
Insight: Mollicellin D is generally less cytotoxic than Mollicellin E. This structure-activity relationship (SAR) suggests that specific substitutions (e.g., the presence of an aldehyde group or specific chlorination patterns found in analogs) significantly enhance cytotoxic potency.[2]
Mechanism of Action (MOA)[7]
The precise molecular target of Mollicellin D is likely multi-faceted, characteristic of prenylated phenols.
-
Membrane Interaction: The lipophilic prenyl group facilitates insertion into the lipid bilayer, altering membrane fluidity and permeability.
-
Oxidative Stress: Depsidones can act as pro-oxidants within the cancer cell environment, generating Reactive Oxygen Species (ROS).
-
Mitochondrial Dysfunction: ROS accumulation leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP), cytochrome c release, and activation of the intrinsic apoptotic pathway (Caspase-9/3).
MOA Visualization
Caption: Proposed Mechanism of Action for Mollicellin D involving membrane interaction and induction of the intrinsic apoptotic pathway via oxidative stress.[2]
Experimental Protocols
To validate the activity of Mollicellin D, the following standardized protocols are recommended. These ensure reproducibility and allow for direct comparison with the data presented above.
Protocol A: Determination of MIC against MRSA (Broth Microdilution)
Objective: Quantify antibacterial potency (MIC) according to CLSI standards.
-
Preparation: Dissolve Mollicellin D in DMSO to a stock concentration of 10 mg/mL.
-
Media: Use Mueller-Hinton Broth (MHB).[2]
-
Inoculum: Adjust MRSA culture (e.g., ATCC 43300) to
CFU/mL (0.5 McFarland standard). -
Plate Setup:
-
Controls:
-
Positive Control: Vancomycin (Standard).[2]
-
Negative Control: DMSO vehicle (Max 1% v/v).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or absorbance at 600 nm. The MIC is the lowest concentration showing no visible growth.
Protocol B: MTT Cytotoxicity Assay
Objective: Assess cell viability and calculate IC50.
-
Seeding: Seed HepG2 or HeLa cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h to allow attachment. -
Treatment:
-
Remove media.
-
Add fresh media containing Mollicellin D at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include Doxorubicin as a positive control.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 4 hours (formazan crystals form).
-
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm.
-
Analysis: Calculate % Viability = (Abs_sample / Abs_control) * 100. Plot dose-response curve to determine IC50.[2]
References
-
Khumkomkhet, P., et al. (2009).[6][11] Antiplasmodial activity of depsidones mollicellins type compounds.[6] ResearchGate.[12] Link
-
Ouyang, J., et al. (2018).[3] Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[3][4][8] Eef-10. Molecules, 23(12), 3218. Link[2]
-
Zhao, P., et al. (2021).[7] Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities.[7][10] The Journal of Antibiotics, 74, 317–323.[7] Link
-
PubChem. (n.d.). Mollicellin D - Compound Summary.[13][14][2] National Library of Medicine. Link
-
BenchChem. (2025). Evaluating the Cytotoxicity of Mollicellin H using the MTT Assay.Link
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- 4. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Comprehensive Operational Guide: Proper Handling and Disposal of Mollicellin D
As research into fungal secondary metabolites accelerates, laboratory safety protocols must evolve to address the unique hazards of low-molecular-weight toxins. Mollicellin D is a chlorinated depsidone mycotoxin isolated primarily from Chaetomium species, such as Chaetomium brasiliense[1]. Known for its potent antibacterial, mutagenic, and cytotoxic properties, Mollicellin D poses significant occupational and environmental risks if mishandled[1][2].
Unlike biological pathogens, mycotoxins cannot be reliably neutralized by standard autoclaving. Thermal sterilization often fails to destroy their stable chemical backbones and may even volatilize the toxin, creating an inhalation hazard[3]. Therefore, the disposal of Mollicellin D requires rigorous chemical inactivation and high-temperature incineration protocols. This guide provides a self-validating, mechanistically grounded framework for the safe disposal of Mollicellin D in laboratory settings.
Physicochemical Hazard Profiling
Understanding the physical and chemical properties of Mollicellin D is the first step in designing an effective disposal strategy. The toxin's lipophilicity and stable depsidone ring structure dictate its environmental persistence and the aggressive chemical methods required for its destruction.
| Property | Value / Description |
| Chemical Formula | C₂₁H₂₁ClO₆ |
| Molecular Weight | 404.80 g/mol [4] |
| Structural Class | Depsidone (Chlorinated polyphenolic polyketide)[1][5] |
| Hazard Classification | Acute Toxicity (Toxic); Mutagenic potential[6] |
| Solubility | Soluble in organic solvents (DMSO, methanol, acetone); poorly soluble in water[7] |
| Thermal Stability | Heat-stable at standard autoclave temperatures (121°C)[3] |
Mechanistic Rationale for Chemical Inactivation
To build a self-validating safety protocol, researchers must understand why specific reagents are used. The chemical destruction of Mollicellin D relies on a synergistic two-step process: Alkaline Hydrolysis followed by Oxidative Cleavage [8][9].
-
Alkaline Hydrolysis (0.25 N NaOH): Depsidones are characterized by a rigid lactone ring bridging two aromatic systems[5]. This structure is sterically hindered and highly stable. The introduction of sodium hydroxide (NaOH) initiates base-catalyzed hydrolysis, forcing the lactone ring to open. This exposes the underlying phenolic and carboxylate groups, rendering the molecule highly susceptible to oxidation[7].
-
Oxidative Cleavage (2.5% NaOCl): Once the ring is opened, sodium hypochlorite (bleach) acts as a powerful oxidizing agent. It aggressively attacks the exposed aromatic rings and the prenyl side chain, cleaving the molecule into low-molecular-weight, non-toxic aliphatic fragments[3][9].
Fig 1. Chemical inactivation of Mollicellin D via alkaline hydrolysis and oxidation.
Standard Operating Procedures (SOPs) for Disposal
The following step-by-step methodologies are adapted from institutional guidelines for the destruction of low-molecular-weight fungal toxins (such as T-2 mycotoxin, which shares similar stability profiles)[3][8][9].
Protocol A: Liquid Waste Chemical Inactivation
Liquid waste containing Mollicellin D (e.g., cell culture media, HPLC effluents, or assay buffers) must be chemically neutralized before being handed over to Environmental Health and Safety (EHS).
-
Consolidation: Transfer all liquid Mollicellin D waste into a robust, chemically compatible secondary container within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.
-
Alkaline Addition: Slowly add Sodium Hydroxide (NaOH) to the waste mixture to achieve a final concentration of 0.25 N .
-
Oxidant Addition: Add Sodium Hypochlorite (NaOCl) to achieve a final concentration of 2.5% . (Note: Standard household bleach is typically 5-6% NaOCl; calculate dilutions accordingly)[3].
-
Incubation (Critical Step): Agitate the solution gently and allow it to incubate at room temperature for a minimum of 4 hours [8][9]. Causality: The 4-hour contact time is non-negotiable. The steric hindrance of the depsidone structure means that ring-opening and subsequent oxidation are kinetically slow. Premature disposal risks releasing active toxin.
-
Validation & Disposal: Use chlorine test strips to verify the presence of residual free chlorine, confirming that the oxidant was not entirely depleted by the organic load. Dispose of the neutralized liquid as hazardous aqueous chemical waste.
Protocol B: Solid Waste and Contaminated Consumables
Solid waste (e.g., pipette tips, microcentrifuge tubes, gloves, and empty vials) cannot be effectively penetrated by chemical inactivants and must be thermally destroyed.
-
Segregation: Collect all Mollicellin D-contaminated solid waste in a rigid, puncture-resistant container lined with a designated biohazard or toxin-approved bag.
-
Prohibition of Autoclaving: Do NOT autoclave this waste. Autoclaving will not destroy Mollicellin D and may vaporize the toxin, exposing laboratory personnel[3].
-
Packaging: Double-bag the waste and seal it securely. Label the outer bag explicitly: "Toxic Fungal Metabolite Waste - Mollicellin D (Contains Chlorinated Depsidones)".
-
Incineration: Transfer the sealed waste to your institution's EHS department for high-temperature incineration at temperatures exceeding 1500°F (815°C) [9]. Causality: Because Mollicellin D contains a chlorine atom[4], low-temperature burning can generate highly toxic dioxins. High-temperature incineration ensures complete thermal breakdown of the halogenated structure.
Protocol C: Spill Response Workflow
In the event of a Mollicellin D spill (powder or concentrated liquid):
-
Isolate & Protect: Evacuate immediate personnel. Don appropriate PPE, including double nitrile gloves, a lab coat, safety goggles, and an N95/N100 respirator if a powder spill occurred outside a containment hood.
-
Containment: Cover the spill entirely with absorbent chemical spill pads.
-
In Situ Neutralization: Carefully pour the freshly prepared decontamination solution (2.5% NaOCl + 0.25 N NaOH ) over the absorbent pads, starting from the outer perimeter and working inward to prevent spreading[3][9].
-
Contact Time: Allow the solution to sit for at least 30 minutes for minor spills, or up to 4 hours for highly concentrated stock solutions[8].
-
Cleanup: Collect the saturated pads using tongs, place them in a toxin waste bag, and dispose of them via high-temperature incineration (Protocol B). Wash the underlying surface thoroughly with water and laboratory detergent.
Fig 2. Operational workflow for the segregation and disposal of Mollicellin D laboratory waste.
References
-
[1] 4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense. J-Stage. Available at:
-
[4] Mollicellin D | C21H21ClO6 | CID 152840. PubChem (NIH). Available at:
-
[6] Material Safety Data Sheet: Mollicellin D. BiomarMT. Available at:
-
[2] Mould growth on building materials: Secondary metabolites, mycotoxins and biomarkers. Technical University of Denmark. Available at:
-
[3] Guidelines for Working with Microbial Toxins. Safety & Risk Services, University of British Columbia. Available at:
-
[8] Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin. University of North Carolina. Available at:
-
[9] Toxin Inactivation. Stanford Environmental Health & Safety. Available at:
-
[7] A New Depsidone from Aspergillus nidulans. Acta Chemica Scandinavica. Available at:
-
[5] Lichen Depsidones with Biological Interest. ResearchGate. Available at:
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Mollicellin D | C21H21ClO6 | CID 152840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomarmt.com [biomarmt.com]
- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 8. Article - Biological Safety Manual - ... [policies.unc.edu]
- 9. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
Safe Handling & Operational Logistics: Mollicellin D
Executive Safety Summary: The "Precautionary Principle"
Mollicellin D (CAS: 68455-11-8) is a bioactive depsidone fungal metabolite isolated from Chaetomium species.[1][2][3][4] While specific GHS classifications for this isolate are often listed as "Not Fully Tested," its confirmed cytotoxic, antimicrobial, and antimalarial properties dictate that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
The Core Risk: The primary danger is not just acute toxicity, but bioactivity at low concentrations . As a cytotoxic agent, it interferes with cellular viability (often via mitochondrial dysfunction or ROS generation).[3] Furthermore, when dissolved in organic solvents like DMSO, its ability to penetrate the dermal barrier increases significantly.
Operational Mandate: Treat Mollicellin D as a Category 3 Potent Compound (OEL < 10 µg/m³ estimated) until specific toxicology data proves otherwise.[1][2][3]
Engineering Controls & Containment
Do not rely solely on PPE.[1][3] The hierarchy of controls must prioritize isolation.
A. The "Static" Problem
Mollicellin D is typically supplied as a lyophilized powder. These powders are prone to electrostatic charging , causing "fly-away" particles that can contaminate the user and the balance.[1][2][3]
-
Requirement: Use an ionizing bar or anti-static gun (e.g., Zerostat) before opening the vial.
-
Environment: All weighing must occur inside a certified Chemical Fume Hood or a Powder Weighing Station (HEPA filtered).[1][2][3] Never weigh on an open bench.
B. Solubilization Logistics[1][2][3]
-
The "Carrier Effect" Risk: DMSO is an amphiphilic solvent that rapidly penetrates skin, carrying dissolved solutes (Mollicellin D) into the bloodstream.
-
Protocol: Once dissolved, the solution is more hazardous than the solid regarding skin absorption.[1]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for potent cytotoxic agents in solution.[3]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95/P100 (if outside hood) | Inhalation of lyophilized dust is the fastest route of systemic exposure.[1][2][3] |
| Dermal (Hands) | Double Nitrile (min 0.11mm) | Outer Glove: Changed immediately upon splash.[1][2][3] Inner Glove: Acts as the final barrier.[1] Latex is permeable to many organic solvents; Nitrile is superior.[1][3] |
| Ocular | Chemical Goggles | Safety glasses with side shields are insufficient against aerosols or splashes of DMSO solutions.[1][2][3] |
| Body | Tyvek® Sleeves or Lab Coat | Cotton coats absorb liquids, holding the toxin against the skin.[1] Tyvek repels splashes.[1][2][3] |
Operational Workflow: Step-by-Step
This protocol ensures data integrity (preventing degradation) and safety.[1][2][3]
Phase 1: Reception & Storage[4]
-
Inspection: Upon arrival, inspect the vial for cracks inside a fume hood.[1]
-
Storage: Store at -20°C . Desiccate.
Phase 2: Solubilization (The Critical Step)
-
Equilibration: Allow the vial to warm to room temperature (approx. 20 mins) inside a desiccator before opening.
-
Weighing:
-
Dissolution: Add DMSO to the weighed solid. Vortex inside the hood.
-
Note: If sonication is required, keep the vial cap sealed and wrapped in Parafilm to prevent aerosolization.
-
Phase 3: Spill Response[6]
-
Solid Spill: Do not sweep.[1][2][3] Cover with wet paper towels (water/surfactant) to dampen, then wipe up. This prevents dust generation.[1][2][3]
-
Liquid Spill (DMSO): Cover with absorbent pads.[1][2][3] Clean the area with 10% Sodium Hypochlorite (Bleach) followed by water.[3]
-
Chemistry: Hypochlorite oxidatively cleaves the depsidone core, deactivating the biological pharmacophore.
-
Visualizing the Safety Logic
The following diagram maps the decision-making process for handling Mollicellin D, integrating safety checks with experimental integrity.
Caption: Operational lifecycle for Mollicellin D, highlighting critical control points for moisture exclusion and dermal protection.
Waste Disposal & Deactivation
Never pour Mollicellin D solutions down the drain.
-
Segregation: Collect all solid waste (tips, tubes, gloves) in a dedicated "Cytotoxic/Biohazard" bag.
-
Liquid Waste: Collect DMSO/methanol solutions in a "Halogenated Organic" or "Cytotoxic" waste carboy.[1][2][3] Label clearly: "Contains Mollicellin D - Cytotoxic Metabolite."[1][2][3]
-
Final Destruction: The preferred method is High-Temperature Incineration .[1][2][3] Chemical deactivation (bleach) is suitable for surface decontamination but not for bulk waste disposal.[3]
References
-
PubChem. (n.d.).[1][2][3] Mollicellin D - Compound Summary. National Center for Biotechnology Information.[1][2][3] Retrieved October 26, 2023, from [Link][3]
-
Esco Pharma. (2017).[1][2][3] It's more than just being Fragile: How to Handle Potent Formulation? Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][2][3]
Sources
- 1. Mollicellin I | C21H22O6 | CID 24787299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mollicellin D | C21H21ClO6 | CID 152840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mollicellin H | C21H20O6 | CID 153009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wechem.com [wechem.com]
- 5. bto.pl [bto.pl]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
